5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZMYMOQLUMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673622 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198095-99-6 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a cornerstone in the design of a multitude of biologically active agents. Derivatives of this core structure have demonstrated significant potential as inhibitors of critical therapeutic targets, including various kinases and phosphodiesterases, making them highly valuable in the development of novel treatments for cancer, inflammatory disorders, and neurological diseases.[1][2] This guide focuses on a specific, yet important, derivative: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Understanding the nuanced physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a drug discovery program. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This document serves as a comprehensive technical resource, blending foundational chemical principles with actionable experimental protocols to empower researchers in their exploration of this promising compound.
Core Molecular and Physicochemical Profile
A thorough characterization of a drug candidate begins with its fundamental physicochemical properties. While extensive experimental data for this compound is not widely published, we can establish its core identity and predict key parameters based on its structure and data from analogous compounds.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 5-Methyl-7-azaindole-3-carboxylic acid
-
CAS Number: 1198095-99-6[3]
-
Molecular Formula: C₉H₈N₂O₂[3]
-
Molecular Weight: 176.17 g/mol [3]
Structural and Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of the title compound. It is critical to note that properties such as melting point, solubility, and pKa are estimates derived from the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and general chemical principles. These values should be experimentally verified.
| Property | Value/Prediction | Source/Justification |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature. | [3] |
| Melting Point | Predicted to be >250 °C | Based on the high melting point of related heterocyclic carboxylic acids and the potential for strong intermolecular hydrogen bonding. |
| Boiling Point | Not applicable (likely decomposes at high temperatures). | - |
| Predicted Aqueous Solubility | Low | The presence of the aromatic rings suggests low water solubility, although the carboxylic acid and pyridine nitrogen will provide some degree of aqueous solubility, especially at different pH values. |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on the LogP of the parent 7-azaindole and the contribution of the methyl and carboxylic acid groups. The methyl group increases lipophilicity, while the carboxylic acid decreases it. |
| Predicted pKa (acidic) | ~4.0 - 5.0 | The carboxylic acid is expected to have a pKa in this range, typical for carboxylic acids on electron-deficient aromatic systems. |
| Predicted pKa (basic) | ~3.0 - 4.0 | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nature of the fused pyrrole ring and the carboxylic acid group. |
The "Why": Causality Behind the Physicochemical Properties
The physicochemical properties of this compound are a direct consequence of its molecular structure. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic landscape. The addition of a methyl group at the 5-position and a carboxylic acid at the 3-position further refines these properties.
-
Influence of the 7-Azaindole Core: The bicyclic system is relatively planar, which can facilitate crystal packing and lead to a higher melting point. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H is a hydrogen bond donor.
-
Impact of the 3-Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, significantly influencing intermolecular interactions and increasing the melting point. It also introduces an acidic center, making the molecule's solubility highly pH-dependent.
-
Role of the 5-Methyl Group: The methyl group is an electron-donating group, which can slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted parent compound. It also adds to the lipophilicity of the molecule, which would be expected to decrease its aqueous solubility.
The interplay of these functional groups dictates how the molecule will behave in various environments, from a reaction flask to a biological system.
Experimental Characterization: Self-Validating Protocols
For any researcher working with this compound, experimental verification of its properties is essential. The following section provides detailed, step-by-step methodologies for key characterization experiments.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel active pharmaceutical ingredient (API) like this compound.
Caption: Workflow for API Physicochemical Characterization.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust method for determining the ionization constants of a compound.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
-
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide, adding small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Structural Elucidation and Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
N-H stretching from the pyrrole ring (~3400 cm⁻¹).
-
C-H stretching from the aromatic rings and methyl group (~2850-3100 cm⁻¹).
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 177.06.
A Plausible Synthetic Route
While several methods exist for the synthesis of the 7-azaindole scaffold, a plausible and efficient route to this compound is proposed below. This pathway leverages common and reliable organic transformations.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carboxylic acid AldrichCPR 1198095-99-6 [sigmaaldrich.com]
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid characterization NMR mass spectrometry
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the definitive structural characterization of this compound (IUPAC Name), a key heterocyclic building block. As a derivative of the 7-azaindole scaffold, this compound and its analogs are of significant interest in medicinal chemistry, forming the core of molecules targeting a range of biological pathways.[1][2][3] Robust, unambiguous analytical characterization is paramount for its application in research and drug development. This document outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), focusing not just on the methods themselves, but on the scientific rationale behind experimental choices and data interpretation to ensure self-validating results.
Introduction and Physicochemical Properties
This compound belongs to the 7-azaindole class of heterocycles, a scaffold that is a well-established pharmacophore in modern drug discovery.[2] The strategic placement of nitrogen atoms in the bicyclic system allows for unique hydrogen bonding interactions, making it a valuable core for designing inhibitors of enzymes such as kinases.[2][4] Given its role as a critical intermediate, verifying its structure and purity with precision is the foundational step for any subsequent synthetic or biological application. This guide provides the necessary spectroscopic methodologies to achieve this.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 5-Methyl-7-azaindole-3-carboxylic acid | - |
| CAS Number | 1198095-99-6 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Solid (Typical) | [5] |
Figure 1: Molecular structure with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule's carbon-hydrogen framework.
Rationale and Experimental Protocol: Sample Preparation
Expertise & Experience: The choice of solvent is critical for this specific analyte. The molecule contains two acidic, exchangeable protons: the carboxylic acid (-COOH) and the pyrrole amine (N-H). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds allows for the observation of these otherwise rapidly exchanging protons, which would likely be broadened or absent in solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[6][7]
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).
-
Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Confirmation (Optional but Recommended): After acquiring initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the N-H and COOH proton signals upon D₂O exchange provides definitive confirmation of their assignment.[8][9]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a unique fingerprint of the proton environments. The predicted spectrum for this molecule in DMSO-d₆ is highly characteristic.
-
Carboxylic Acid Proton (1H, -COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the δ 12.0-13.0 ppm region.[6][8] Its broadness is due to hydrogen bonding and chemical exchange.
-
Pyrrole Amine Proton (1H, N1-H): This proton is also significantly deshielded and typically appears as a broad singlet between δ 11.5-12.5 ppm.
-
Aromatic Protons (3H):
-
H2: This proton on the pyrrole ring is adjacent to the electron-withdrawing carboxylic acid group and is expected to be a singlet around δ 8.2-8.4 ppm.
-
H4 & H6: These two protons are on the pyridine ring. Due to the substitution pattern, they are meta-coupled to each other, which results in very small coupling constants (J). Therefore, they will likely appear as two distinct singlets (or very narrowly split doublets). H6, being adjacent to the pyridine nitrogen, is expected to be further downfield than H4. Predicted shifts are δ 8.1-8.3 ppm for H6 and δ 7.9-8.1 ppm for H4.
-
-
Methyl Protons (3H, -CH₃): The methyl group attached to the pyridine ring is expected to appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical nature (e.g., carbonyl, aromatic, aliphatic).
-
Carbonyl Carbon (-COOH): This quaternary carbon is the most deshielded, appearing in the δ 165-175 ppm range.[7][9]
-
Aromatic Carbons (7C): These carbons of the bicyclic core will resonate between δ 100-155 ppm. Specific assignments require advanced 2D NMR techniques (like HMBC/HSQC), but general regions can be predicted. The carbon attached to the methyl group (C5) and the quaternary carbons involved in the ring fusion (C3a, C7a) will have distinct chemical shifts from the protonated carbons.
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear furthest upfield, typically in the δ 15-25 ppm region.[10]
Table 2: Summary of Predicted NMR Data in DMSO-d₆
| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
| -COOH | 12.0 - 13.0 | br s | 165 - 175 |
| N1-H | 11.5 - 12.5 | br s | - |
| C2 | 8.2 - 8.4 | s | 125 - 135 |
| C3 | - | - | 105 - 115 |
| C3a | - | - | 140 - 150 |
| C4 | 7.9 - 8.1 | s | 115 - 125 |
| C5 | - | - | 130 - 140 |
| C6 | 8.1 - 8.3 | s | 128 - 138 |
| C7a | - | - | 145 - 155 |
| 5-CH₃ | 2.3 - 2.5 | s | 15 - 25 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential complementary technique that provides the exact molecular weight of the analyte, confirming its elemental formula, and offers structural clues through fragmentation analysis.
Rationale and Experimental Protocol: ESI-MS
Expertise & Experience: Electrospray Ionization (ESI) is the premier method for this class of compound. As a "soft ionization" technique, it imparts minimal energy to the analyte during the ionization process, ensuring that the intact molecular ion (or, more accurately, a pseudomolecular ion) is observed with high intensity.[11] This prevents premature fragmentation and provides a clear measurement of the molecular weight. Running in both positive and negative ion modes is a self-validating step; observing the correct [M+H]⁺ and [M-H]⁻ ions provides very high confidence in the assigned mass.
Protocol: ESI-MS Sample Preparation & Analysis
-
Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of ~10 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquisition - Positive Mode: Scan for ions to detect the protonated molecule, [M+H]⁺. The theoretical m/z is 177.0664.
-
Acquisition - Negative Mode: Switch polarity and scan for ions to detect the deprotonated molecule, [M-H]⁻. The theoretical m/z is 175.0508.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 177.07) as the precursor for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Data Interpretation
-
Full Scan MS: The primary goal is to identify the pseudomolecular ions. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. A measured mass within 5 ppm of the theoretical mass for C₉H₈N₂O₂ provides unambiguous confirmation of the molecular formula.[12]
-
Positive Ion Mode: Expect a strong signal at m/z ≈ 177.07 for [C₉H₉N₂O₂]⁺.
-
Negative Ion Mode: Expect a strong signal at m/z ≈ 175.05 for [C₉H₇N₂O₂]⁻.
-
-
Tandem MS (MS/MS): Fragmentation analysis provides structural confirmation. For the [M+H]⁺ precursor, a characteristic loss is that of the carboxylic acid group functionality.
-
Loss of H₂O (18 Da): A fragment at m/z ≈ 159.06.
-
Loss of CO₂ (44 Da): A major fragment resulting from decarboxylation is expected at m/z ≈ 133.07. This fragment corresponds to the protonated 5-methyl-7-azaindole core.
-
Visualization of Analytical Workflows and Data
Visual aids are critical for conceptualizing the analytical process and interpreting complex data. The following diagrams, rendered in Graphviz, illustrate the logical workflow and key structural information.
Integrated Spectroscopic Characterization Workflow
Caption: Integrated workflow for the characterization of the target compound.
Proposed MS/MS Fragmentation Pathway
Caption: Primary fragmentation pathway via decarboxylation in ESI-MS/MS.
Conclusion
The orthogonal application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The protocols and interpretive guidelines detailed in this document establish a self-validating system for confirming the compound's molecular structure, formula, and key functional groups. Adherence to these methodologies ensures the high level of analytical integrity required for professionals in chemical research and drug development.
References
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- Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. PubMed.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments).
- Spectroscopy of Carboxylic Acids and Nitriles.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids. YouTube.
- This compound. Sigma-Aldrich.
- Electrospray ioniz
- High-resolution mass spectrometry (HRMS) analyses were conducted using a Q Exactive Plus mass spectrometer... MDPI.
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Discovery and first synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as a crucial bioisostere for the natural indole nucleus found in many biologically active molecules.[1] The strategic replacement of the C-7 carbon in indole with a nitrogen atom to form 7-azaindole can significantly alter a molecule's physicochemical properties, such as solubility, metabolic stability, and hydrogen bonding capacity.[1] These modifications can enhance drug-target interactions and improve overall pharmacological profiles, making 7-azaindole derivatives highly sought after in drug discovery programs targeting a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3][4]
This compound (CAS Number: 1198095-99-6) has emerged as a key synthetic intermediate for the construction of complex, biologically active molecules. Its discovery was not a singular event but rather an outcome of the broader exploration of the 7-azaindole chemical space for pharmaceutical applications. This guide provides a detailed examination of the synthetic strategies leading to this valuable building block, grounded in established chemical principles and methodologies.
Strategic Overview of 7-Azaindole Synthesis
The construction of the 7-azaindole core can be approached through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Classical Named Reactions: Methods like the Fischer, Bartoli, and Hemetsberger–Knittel indole syntheses have been adapted for the preparation of azaindoles.[1][5] These routes typically involve the cyclization of appropriately substituted pyridine precursors.
-
Transition-Metal Catalysis: Modern organic synthesis heavily relies on palladium-, copper-, and silver-catalyzed reactions to construct the bicyclic system.[6] Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are particularly powerful for creating the key C-C bonds required for ring formation, offering high yields and functional group tolerance.[6][7]
The synthesis of this compound typically involves a multi-step sequence that begins with a functionalized pyridine ring, onto which the pyrrole ring is constructed, followed by the introduction and manipulation of the C3-substituent.
Diagram 1: Bioisosteric Relationship
Caption: Indole vs. 7-Azaindole bioisosterism.
The First Synthesis: A Reconstructed Pathway
While a single seminal publication detailing the "first synthesis" of this specific molecule is not readily identifiable, its preparation can be logically reconstructed from established, high-yield methodologies for functionalizing the 7-azaindole nucleus. The following pathway represents a robust and flexible approach, beginning with a commercially available substituted pyridine.
This synthetic approach involves three key phases:
-
Construction of the 5-Methyl-7-azaindole core.
-
Introduction of a functional handle at the C3 position.
-
Oxidation to the final carboxylic acid.
Diagram 2: Synthetic Workflow
Caption: Key transformations in the synthesis pathway.
Detailed Experimental Protocols
The following protocols are representative of the methods used to achieve the synthesis of this compound.
Protocol 1: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate D)
This part of the synthesis focuses on constructing the core bicyclic ring system from a pyridine starting material.
Step 1a: Iodination of 2-Amino-5-methylpyridine (A → B)
-
Rationale: Introduction of a halogen at the C3 position is a critical step to enable subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic amines.
-
Procedure: To a solution of 2-amino-5-methylpyridine (1.0 eq) in acetonitrile, N-Iodosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 2-4 hours until complete consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3-iodo-5-methylpyridine.
Step 1b: Sonogashira Coupling (B → C)
-
Rationale: The Sonogashira reaction is a highly efficient method for forming a C(sp)-C(sp2) bond between the iodinated pyridine and an alkyne. This sets the stage for the subsequent cyclization to form the pyrrole ring.
-
Procedure: In a sealed vessel, 2-amino-3-iodo-5-methylpyridine (1.0 eq), (trimethylsilyl)acetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) are combined in a solvent mixture of triethylamine and THF. The mixture is degassed and heated to 60-80 °C for 12-16 hours. After cooling, the reaction mixture is filtered, concentrated, and purified to give the coupled product.
Step 1c: Cyclization (C → D)
-
Rationale: A strong base like potassium tert-butoxide facilitates the intramolecular cyclization of the amino-alkyne intermediate to form the pyrrole ring. The trimethylsilyl group is cleaved in situ or during workup.
-
Procedure: The silyl-protected alkyne from the previous step is dissolved in a solvent such as NMP or DMF. Potassium tert-butoxide (2.0 eq) is added, and the reaction is heated to 100-120 °C. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. Purification by chromatography yields 5-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Synthesis of the Final Product (D → F)
Step 2a: Vilsmeier-Haack Formylation (D → E)
-
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group at the electron-rich C3 position of the 7-azaindole nucleus.[8] This aldehyde serves as the direct precursor to the carboxylic acid.
-
Procedure: To a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous dimethylformamide (DMF). The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF is then added slowly. The reaction is allowed to warm to room temperature and then heated to 60 °C for 2-3 hours. After cooling, the mixture is carefully poured onto ice and neutralized with aqueous NaOH. The resulting precipitate is filtered, washed with water, and dried to afford 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Step 2b: Oxidation to Carboxylic Acid (E → F)
-
Rationale: The oxidation of the aldehyde to a carboxylic acid is a standard transformation. Sodium chlorite (NaClO₂) is a mild and selective oxidant for this purpose, particularly effective when used with a phosphate buffer to maintain a slightly acidic pH and prevent side reactions.[9]
-
Procedure: The aldehyde (1.0 eq) is suspended in a mixture of tert-butanol and 2-methyl-2-butene. An aqueous solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until the aldehyde is consumed. The pH is adjusted to ~3-4 with HCl, and the resulting solid is collected by filtration, washed with water, and dried to yield the final product, this compound.
Data Summary of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | SMILES String |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | Cc1cnc2[nH]ccc2c1 |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | C₉H₈N₂O | 160.17 | Cc1cnc2[nH]c(C=O)cc2c1 |
| This compound | C₉H₈N₂O₂ | 176.17 | Cc1cnc2[nH]cc(C(O)=O)c2c1 |
Data sourced from PubChem and other chemical databases.
Conclusion
The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. While its "discovery" is intertwined with the broader development of 7-azaindole chemistry for pharmaceutical purposes, its synthesis is achievable through a logical and robust sequence of reactions. By leveraging well-established methodologies such as Sonogashira coupling, Vilsmeier-Haack formylation, and selective oxidation, researchers can efficiently access this versatile building block. The principles and protocols outlined in this guide provide a comprehensive framework for the preparation of this and structurally related compounds, empowering further innovation in the field of drug development.
References
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Shadrick, W. R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
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Organic Chemistry Portal. Synthesis of azaindoles. [Link]
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Rosales, A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]
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Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, L., et al. (2018). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]
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- Pfizer Inc. (2006). 1h-pyrrolo[2,3-b]pyridines.
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Zentiva, K.S. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
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Wang, Y., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Zhu, H., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]
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ResearchGate. Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Hergella, B., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
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Laras, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. [Link]
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A Technical Guide to the Biological Screening of a 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Library
Foreword: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in the development of numerous targeted therapies. Derivatives of this core are known to act as potent inhibitors for a range of enzyme classes, most notably protein kinases. Several drugs and clinical candidates targeting kinases such as JAK, BRAF, and FGFR incorporate this versatile heterocycle.[1][2][3][4]
This guide provides a comprehensive, field-proven framework for the biological screening of a focused library derived from a specific, strategically designed starting point: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . The methyl group at the 5-position can offer beneficial metabolic properties and vectoral expansion opportunities, while the carboxylic acid at the 3-position serves as an ideal synthetic handle for diversification. Our objective is to progress from a nascent chemical library to validated, cell-active hits with a clear mechanism of action, ready for lead optimization.
Section 1: Library Design & Synthesis Philosophy
The foundation of any successful screening campaign is a high-quality, rationally designed chemical library. The core, this compound, provides a rigid scaffold with a key vector for diversification.
Rationale for Diversification
The carboxylic acid moiety is readily amenable to standard amide bond formation. This allows for the systematic exploration of the chemical space adjacent to the core, a region often critical for achieving target potency and selectivity. Our strategy involves coupling the core acid with a diverse panel of primary and secondary amines. The selection of these amines is non-trivial and should encompass a range of properties:
-
Size & Sterics: From small, linear alkyl amines to bulky, polycyclic systems.
-
Electronics: Incorporating both electron-rich and electron-deficient aromatic and heteroaromatic amines.
-
Pharmacophoric Features: Amines containing additional hydrogen bond donors/acceptors, basic/acidic centers, and lipophilic/hydrophilic moieties.
General Synthetic Protocol: Amide Coupling
A robust and scalable synthesis is paramount. The following protocol outlines a standard approach using propylphosphonic anhydride (T3P®) as a coupling agent, known for its efficiency and ease of purification.
Protocol 1: Parallel Amide Library Synthesis
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M stock solution of the desired amine building block in anhydrous DMF.
-
Prepare a 0.6 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a 0.3 M solution of T3P® (50% in EtOAc) in anhydrous DMF.
-
-
Reaction Setup (in 96-well plate format):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the carboxylic acid stock solution.
-
Add 200 µL (44 µmol, 1.1 eq) of the corresponding amine stock solution to each well.
-
Add 200 µL (120 µmol, 3.0 eq) of the DIPEA stock solution.
-
Initiate the reaction by adding 200 µL (60 µmol, 1.5 eq) of the T3P® solution.
-
-
Reaction & Workup:
-
Seal the plate and agitate at room temperature for 4 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the product with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
-
QC & Plating:
-
Re-dissolve the crude product in DMSO.
-
Perform LC-MS analysis on each well to confirm product formation and assess purity.
-
Normalize the concentration of each compound to 10 mM in DMSO for screening plates.
-
Section 2: The Multi-Tiered Screening Cascade
A hierarchical screening approach is essential for efficiently identifying high-quality hits while minimizing resource expenditure on false positives or undesirable compounds. The pyrrolo[2,3-b]pyridine scaffold is a known "kinase-privileged" structure, making a panel of therapeutically relevant protein kinases an ideal target class for the primary screen.[3][5][6]
Tier 1: Primary High-Throughput Screen (HTS)
The goal of the primary screen is to rapidly identify compounds that show activity against our targets of interest at a single, high concentration.
-
Target Selection: Based on published literature, a focused kinase panel is a logical choice. We will select kinases implicated in oncology and inflammation, such as Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor 1 (FGFR1), and Cyclin-Dependent Kinase 8 (CDK8).[2][3][5]
-
Assay Choice: A homogenous, luminescence-based biochemical assay, such as the ADP-Glo™ Kinase Assay, is ideal. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is highly sensitive, has a large dynamic range, and is less susceptible to compound interference (e.g., color quenching) than fluorescence-based methods.
Protocol 2: Primary Kinase Screen (ADP-Glo™ Assay)
-
Plate Preparation: Using an acoustic liquid handler, dispense 20 nL of each 10 mM library compound into a 384-well, low-volume white plate. This results in a final assay concentration of 10 µM.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase, e.g., JAK1, and its specific substrate peptide in reaction buffer).
-
Add 2.5 µL of a 2X ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Hit Criteria: A compound is declared a "hit" if it causes ≥50% inhibition of the kinase activity relative to DMSO controls.
Tier 2: Hit Confirmation and Potency Determination
Initial hits must be re-confirmed. This step eliminates random errors from the primary screen. Confirmed hits are then evaluated across a range of concentrations to determine their potency (IC50).
-
Methodology: Fresh solid samples of the hit compounds are sourced, weighed, and dissolved in DMSO to create new, validated stock solutions.
-
Dose-Response: A 10-point, 3-fold serial dilution is performed for each confirmed hit (e.g., from 30 µM to 1.5 nM). The IC50 is determined by fitting the resulting data to a four-parameter logistic curve.
Table 1: Hypothetical Data from Tiers 1 & 2
| Compound ID | Amine Substituent | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit? | IC50 (nM) |
| L-001 | Cyclopropylamine | 8% | No | >30,000 |
| L-045 | 4-Chloroaniline | 92% | Yes | 85 |
| L-078 | 3-(Trifluoromethyl)aniline | 98% | Yes | 49 |
| L-112 | Morpholine | 15% | No | >30,000 |
| L-156 | (S)-3-aminopiperidine | 85% | Yes | 210 |
Tier 3: Cellular & Orthogonal Assays
A potent compound in a biochemical assay is only valuable if its activity translates to a cellular context. This tier validates the mechanism of action and assesses cell permeability and on-target engagement.
-
Cellular Target Engagement: A cellular assay that measures the phosphorylation of a direct downstream substrate of the target kinase is the gold standard. For JAK1, we can measure the phosphorylation of STAT1 (pSTAT1).
Protocol 3: Cellular pSTAT1 Inhibition Assay
-
Cell Culture: Seed a human cell line expressing the JAK1/STAT1 pathway (e.g., HeLa or U-937 cells) in 96-well plates and starve overnight.
-
Compound Treatment: Pre-treat cells with a dose-response of the hit compounds for 1 hour.
-
Stimulation: Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for 30 minutes to activate the JAK/STAT pathway.
-
Lysis & Detection: Lyse the cells and use a homogenous assay kit (e.g., HTRF® or AlphaLISA®) to quantify the levels of phosphorylated STAT1 relative to total STAT1.
-
Analysis: Calculate the cellular IC50 value.
-
Anti-Proliferative Assay: For oncology targets like FGFR1 or CDK8, an essential secondary assay is to measure the compound's effect on the proliferation of a cancer cell line whose growth is dependent on that specific kinase.
Tier 4: Selectivity and Early ADME/Tox
A successful drug must be selective for its intended target to avoid off-target side effects. Early assessment of drug-like properties is also critical for prioritizing compounds.
-
Selectivity Profiling: The most promising hits (e.g., L-078) are screened against a panel of related kinases at a fixed concentration. For a JAK1 inhibitor, this would include JAK2, JAK3, and TYK2. High selectivity for JAK1 over other isoforms is often a desirable attribute.[2][7][8]
-
Early ADME/Tox:
-
Metabolic Stability: The compound's stability is assessed by incubating it with human liver microsomes. A compound that is rapidly metabolized is less likely to be effective in vivo.
-
Cytotoxicity: The compound is tested against a non-cancerous cell line (e.g., HEK293) to ensure that the anti-proliferative effects seen in cancer cells are due to on-target inhibition and not general toxicity.
-
Table 2: Hypothetical Data from Tiers 3 & 4 for Lead Candidate L-078
| Assay Type | Target/Cell Line | Result (IC50 or % Remaining) | Interpretation |
| Biochemical | JAK1 | 49 nM | Potent primary target inhibition |
| Cellular | pSTAT1 (HeLa cells) | 180 nM | Good cell permeability & on-target effect |
| Selectivity | JAK2 | 1,500 nM | ~30-fold selective over JAK2 |
| Selectivity | JAK3 | 2,800 nM | ~57-fold selective over JAK3 |
| ADME | Microsomal Stability | 75% remaining @ 60 min | Predicted to have good metabolic stability |
| Toxicity | Cytotoxicity (HEK293) | >20,000 nM | Not generally cytotoxic |
Section 3: Conclusion & Path Forward
Through this systematic screening cascade, we can efficiently triage a library of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamides to identify a compound like L-078 . This hypothetical hit demonstrates high potency against its primary target (JAK1), translates this activity into a cellular context, shows a favorable selectivity profile against related kinases, and exhibits promising early ADME/Tox properties.
The data gathered provides a clear Structure-Activity Relationship (SAR), indicating that an aniline substituent with electron-withdrawing groups (like 3-trifluoromethyl) is beneficial for activity. This knowledge directly informs the next phase: Hit-to-Lead Optimization . The subsequent steps would involve synthesizing new analogs around L-078 to further improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the nomination of a preclinical development candidate.
References
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL: )
- Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL: )
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. (URL: [Link])
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. (URL: [Link])
-
Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (URL: [Link])
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Journal of Medicinal Chemistry. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (URL: [Link])
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- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1198095-99-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core structural motif in numerous biologically active molecules, including kinase inhibitors.[1][2] This document serves as a key reference for researchers, offering detailed experimental protocols, data interpretation, and expert insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this molecule.
Introduction and Molecular Overview
This compound belongs to the 7-azaindole class of bicyclic heteroaromatics. The strategic placement of a methyl group at the C5 position and a carboxylic acid at the C3 position creates a molecule with specific electronic and steric properties, making it a valuable building block in synthetic chemistry. Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in drug development workflows.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1198095-99-6 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol |
| Form | Solid | |
Molecular Structure
The structural framework, with IUPAC-standard numbering for the bicyclic system, is crucial for assigning spectroscopic signals.
Caption: Molecular structure and atom numbering of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a solvent like DMSO-d₆ is typical, as it readily dissolves the carboxylic acid and allows for the observation of exchangeable protons (NH and OH).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrrole proton, the methyl group, and the exchangeable protons of the pyrrole nitrogen and carboxylic acid.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -COOH | ~12.5 | Broad Singlet | 1H | Highly deshielded, exchangeable with D₂O. |
| N1-H | ~12.0 | Broad Singlet | 1H | Deshielded pyrrole NH, exchangeable with D₂O. |
| H2 | ~8.3 | Singlet | 1H | Proton on C2 of the pyrrole ring. |
| H4 | ~8.2 | Singlet | 1H | Aromatic proton on the pyridine ring. |
| H6 | ~7.4 | Singlet | 1H | Aromatic proton on the pyridine ring. |
| C5-CH₃ | ~2.4 | Singlet | 3H | Methyl group protons. |
Expert Interpretation & Causality:
-
Carboxylic Acid and NH Protons (>12 ppm): The protons on the carboxylic acid and the pyrrole nitrogen are highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms and extensive hydrogen bonding in DMSO solvent. Their broadness is a result of chemical exchange.
-
Aromatic Protons (H2, H4, H6): The protons on the heterocyclic rings appear in the aromatic region. H2 is adjacent to the electron-withdrawing carboxylic acid group and the pyrrole nitrogen, leading to significant deshielding. H4 is deshielded by the adjacent pyridine nitrogen (N7). H6 is generally the most upfield of the aromatic protons. The singlet multiplicity for H4 and H6 is due to the lack of adjacent protons for coupling.
-
Methyl Protons (~2.4 ppm): The methyl group attached to the aromatic ring appears as a sharp singlet, typical for aryl methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| C4 | ~148 |
| C7a | ~145 |
| C5 | ~135 |
| C2 | ~130 |
| C6 | ~120 |
| C3a | ~118 |
| C3 | ~110 |
| -CH₃ | ~21 |
Expert Interpretation & Causality:
-
Carbonyl Carbon (~165 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another.
-
Aromatic Carbons (110-150 ppm): The chemical shifts of the ring carbons are influenced by the attached heteroatoms and substituents. Carbons adjacent to nitrogen (C4, C7a) are typically found further downfield.
-
Methyl Carbon (~21 ppm): The aliphatic methyl carbon is the most shielded, appearing significantly upfield as expected.
Experimental Protocol for NMR Data Acquisition
A robust protocol ensures data reproducibility and accuracy.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the carboxylic acid and the N-H bond.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Very Broad, Strong |
| ~3200 | N-H (Pyrrole) | Stretching | Medium, often obscured by O-H |
| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp |
| 1610-1450 | C=C and C=N | Ring Stretching | Medium to Strong |
| ~1300 | C-O | Stretching | Medium |
Expert Interpretation & Causality:
-
O-H Stretch (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band.[3] This breadth is a direct result of strong intermolecular hydrogen bonding, which creates a wide distribution of bond strengths and corresponding vibrational frequencies.[3]
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[3][4] Its position can be influenced by conjugation and hydrogen bonding.
-
N-H Stretch (~3200 cm⁻¹): The N-H stretch of the pyrrole ring is expected in this region but is often superimposed on the broad O-H band, making it difficult to resolve distinctly.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through fragmentation patterns.
Expected Mass Spectrometry Data (ESI+):
| Ion | Calculated m/z | Observed m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | 177.0659 | ~177.1 | Protonated molecular ion. |
| [M-H₂O+H]⁺ | 159.0553 | ~159.1 | Loss of water from the carboxylic acid. |
| [M-COOH+H]⁺ | 132.0682 | ~132.1 | Loss of the carboxyl group (decarboxylation). |
Expert Interpretation & Causality: Using high-resolution mass spectrometry (HRMS), the measured mass of the molecular ion can confirm the elemental composition (C₉H₈N₂O₂) with high accuracy. The primary fragmentation pathways in electrospray ionization (ESI) often involve the loss of small, stable neutral molecules. For this compound, the most likely fragmentations are the loss of water (H₂O) and the loss of the entire carboxyl group as carbon dioxide (CO₂) upon protonation.
Conclusion
The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The data and interpretations presented in this guide provide a validated spectroscopic fingerprint for this compound, establishing a benchmark for its identification and use in research and development. The methodologies described herein represent a self-validating system, ensuring that researchers can confidently confirm the identity and purity of their material.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link][1]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link][2]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link][4]
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A Technical Guide to the Tautomeric Landscape of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: Implications for Drug Discovery
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical yet frequently underestimated factor in drug discovery and development. The predominant tautomeric form of a molecule dictates its physicochemical properties, influencing everything from solubility and crystal structure to target binding affinity and metabolic stability. This guide provides an in-depth technical framework for the comprehensive analysis of tautomerism in 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a multi-pronged strategy integrating Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate its tautomeric landscape. By detailing field-proven experimental and computational protocols, this paper equips researchers and drug development professionals with the necessary tools to characterize and control tautomeric forms, ultimately enabling more rational drug design and mitigating late-stage development risks.
The Strategic Importance of Tautomerism in Drug Design
Tautomerism is a phenomenon where structural isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton. This is not a trivial isomeric relationship; the energy barrier for interconversion is often low enough to allow for a dynamic equilibrium in physiological conditions. For drug development professionals, ignoring tautomerism is a significant risk. Different tautomers of the same compound are, in effect, different molecules with distinct properties that can profoundly impact a drug's profile.[1][2]
Key areas of influence include:
-
Pharmacodynamics (PD): Tautomers can present different three-dimensional shapes and hydrogen bonding patterns (pharmacophores). This can lead to dramatic differences in binding affinity for the target receptor or enzyme, altering a drug's potency and efficacy.
-
Pharmacokinetics (PK): Properties governed by a molecule's structure, such as solubility, lipophilicity (LogP), and pKa, are tautomer-dependent. A shift in the tautomeric equilibrium can change a compound's absorption, distribution, metabolism, and excretion (ADME) profile, affecting bioavailability and dosing regimens.[2]
-
Solid-State Properties: In preformulation, the dominant tautomer in the solid state can influence crystal packing, polymorphism, and stability, which are critical for manufacturing and shelf-life.[3][2] In some cases, different polymorphs may even contain different tautomers.[2]
-
Stereochemistry: For molecules with chiral centers near a tautomerizable group, keto-enol tautomerism can lead to epimerization or racemization, a notorious issue exemplified by thalidomide.[3]
A thorough understanding and characterization of the tautomeric behavior of a lead compound is therefore not an academic exercise but a foundational pillar of robust drug design.
Profiling the Analyte: this compound
The subject of this guide, this compound (CAS 1198095-99-6), belongs to the 7-azaindole class of compounds.[4] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[5][6] The presence of a pyrrole ring fused to a pyridine ring introduces unique electronic properties and multiple sites for protonation and hydrogen bonding, making it a prime candidate for complex tautomeric equilibria.[5] The addition of a methyl group at the 5-position and a carboxylic acid at the 3-position further modulates its electronic and steric properties, creating a molecule with significant therapeutic potential and intriguing chemical behavior.
Mapping the Tautomeric Possibilities
For this compound, several prototropic tautomers can be postulated. The primary mobile protons are the one on the pyrrole nitrogen (N1) and the acidic proton of the carboxylic acid group. The pyridine nitrogen (N7) serves as a potential proton acceptor.
The most plausible tautomeric forms in equilibrium are:
-
Tautomer A (1H-form): The canonical structure with the proton on the pyrrole nitrogen (N1).
-
Tautomer B (7H-form): The annular tautomer where the proton has migrated from N1 to the pyridine nitrogen (N7).
-
Tautomer C (Zwitterionic form): An ionic form where the carboxylic acid has deprotonated to a carboxylate, and the pyridine nitrogen (N7) is protonated. This form is particularly relevant in polar protic solvents.
Caption: Plausible tautomeric equilibria for the target molecule.
A Multi-Pronged Approach to Tautomer Characterization
The Foundational Experiment: NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[7] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species, allowing for direct quantification.[8] If the exchange is fast, averaged signals are observed, but their chemical shifts can still provide crucial information about the equilibrium position.[9] The choice of solvent is critical, as it can significantly shift the equilibrium.
Protocol 1: 1D and 2D NMR Analysis
-
Sample Preparation: Prepare separate samples of the compound (~5-10 mg) in a range of deuterated solvents to probe environmental effects. Recommended solvents include a non-polar solvent (e.g., CDCl₃), a polar aprotic solvent (e.g., DMSO-d₆), and a polar protic solvent (e.g., CD₃OD).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shifts and broadening of the N-H and O-H protons, as well as the aromatic protons on the bicyclic core. The presence of two distinct sets of aromatic signals would be strong evidence for two co-existing tautomers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms (C7a, C6, C2) and the carbonyl carbon, are highly sensitive to the tautomeric form.
-
¹⁵N NMR (or ¹H-¹⁵N HMBC) Acquisition: If possible, acquire a ¹⁵N NMR spectrum. The large chemical shift range of ¹⁵N makes it an excellent probe.[9] More practically, run a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D experiment will show a correlation between the N-H proton and the nitrogen it is attached to, definitively distinguishing the 1H- (correlation to N1) and 7H- (correlation to N7) tautomers.[10]
-
Data Analysis: Integrate the signals corresponding to each tautomer in the ¹H spectrum to determine their relative populations (Keq). Analyze the chemical shifts in the context of known trends for pyrrole, pyridine, and their protonated forms.
| Expected NMR Signatures for Tautomer Identification | | :--- | :--- | :--- | | Probe | Tautomer A (1H-form) | Tautomer B (7H-form) | | ¹H Shift (NH) | Broad signal, typical of pyrrole N1-H | Broad signal, shifted, typical of pyridinium N7-H | | ¹³C Shift (C7a) | More shielded | Deshielded due to proximity to protonated N7 | | ¹³C Shift (C6) | More shielded | Deshielded due to proximity to protonated N7 | | ¹H-¹⁵N HMBC | Correlation between NH proton and N1 signal | Correlation between NH proton and N7 signal |
Solid-State Confirmation: X-ray Crystallography
Trustworthiness: While NMR reveals the behavior in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[3] This is the gold standard for determining the preferred tautomer in a crystalline form, which is essential for formulation and intellectual property considerations.
Protocol 2: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, methanol, or ethyl acetate) and techniques (e.g., vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages.
-
Hydrogen Atom Location: Critically, locate the hydrogen atoms from the difference Fourier map. The unambiguous location of the hydrogen atom on either N1 or N7 will definitively identify the tautomer present in the crystal lattice.
-
Analysis of Intermolecular Interactions: Analyze the crystal packing to identify hydrogen bonds and other interactions that may stabilize the observed tautomeric form. For instance, the formation of centrosymmetric dimers via carboxylic acid hydrogen bonding is common and can be confirmed.[11][12]
Predictive Power: Computational Chemistry
Authoritative Grounding: Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and rationalizing experimental findings.[13][14] By modeling the molecule in the gas phase and in different solvent environments, we can gain insight into the intrinsic and extrinsic factors governing the tautomeric equilibrium.
Caption: Computational workflow for predicting tautomer stability.
Protocol 3: DFT Calculations for Tautomer Stability
-
Structure Preparation: Build the 3D structures of all proposed tautomers (A, B, and C).
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15] The frequency calculation confirms that the optimized structure is a true energy minimum.
-
Solvated-Phase Optimization: Repeat the optimization and frequency calculations for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents (e.g., water, DMSO).[16]
-
Energy Calculation: Extract the Gibbs free energies from the output files for all calculations.
-
Relative Stability Analysis: Calculate the relative free energy (ΔΔG) of each tautomer with respect to the most stable form in both the gas phase and each solvent. A lower relative energy indicates a more stable tautomer.
Synthesizing the Data: A Coherent Tautomeric Profile
The true strength of this approach lies in integrating the results from all three methods. For example, NMR might show a 90:10 mixture of Tautomer A and Tautomer C in DMSO solution. Computational results should corroborate this by predicting a small ΔΔG between A and C in simulated DMSO. Meanwhile, an X-ray structure might reveal that Tautomer A is exclusively present in the solid state, perhaps stabilized by a specific crystal packing arrangement. This comprehensive dataset provides a full picture of the molecule's behavior under different conditions.
Translational Insights for Drug Development
The characterization of the tautomeric landscape of this compound has direct, actionable consequences for its development as a potential therapeutic agent.
-
Structure-Activity Relationship (SAR): Knowing the dominant solution-state tautomer is essential for building accurate SAR models. If Tautomer C (the zwitterion) is dominant in aqueous media, then the binding hypothesis should be based on a molecule with a positive charge at N7 and a negative charge on the carboxylate, which has vastly different hydrogen bonding capabilities than Tautomer A.
-
pKa and LogP Prediction: Computational and experimental property prediction tools often operate on a single input structure. Feeding the incorrect tautomer can lead to highly inaccurate predictions of pKa and LogP, misguiding optimization efforts.
-
Formulation Strategy: If the solid-state structure (e.g., Tautomer A) is different from the dominant solution-state tautomer (e.g., Tautomer C), this can have implications for dissolution rates and bioavailability.[2] Formulation strategies may be needed to stabilize the desired solid form.
| Property Implications of Different Tautomers | |||
| Property | Tautomer A (1H-form) | Tautomer B (7H-form) | Tautomer C (Zwitterionic) |
| H-Bond Donors | 2 (N1-H, COOH) | 2 (N7-H, COOH) | 1 (N7-H) |
| H-Bond Acceptors | 3 (N7, C=O, OH) | 3 (N1, C=O, OH) | 3 (N1, COO⁻) |
| Net Charge (pH 7) | Neutral/Anionic | Neutral/Anionic | Zwitterionic |
| Predicted Solubility | Low-Moderate | Low-Moderate | Potentially Higher |
| Binding Motif | H-bond donor at N1 | H-bond donor at N7 | Cationic center at N7, anionic at COO⁻ |
Conclusion
The tautomerism of this compound is a multifaceted chemical challenge with profound implications for its potential as a drug candidate. A superficial analysis risks misinterpreting structural data, leading to flawed SAR models and unforeseen development hurdles. The integrated, multi-pronged approach detailed in this guide—combining the solution-state clarity of NMR, the solid-state certainty of X-ray crystallography, and the predictive power of computational chemistry—provides a robust and self-validating system for comprehensively mapping a molecule's tautomeric landscape. By embracing this level of detailed characterization, researchers can unlock a deeper understanding of their compounds, enabling more precise, rational, and successful drug design.
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An In-Depth Technical Guide to the Potential Biological Targets of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a diverse range of biological targets.[1] This guide focuses on a specific derivative, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a molecule poised for exploration in drug discovery. While direct biological data for this exact compound is nascent, its structural architecture allows for a robust, evidence-based prediction of its potential targets. This document synthesizes data from numerous studies on analogous compounds to illuminate the most probable mechanisms of action and biological targets, with a primary focus on protein kinases. We will dissect the fundamental molecular interactions that define the 7-azaindole pharmacophore, survey high-value kinase and non-kinase targets implicated by extensive research, and provide detailed, field-proven experimental protocols for the identification and validation of these targets.
The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition
The therapeutic success of targeting protein kinases has driven the search for molecular scaffolds that can effectively and selectively bind to the ATP-binding site. The 7-azaindole core has emerged as an exceptionally versatile framework for this purpose.[2] Its power lies in its ability to mimic the hydrogen bonding pattern of adenine, the purine base of ATP, with the "hinge region" of the kinase domain. This critical interaction anchors the inhibitor within the active site, providing a foundation for potency.
The key to this interaction is the specific arrangement of hydrogen bond donors and acceptors within the bicyclic structure:
-
The pyridine N7 nitrogen acts as a hydrogen bond acceptor.
-
The pyrrole N1-H group serves as a hydrogen bond donor.
This dual interaction with the kinase hinge backbone is a defining feature of numerous potent kinase inhibitors and is the primary reason that compounds built on this scaffold, including this compound, are predicted to have strong kinase inhibitory potential.
High-Priority Potential Kinase Targets
The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a broad swath of the human kinome. Based on extensive structure-activity relationship (SAR) studies of related analogs, we can stratify the most likely kinase targets for this compound.
Tyrosine Kinases
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune response and inflammation. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of JAK3, demonstrating potential for treating autoimmune disorders and transplant rejection.[3][4] Decernotinib, a JAK inhibitor that entered clinical trials, is based on the 7-azaindole scaffold.[1]
-
SRC and ABL Kinases: The SRC and ABL kinase families are crucial oncogenic drivers in various leukemias and solid tumors. Potent dual ABL/SRC inhibitors have been rationally designed using the 7-azaindole core, highlighting its utility in oncology.[5]
-
Receptor Tyrosine Kinases (RTKs):
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers. Multiple series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key regulator of angiogenesis, VEGFR2 is a major target in cancer therapy. 7-azaindole analogs have demonstrated potent VEGFR2 inhibition.[8]
-
Serine/Threonine Kinases
-
RAF Kinases (B-RAF): The most prominent example of a 7-azaindole-based drug is Vemurafenib, a potent inhibitor of the B-RAF V600E mutant kinase, which is approved for the treatment of melanoma.[2] This underscores the scaffold's potential for developing highly specific inhibitors.
-
Cyclin-Dependent Kinases (CDKs): As critical regulators of the cell cycle, CDKs are major targets in cancer research. 7-azaindole derivatives have shown inhibitory activity against CDK1, CDK2, and CDK9.[8]
-
Aurora Kinases: These kinases play essential roles in mitosis, and their inhibition is a strategy for cancer therapy. The 7-azaindole framework has been successfully used to develop Aurora kinase inhibitors.[1]
Quantitative Data Summary
The following table summarizes the inhibitory potency of various 7-azaindole derivatives against key kinase targets, providing a benchmark for potential activity.
| Compound Class/Example | Target Kinase | IC50 (nM) | Reference |
| 7-azaindole derivative | JAK2 | 1 | [1][8] |
| 7-azaindole derivative | JAK3 | 5 | [1] |
| 1H-pyrrolo[2,3-b]pyridine (cpd 4h) | FGFR1 | 7 | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine (cpd 4h) | FGFR2 | 9 | [6][7] |
| 7-azaindole derivative | CDK1 | 7 | [8] |
| 7-azaindole derivative | CDK2 | 3 | [8] |
| 7-azaindole analogue (178d) | VEGFR2 | 37 | [8] |
| Multi-targeted derivative (6z) | ABL, SRC family | Potent % inhibition at 100 nM | [5] |
Potential Non-Kinase Targets
While kinases are the most prominent targets, the 7-azaindole scaffold's utility extends to other enzyme classes, suggesting that this compound may exhibit broader biological activity.
-
Phosphodiesterase 4B (PDE4B): PDEs are critical enzymes in second messenger signaling. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, with potential applications in treating inflammatory and central nervous system (CNS) diseases.[9]
-
Lysine-Specific Demethylase 1 (LSD1): As an epigenetic modifier, LSD1 is a high-value target in oncology. By modifying a known LSD1 inhibitor, researchers successfully used a 1H-pyrrolo[2,3-c]pyridine core (an isomer of 7-azaindole) to develop highly potent and reversible LSD1 inhibitors.[10] This demonstrates the adaptability of the bicyclic scaffold to different active sites.
Experimental Workflows for Target Identification and Validation
To empirically determine the biological targets of this compound, a systematic, multi-tiered approach is required. The following protocols represent a self-validating system, moving from broad, unbiased screening to specific, mechanistic validation.
Workflow for Primary Target Discovery and Validation
Protocol 1: Kinome-Wide Profiling (Primary Screen)
Rationale: To gain an unbiased overview of potential kinase targets, a competitive binding assay is the gold standard. This approach screens the compound against hundreds of kinases simultaneously to identify high-affinity interactions.
Methodology (Example: DiscoveRx KINOMEscan™):
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Assay Concentration: Provide the compound to the service provider for screening at a standard concentration (typically 1 µM or 10 µM).
-
Binding Competition: The compound is incubated with a panel of human kinases, each tagged with a DNA label. An immobilized, active-site directed ligand is included in the reaction. Kinases that do not bind the test compound will bind the immobilized ligand.
-
Quantification: After incubation, the kinase-ligand complexes are captured on a solid support. The amount of kinase NOT captured (i.e., bound by the test compound) is quantified using qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as "% Control", where a lower percentage indicates stronger binding. A common hit threshold is <10% of control, which suggests significant displacement of the reference ligand. This generates a list of primary kinase targets.
Protocol 2: In Vitro Kinase Assay (IC50 Determination)
Rationale: To confirm that binding translates to functional inhibition and to quantify potency, an in vitro enzymatic assay is performed for the top hits from the primary screen.
Methodology (Example: Promega ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in kinase buffer (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Prepare a solution containing the purified kinase enzyme of interest.
-
Prepare a solution containing the kinase-specific substrate and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution series.
-
Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence signals to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[compound concentration] and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 3: Cellular Target Engagement Assay (Western Blot)
Rationale: To validate that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation of a known downstream substrate.
Methodology (Example: Inhibition of JAK/STAT Signaling):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., TF-1 cells, which are dependent on cytokine signaling) in appropriate media.
-
Starve cells of serum/cytokines for 4-6 hours to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the cells with a relevant cytokine (e.g., IL-2 or GM-CSF) for 15-30 minutes to activate the JAK/STAT pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT5).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis: Densitometry is used to quantify the reduction in the phospho-STAT5 signal relative to the total STAT5 signal, demonstrating target engagement in a dose-dependent manner.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery programs. Its 7-azaindole core strongly predicts an affinity for the ATP-binding site of numerous protein kinases, particularly those within the JAK, SRC, FGFR, and RAF families. Furthermore, the potential for activity against non-kinase targets like PDE4B should not be overlooked. The experimental workflows detailed in this guide provide a clear and robust path for elucidating the precise biological targets of this compound. Successful identification and validation of a primary target would pave the way for subsequent lead optimization, involving extensive SAR studies to enhance potency and selectivity, followed by ADME/PK profiling to develop a viable clinical candidate.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
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- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives for SAR studies
Application Note & Protocol Guide
Strategic Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, serving as a bioisosteric analog of indole.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds have led to its incorporation into numerous clinically significant molecules, particularly kinase inhibitors.[1][3] This guide provides a comprehensive framework for the synthesis of this compound, a key intermediate, and its subsequent derivatization into a chemical library for structure-activity relationship (SAR) exploration. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and present a clear workflow for generating and interpreting SAR data, empowering drug discovery professionals to efficiently explore this valuable chemical space.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a cornerstone in modern drug design. The nitrogen atom at the 7-position introduces a hydrogen bond acceptor site without significantly altering the overall geometry compared to the native indole scaffold, a common feature in many natural products and pharmaceuticals.[2] This modification can enhance aqueous solubility, modulate metabolic stability, and provide new binding interactions with biological targets.[1]
Derivatives of 7-azaindole have shown remarkable efficacy against a wide range of targets, including but not limited to:
-
Protein Kinases: As seen in the FDA-approved BRAF inhibitor, Vemurafenib.[1]
-
Phosphoinositide 3-kinases (PI3K). [3]
The 3-carboxylic acid functionality serves as a versatile chemical handle. It allows for the systematic introduction of various substituents, most commonly through amide bond formation. This strategy enables researchers to probe the binding pocket of a target protein, optimizing for potency, selectivity, and pharmacokinetic properties. The 5-methyl group provides a fixed substitution point, allowing for focused exploration of other positions on the scaffold. This guide focuses on creating a library of amides derived from this core structure to establish a clear SAR.
Synthetic Strategy & Workflow
The overall strategy involves a multi-step synthesis of the core carboxylic acid, followed by parallel derivatization to generate a library of analogs for biological screening.
Retrosynthetic Analysis of the Core Scaffold
The synthesis of the target acid begins with a commercially available substituted pyridine. The retrosynthetic plan highlights the key disconnections from the target molecule back to simple starting materials.
Caption: Retrosynthetic analysis of the target carboxylic acid.
Overall SAR Workflow
The workflow from synthesis to data analysis is a cyclic process. Initial derivatives provide insights that guide the design of subsequent generations of compounds.
Caption: Workflow for SAR-driven drug discovery.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 2-((6-methylpyridin-2-yl)amino)-3-oxobutanoate (Intermediate I)
This protocol is adapted from established methods for synthesizing substituted 7-azaindoles.[8]
-
Reagents & Setup:
-
2-Amino-6-methylpyridine (1.0 eq)
-
Diethyl 2-ethoxymethylenemalonate (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of 2-amino-6-methylpyridine in anhydrous toluene, add diethyl 2-ethoxymethylenemalonate.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature. The intermediate often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. This intermediate is often used without further purification.
-
Protocol 2: Thermal Cyclization to Ethyl 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Intermediate II)
This step involves a high-temperature intramolecular cyclization.
-
Reagents & Setup:
-
Intermediate I (from Protocol 1)
-
Diphenyl ether
-
High-temperature reaction vessel with a reflux condenser and thermometer.
-
-
Procedure:
-
Add diphenyl ether to the reaction vessel and heat to 240-250 °C.
-
Slowly add Intermediate I in portions to the hot diphenyl ether. Vigorous evolution of ethanol will be observed.
-
Maintain the temperature for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.
-
Cool the mixture to room temperature. The product will precipitate.
-
Dilute the mixture with an equal volume of hexanes to facilitate further precipitation.
-
Collect the solid by filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 3: Saponification to this compound (Core Scaffold)
This is a standard ester hydrolysis to yield the target carboxylic acid.[9]
-
Reagents & Setup:
-
Intermediate II (Ester, from Protocol 2) (1.0 eq)
-
Ethanol (EtOH) and Water
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the ester (Intermediate II) in a mixture of EtOH and water (e.g., 3:1 ratio).
-
Add a 2 M aqueous solution of NaOH.
-
Stir the mixture at reflux (or 60-80 °C) for 1-2 hours until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[9]
-
Protocol 4: General Procedure for Parallel Amide Library Synthesis
This protocol uses a standard coupling agent for the efficient formation of amide bonds.[10]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials for parallel synthesis.
-
-
Procedure:
-
In a reaction vial, dissolve the carboxylic acid in anhydrous DMF.
-
Add the corresponding amine, followed by DIPEA.
-
Finally, add HATU to the vial.
-
Seal the vial and stir the mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by flash chromatography or preparative HPLC.
-
Data Presentation and SAR Interpretation
For SAR studies, results are best organized in a table to clearly visualize how structural changes impact biological activity.
Hypothetical SAR Data Table
| Compound ID | R Group (from R-NH₂) | Structure | Kinase IC₅₀ (nM) | Rationale for Inclusion |
| Core Acid | -OH | >10,000 | Baseline activity | |
| DA-01 | Cyclopropyl | 850 | Small, rigid aliphatic group | |
| DA-02 | Phenyl | 420 | Aromatic group, explores π-stacking | |
| DA-03 | 4-Fluorophenyl | 150 | Introduces H-bond acceptor, alters electronics | |
| DA-04 | 4-Methoxyphenyl | 210 | Introduces H-bond acceptor, adds bulk | |
| DA-05 | Morpholin-4-yl-ethyl | 55 | Adds basic amine for solubility and potential salt bridge | |
| DA-06 | Pyridin-4-yl | 95 | Aromatic, introduces H-bond acceptor in ring |
Interpreting the SAR
-
Core Requirement: The free carboxylic acid is inactive, confirming that derivatization is necessary for biological activity.
-
Hydrophobic Interactions: The activity of DA-01 and DA-02 compared to the core acid suggests the target's binding pocket has a hydrophobic region that can accommodate these groups.
-
Electronic Effects & H-Bonding: The improved potency of DA-03 (150 nM) over DA-02 (420 nM) indicates that an electron-withdrawing group and/or a hydrogen bond acceptor at the para-position is highly favorable.[11] This is a critical insight for further optimization.
-
Steric Bulk vs. H-Bonding: The slightly reduced potency of DA-04 (210 nM) compared to DA-03 suggests that while a para-substituent is beneficial, the bulky methoxy group may introduce a minor steric clash.
-
Solubility and Basic Groups: The significant increase in potency for DA-05 (55 nM) highlights a common strategy in kinase inhibitor design. The terminal basic nitrogen can form a key salt-bridge interaction with an acidic residue (e.g., Aspartate) in the hinge region of the kinase, dramatically improving affinity.
-
Scaffold Hopping: The high potency of DA-06 suggests that a pyridine ring is a well-tolerated isostere for the phenyl ring, offering an alternative vector for interaction and potentially improving pharmacokinetic properties.[3]
These initial findings provide a clear direction for the next round of synthesis. Future efforts should focus on exploring other substituents at the para-position of the phenyl ring and investigating a wider range of basic amine functionalities.
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis and SAR-driven optimization of this compound derivatives. By following the outlined protocols for the synthesis of the core scaffold and its subsequent parallel derivatization, research organizations can efficiently generate compound libraries. The systematic analysis of the biological data, as demonstrated with a hypothetical SAR table, allows for the rapid identification of key structural motifs required for potency and provides a rational basis for the design of next-generation compounds with improved therapeutic potential.
References
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. ChemBeq. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Synthesis of Azaindoles. Chinese Journal of Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. Available at: [Link]
-
Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Available at: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Kinase Assays
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of potent and selective kinase inhibitors.[1][2] This heterocyclic system effectively mimics the purine ring of ATP, enabling it to function as a "hinge-binder" in the ATP-binding pocket of various kinases.[1][2] Modifications to this core have yielded inhibitors targeting key enzymes in oncology and immunology, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[2][3] This document provides a comprehensive guide for researchers on the characterization of a novel derivative, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , as a putative kinase inhibitor. We will focus on the JAK family, particularly JAK3, as a representative target to illustrate a robust screening and characterization cascade. The protocols herein detail both biochemical and cell-based assays, providing a framework to determine potency, selectivity, and cellular mechanism of action.
Introduction: The Scientific Rationale
Kinases are a critical class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is integral to cytokine signaling. Upon cytokine binding, JAKs phosphorylate receptors, which then recruit and activate Signal Transducer and Activator of Transcription (STAT) proteins.[4]
Specifically, JAK3 associates exclusively with the common gamma chain (γc) receptor, making it essential for signaling by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted role makes JAK3 a highly attractive target for immunomodulatory drugs, as specific inhibition could avoid the broader effects associated with targeting other JAK isoforms.[3]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop selective JAK3 inhibitors.[1][3] The central hypothesis for this application note is that This compound (henceforth referred to as 'Compound-X') has the potential to inhibit JAK family kinases. Our objective is to provide a logical, step-by-step workflow to test this hypothesis, moving from broad, initial screening to specific, mechanistic cellular studies.
Preliminary Steps: Compound Handling and Preparation
Before commencing any biological assay, proper handling and preparation of Compound-X are paramount to ensure data reproducibility.
-
Compound Information:
-
IUPAC Name: this compound
-
CAS Number: 1198095-99-6
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
-
Solubility Testing: The solubility of Compound-X must be determined in appropriate solvents, typically Dimethyl Sulfoxide (DMSO), which is standard for compound libraries. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, assess its solubility and stability in aqueous assay buffers. The final DMSO concentration in assays should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.[4]
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of Compound-X.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Phase 1: Biochemical Assays for Direct Inhibitory Activity
The first phase of characterization involves in vitro biochemical assays to determine if Compound-X directly inhibits the catalytic activity of the target kinase(s). These assays use purified, recombinant kinase enzymes, a suitable substrate, and ATP.
Assay Principle: Quantifying Kinase Activity
Biochemical kinase assays quantify the transfer of a phosphate group from ATP to a substrate. Inhibition is measured as a decrease in this activity.[1] Several formats are available, with luminescence-based ADP detection being a modern, non-radioactive, and highly sensitive method.[4] The ADP-Glo™ Kinase Assay is an excellent example; it measures kinase activity by quantifying the amount of ADP produced during the kinase reaction in a two-step process.[3]
Caption: Workflow for an ADP-Glo™ biochemical kinase assay.
Protocol: IC₅₀ Determination for JAK Kinase Family
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of Compound-X against JAK1, JAK2, JAK3, and TYK2 to assess both potency and selectivity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes
-
Appropriate peptide substrates (e.g., a poly-GT-based peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Compound-X, serially diluted in DMSO
-
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of Compound-X in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells for 'no inhibition' (100% activity) controls and wells without enzyme for 'background' controls.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the assay buffer, ATP (at a concentration near the Kₘ for the specific kinase, if known), and the peptide substrate.
-
Prepare a separate kinase solution in assay buffer.
-
Add the kinase solution to the wells containing Compound-X and incubate for a short pre-incubation period (e.g., 10-15 minutes) at room temperature. This allows the compound to bind to the kinase.
-
Initiate the reaction by adding the ATP/substrate master mix.
-
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection (as per manufacturer's protocol):
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data by setting the DMSO-only control as 100% activity and background as 0% activity.
-
Plot the normalized % inhibition against the logarithm of Compound-X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data and Interpretation
The results of this assay will provide the IC₅₀ values for Compound-X against each JAK isoform. This allows for a direct comparison of potency and selectivity.
| Kinase Target | Compound-X IC₅₀ (nM) | Reference Inhibitor IC₅₀ (nM) |
| JAK1 | [Experimental Value] | [e.g., Tofacitinib ~100 nM] |
| JAK2 | [Experimental Value] | [e.g., Tofacitinib ~20 nM] |
| JAK3 | [Experimental Value] | [e.g., Tofacitinib ~2 nM] |
| TYK2 | [Experimental Value] | [e.g., Tofacitinib ~Value] |
| Table 1: Example data table for summarizing biochemical IC₅₀ values. |
A potent compound will have a low nanomolar IC₅₀ value. A selective compound will show a significant difference (ideally >100-fold) in IC₅₀ between the primary target (e.g., JAK3) and other isoforms. This initial biochemical profile is crucial for guiding further studies.
Phase 2: Cell-Based Assays for Cellular Potency and Mechanism
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can enter cells, engage its target in a physiological context, and inhibit the downstream signaling pathway.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement assay measures the binding of a compound to a target protein in live cells.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the 'donor') and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the 'acceptor'). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantification of compound affinity in a live-cell environment.[5]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Cellular Pathway Inhibition: Phospho-STAT Assay
To confirm that target engagement translates into functional pathway inhibition, we must measure the phosphorylation of a key downstream substrate. For the JAK/STAT pathway, this is the STAT protein itself. This assay is typically performed in a cell line that expresses the target kinase and responds to a specific cytokine stimulus.
Protocol: IL-2 Induced Phospho-STAT3 (pSTAT3) Inhibition in NK-92 Cells
Cell Line: NK-92 cells (human natural killer cell line), which endogenously express the IL-2 receptor and JAK3.
Materials:
-
NK-92 cells
-
RPMI-1640 medium + supplements
-
Recombinant human IL-2
-
Compound-X
-
Fixation/Permeabilization buffers
-
Phospho-specific antibody (e.g., anti-pSTAT3 Tyr705) conjugated to a fluorophore
-
Flow cytometer or high-content imager
Procedure:
-
Cell Culture and Starvation: Culture NK-92 cells according to standard protocols. Prior to the assay, starve the cells of serum and cytokines for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the starved cells with a serial dilution of Compound-X (or DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of IL-2 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.
-
Fix and Permeabilize: Immediately fix the cells to preserve the phosphorylation state, followed by permeabilization to allow antibody entry.
-
Immunostaining: Stain the cells with the fluorescently labeled anti-pSTAT3 antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT3 signal is the primary readout.
-
Data Analysis: Calculate the cellular IC₅₀ by plotting the percent inhibition of the IL-2-induced pSTAT3 signal against the compound concentration.
Caption: JAK3-STAT3 signaling pathway inhibited by Compound-X.
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the initial characterization of This compound as a potential kinase inhibitor, using the JAK3 pathway as a primary example. By progressing from direct biochemical inhibition assays to cell-based target engagement and pathway analysis, researchers can confidently determine the compound's potency, selectivity, and cellular efficacy. Positive results from this cascade would warrant further investigation, including broader kinase panel screening to confirm selectivity, in vivo pharmacokinetic and pharmacodynamic studies, and ultimately, testing in relevant disease models.
References
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3943-3963. [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. Wikipedia. [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22181-22191. [Link]
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- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a core structural motif found in numerous biologically active compounds. Its unique arrangement of nitrogen atoms and aromatic rings makes it an effective scaffold for interacting with the ATP-binding sites of various protein kinases.[1][2] As a result, derivatives of this scaffold have been extensively investigated as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases.
While direct cell culture studies on 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not extensively documented in publicly available literature, its structural analogs have demonstrated significant inhibitory activity against several important therapeutic targets. These include Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5][6] This suggests that this compound may function as a kinase inhibitor, making it a valuable tool for investigating cellular signaling pathways.
These application notes provide a comprehensive guide for researchers to begin characterizing the effects of this compound in cell culture. The protocols outlined below are based on the established activities of structurally related compounds and are intended to serve as a robust starting point for your investigations.
Compound Handling and Storage
Material Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Solid |
Storage
For long-term stability, the solid compound should be stored at -20°C. Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Preparation of Stock Solution
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for most pyrrolopyridine-based inhibitors due to its high solubilizing capacity for organic molecules. Carboxylic acid moieties can be challenging to dissolve directly in aqueous media at neutral pH.[7] Creating a high-concentration stock in DMSO allows for minimal solvent carryover into the final cell culture medium, reducing potential cytotoxicity from the solvent.
-
Protocol:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add sterile, cell culture-grade DMSO to create a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, add 567.6 µL of DMSO to 1 mg of the compound (MW = 176.17 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Dispense into single-use aliquots and store at -80°C.
-
General Cell Culture Guidelines
Cell Line Selection
The choice of cell line should be guided by the hypothesized target of the compound. Based on the activity of its analogs, cell lines with known dependence on JAK/STAT or FGFR signaling are excellent starting points.
-
For JAK Inhibition:
-
For FGFR Inhibition:
-
Breast cancer cell lines (e.g., 4T1, MDA-MB-231): Several pyrrolo[2,3-b]pyridine derivatives show anti-proliferative effects in these lines.[4][9]
-
Gastric (SNU-16) or Myeloma (KMS-11) cell lines: These are known to have FGFR2 amplification and FGFR3 mutations, respectively, making them sensitive models for FGFR inhibitors.[10]
-
-
For General Cytotoxicity Screening:
-
A549 (lung cancer), HeLa (cervical cancer): These are commonly used cell lines for initial cytotoxicity screening of novel compounds.[9]
-
Working Concentrations
-
Rationale: The effective concentration of a novel compound must be determined empirically. The IC₅₀ values of related pyrrolo[2,3-b]pyridine derivatives span a wide range, from low nanomolar to mid-micromolar.[3][4][9][11] Therefore, a broad dose-response experiment is critical.
-
Recommended Starting Range: A 10-point, 3-fold serial dilution starting from 10 µM is a robust approach for initial screening. This covers the typical effective range for this class of compounds. Subsequent experiments can then focus on a narrower range around the initially identified IC₅₀.
Vehicle Control
It is crucial to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used. This ensures that any observed effects are due to the compound itself and not the solvent.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cell proliferation and viability.
-
Workflow Diagram:
Caption: Workflow for determining IC₅₀ using an MTT/XTT assay.
-
Step-by-Step Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (typically 48 or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.
-
Protocol 2: Western Blot Analysis of Kinase Pathway Inhibition
-
Objective: To determine if the compound inhibits a specific signaling pathway by assessing the phosphorylation status of a key downstream protein.
-
Hypothesized Signaling Pathway Diagram (Example: JAK/STAT):
Caption: Hypothesized inhibition of the JAK/STAT pathway.
-
Step-by-Step Methodology:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours if the pathway is activated by a growth factor.
-
Pre-treat the cells with various concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC₅₀) and a vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., IL-2 for T-cells, FGF for FGFR-dependent cells) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated target (e.g., p-STAT3, p-ERK) and the total protein as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation and Expected Results
-
Cell Viability: A dose-dependent decrease in cell viability is expected if the compound has anti-proliferative or cytotoxic effects. The resulting IC₅₀ value provides a quantitative measure of the compound's potency.
-
Western Blot: If the compound inhibits the hypothesized kinase, a dose-dependent decrease in the signal for the phosphorylated downstream protein should be observed, while the total protein levels remain unchanged. This provides mechanistic evidence for the compound's mode of action.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in media | Poor solubility at the tested concentration. | Lower the highest concentration used. Ensure the final DMSO concentration is ≤0.5%. Prepare fresh dilutions from the stock solution. |
| High variability in viability assay | Inconsistent cell seeding; edge effects in the 96-well plate. | Use a multichannel pipette for seeding; avoid using the outer wells of the plate. |
| No change in phosphorylation | The compound does not inhibit the tested pathway; incorrect stimulation/treatment time. | Test alternative pathways based on analog data. Perform a time-course experiment for stimulation and treatment. |
References
-
Creative Diagnostics. FGFR2 Kinase Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. Cell-based inhibitory activities of FGFR inhibitors against several secondary FGFR2 resistance mutations. [Link]
-
Indigo Biosciences. Human FGFR3 Reporter Assay Kit. [Link]
-
MDPI. Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]
-
Frontiers. Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). [Link]
-
Wikipedia. Janus kinase inhibitor. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Future Science. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
PubMed Central. Selective Phosphodiesterase 4B Inhibitors: A Review. [Link]
-
Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link]
-
PubMed Central. Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. [Link]
-
PubMed Central. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback. [Link]
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PubMed. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. [Link]
-
RMD Open. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. [Link]
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PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
ResearchGate. Efficacy of JAK inhibitors in co-culture. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
ASH Publications. Pyrrolo[2,3-b]Pyridinic Derivatives Induce Cell Growth Inhibition of the Myeloblastic HL-60 Cell Line. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. [Link]
- Google Patents. Process for preparing soluble granules of salts of pyridine containing carboxylic acids.
-
ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]
-
PubMed. Synthesis and preliminary in vitro evaluation of antimycobacterial activity of new pyrrolo[1,2-a] quinoxaline-carboxylic acid hydrazide derivatives. [Link]
-
PubMed. Fast Release of Carboxylic Acid inside Cells. [Link]
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- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold in Enzyme Inhibition
An Application Note and Protocol for the Enzymatic Characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure is present in a variety of biologically active compounds and approved pharmaceuticals.[1] This scaffold is considered a "privileged structure" due to its ability to bind to multiple, distinct biological targets with high affinity. A substantial body of research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of various enzymes, particularly protein kinases.[2][3][4][5][6][7][8]
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[9][10] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] Consequently, kinases are a major class of therapeutic targets.
Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine core in known kinase inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against one or more protein kinases. This application note provides a comprehensive guide for the enzymatic characterization of this compound, presenting two robust assay protocols: a fluorescence-based assay for initial high-throughput screening and a liquid chromatography-mass spectrometry (LC-MS)-based assay for detailed kinetic analysis and validation.
Principle of Kinase Activity Assays
The fundamental principle of a kinase assay is to measure the rate of the phosphotransferase reaction. This can be achieved by quantifying either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[11][12] The choice of assay format depends on several factors, including the specific kinase, the nature of the substrate, required throughput, and the desired sensitivity.[10][11]
-
Fluorescence-Based Assays: These methods are well-suited for high-throughput screening due to their sensitivity, speed, and homogeneous "add-and-read" formats.[9][10] One common approach involves using a peptide substrate that, upon phosphorylation, undergoes a conformational change or becomes recognizable by a phosphorylation-specific antibody, leading to a change in a fluorescent signal (e.g., fluorescence intensity, polarization, or FRET).[9][13] Another strategy is to measure the amount of ADP produced, which is stoichiometrically equivalent to the amount of substrate phosphorylated. The ADP can be enzymatically coupled to a reaction that generates a fluorescent product.[14]
-
LC-MS-Based Assays: Liquid chromatography-mass spectrometry provides a powerful, label-free method for directly measuring the enzymatic reaction.[15] This technique separates the substrate and the phosphorylated product, which are then detected and quantified by mass spectrometry based on their unique mass-to-charge ratios.[16][17] LC-MS assays are highly specific and sensitive, offering the significant advantage of being able to use more physiologically relevant, unmodified substrates.[15][18] They are invaluable for validating hits from primary screens and for performing detailed kinetic studies.[16][19]
Part 1: Fluorescence-Based Kinase Assay for Primary Screening
This protocol describes a universal, coupled-enzyme assay that quantifies kinase activity by measuring the amount of ADP produced. The ADP is converted to ATP and pyruvate, and the pyruvate is then detected with a fluorescent probe.[14] This method is broadly applicable to any ADP-producing enzyme, including protein kinases.
Experimental Workflow: Fluorescence-Based Assay
Caption: Workflow for the fluorescence-based kinase inhibition assay.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Kinase of interest (e.g., TNIK, CDK8) | Commercial Vendor | The enzyme to be assayed. |
| Kinase-specific peptide substrate | Commercial Vendor | The substrate to be phosphorylated. |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | The phosphate donor co-substrate. |
| This compound | Sigma-Aldrich | The test inhibitor. |
| Kinase Assay Kit (ADP-based detection) | Sigma-Aldrich | Contains detection reagents and buffer.[14] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for the test compound. |
| Staurosporine (or other known inhibitor) | Commercial Vendor | Positive control inhibitor. |
| 384-well black, flat-bottom plates | Greiner Bio-One | Low-volume assay plates suitable for fluorescence. |
| Multichannel pipettor and plate reader | N/A | For liquid handling and signal detection. |
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare the kinase assay buffer as recommended by the enzyme supplier or assay kit manufacturer. A typical buffer might be 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A common starting concentration for the assay is 100 µM.[20]
-
Control Inhibitor: Prepare a similar dilution series for the positive control inhibitor (e.g., Staurosporine).
-
Enzyme Working Solution: Dilute the kinase enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.[21]
-
Substrate/ATP Mix: Prepare a 2X working solution of the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to effectively identify competitive inhibitors.[21]
-
-
Assay Procedure (384-well format):
-
Dispense Compound: Add 1 µL of the serially diluted test compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of the 384-well plate.
-
Add Enzyme: Dispense 10 µL of the kinase working solution to all wells except the "no enzyme" control wells (add 10 µL of assay buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[14]
-
Initiate Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is 21 µL.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction time is within the linear range of product formation.[21]
-
Stop Reaction & Detect ADP: Add 20 µL of the ADP Detection Reagent (prepared according to the kit instructions) to each well. This stops the kinase reaction and initiates the detection reaction.[14]
-
Detection Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Read Plate: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.[14]
-
-
Data Analysis:
-
Calculate Percent Inhibition: Normalize the data using the high (DMSO only) and low (no enzyme or potent inhibitor) controls. % Inhibition = 100 * (1 - (Signal_Sample - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][20]
-
Part 2: LC-MS-Based Kinase Assay for Hit Validation and Kinetic Analysis
This protocol is designed to confirm the inhibitory activity of this compound and to provide more detailed mechanistic information. It directly measures the formation of the phosphorylated product from an unlabeled substrate.
Experimental Workflow: LC-MS-Based Assay
Caption: Workflow for the LC-MS-based kinase inhibition assay.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Kinase and Substrate | Commercial Vendor | Same as above, unlabeled substrate can be used. |
| ATP, Test Compound, DMSO, Controls | Sigma-Aldrich | Same as above. |
| Acetonitrile (ACN), Formic Acid (FA) | LC-MS Grade | Mobile phase components for liquid chromatography. |
| 96-well reaction plates | N/A | For performing the enzymatic reaction. |
| LC-MS/MS System | Waters, Sciex, etc. | For separation and quantification. |
Detailed Protocol
-
Reaction Setup:
-
Prepare reagents and compound dilutions as described in the fluorescence-based assay protocol.
-
In a 96-well plate, combine the kinase, assay buffer, substrate, and test compound dilutions.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP. The final reaction volume can be scaled as needed (e.g., 50 µL).
-
-
Reaction Quenching:
-
After the desired incubation time (e.g., 30 minutes), stop the reaction by adding an equal volume of a quenching solution. A common quenching solution is acetonitrile containing 0.1% formic acid and an internal standard. This precipitates the enzyme and halts the reaction.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the substrate and phosphorylated product using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.1% FA; B: acetonitrile with 0.1% FA).[16][17][19]
-
Mass Spectrometry: Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17] Define specific precursor-to-product ion transitions for the substrate, the phosphorylated product, and the internal standard to ensure highly selective and sensitive quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the phosphorylated product in each sample.
-
Normalize the product peak area to the internal standard peak area.
-
Calculate the percent inhibition and determine the IC₅₀ value as described previously.
-
For mechanism-of-action studies, the assay can be repeated with varying concentrations of both ATP and the inhibitor to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[21]
-
Data Presentation and Interpretation
The primary output of these assays is the IC₅₀ value, which quantifies the potency of the inhibitor. Results should be tabulated for clear comparison.
Table 1: Hypothetical IC₅₀ values for this compound against selected kinases.
| Kinase Target | Assay Type | ATP Concentration (µM) | IC₅₀ (nM) |
| TNIK | Fluorescence | 10 (Km) | 85 |
| TNIK | LC-MS | 10 (Km) | 92 |
| CDK8 | Fluorescence | 50 (Km) | 450 |
| PLK4 | Fluorescence | 25 (Km) | >10,000 |
| Staurosporine (Control) | Fluorescence | 10 (Km, against TNIK) | 15 |
Trustworthiness and Self-Validation
To ensure the integrity and trustworthiness of the results, the following controls and validation steps are essential:
-
Positive and Negative Controls: Always include a known potent inhibitor for the target kinase as a positive control and a DMSO-only vehicle as a negative (uninhibited) control.[21]
-
Z'-Factor: For screening assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' value between 0.5 and 1.0 indicates an excellent assay.[10]
-
Linearity of Reaction: Confirm that the enzyme concentration and reaction time result in product formation that is linear over the incubation period.[21]
-
Compound Interference: Test compounds should be checked for autofluorescence in fluorescence-based assays, as this can lead to false-positive or false-negative results. The LC-MS assay is less prone to such interference.[15]
-
Orthogonal Validation: Confirming hits from a primary screen (e.g., fluorescence assay) with a different, label-free method (e.g., LC-MS) provides strong validation of the compound's activity.[16]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core for potent kinase inhibitors. The protocols detailed in this application note provide a robust framework for characterizing the inhibitory potential of this compound. By employing a sensitive fluorescence-based assay for initial screening and a highly specific LC-MS-based method for validation and detailed characterization, researchers can confidently determine the compound's potency, selectivity, and mechanism of action, paving the way for further drug development efforts.
References
-
Yang, H., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12349–12371. [Link]
-
Kim, J., et al. (2023). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society, 44(8), 759-764. [Link]
-
Vazquez, E., & Villali, J. (2008). Fluorescent Peptide Assays For Protein Kinases. Methods in Cell Biology, 89, 145-157. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
-
Yang, H., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
Kuzmic, P. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. [Link]
-
Al Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. [Link]
-
Ge, Y., et al. (2011). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. [Link]
-
Sola, L., et al. (2015). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry, 13(2), 405-409. [Link]
-
Adam, G. C. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Auld, D. S., & Inglese, J. (2014). Strategies to develop enzyme assays. ResearchGate. [Link]
-
Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 5(4), 1000215. [Link]
-
Siroka, J., et al. (2018). LC-MS/MS method for determination of cyclin-dependent kinase inhibitors, BP-14 and BP-20, and its application in pharmacokinetic study in rat. Journal of Chromatography B, 1090, 80-88. [Link]
-
Guo, W. N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link]
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Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3943-3963. [Link]
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Zhang, J., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1121855. [Link]
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Duncan, J. S., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(4), 1763–1772. [Link]
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Wójcik, M., & Paneth, P. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6245. [Link]
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Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
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PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem Database. [Link]
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Application Notes and Protocols for Cellular Assay Development with 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Authored by: Your Senior Application Scientist
Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a variety of protein kinases and other enzymes.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of cellular assays for a novel derivative, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Given the rich history of this scaffold as a kinase inhibitor, we will proceed with the guiding hypothesis that this compound is likely to modulate one or more kinase signaling pathways. The protocols and workflows detailed below are designed to first broadly assess its cellular activity and then systematically narrow down its specific molecular target(s) and mechanism of action.
This guide is structured to follow a logical, multi-tiered experimental approach, beginning with broad phenotypic screening and progressing to specific target validation and mechanism of action studies. This "funnel-down" strategy is a field-proven method for efficiently characterizing novel small molecules.
Part 1: Initial Assessment of Bioactivity - The Cellular Screening Funnel
The first step in characterizing a new compound is to determine if it has any effect on cell viability and proliferation. This provides a foundational understanding of its potency and helps in selecting appropriate cell lines for more detailed mechanistic studies.
Primary Assay: Anti-Proliferation/Cytotoxicity Screening
A broad screening of the compound against a panel of cancer cell lines is an effective way to identify sensitive cell types and establish a working concentration range. The MTT assay is a reliable and cost-effective colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines (e.g., a panel representing different tissue origins)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete growth medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a specified duration, typically 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
The absorbance values are proportional to the number of viable cells. The data should be normalized to the vehicle control (100% viability) and a dose-response curve should be plotted using non-linear regression to determine the IC50 value.
| Parameter | Description |
| Cell Lines | Panel of 5-10 cancer cell lines (e.g., breast, colon, lung) |
| Compound Concentrations | 10-point serial dilution (e.g., 0.1 nM to 100 µM) |
| Incubation Time | 72 hours |
| Readout | Absorbance at 570 nm |
| Primary Metric | IC50 (Half-maximal Inhibitory Concentration) |
Part 2: Target Identification and Validation
Once the anti-proliferative activity is confirmed, the next crucial phase is to identify the molecular target(s) of the compound. Based on the known pharmacology of the 1H-pyrrolo[2,3-b]pyridine scaffold, a kinase-centric approach is highly warranted.
Broad Kinase Profiling
A highly efficient method for identifying potential kinase targets is to screen the compound against a large panel of purified kinases. Several commercial services offer such profiling, providing a rapid and comprehensive overview of the compound's kinase selectivity.
Workflow: In Vitro Kinase Panel Screening
-
Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a panel of hundreds of kinases. The output is the percent inhibition for each kinase.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits".
-
Dose-Response: "Hits" are then subjected to a dose-response analysis to determine the IC50 for each kinase, providing a measure of potency.
This data is critical for generating hypotheses about which signaling pathways are being modulated by the compound in a cellular context.
Cellular Target Validation: Probing the Signaling Pathway
The results from the in vitro kinase screen must be validated in a cellular environment. This step confirms that the compound can engage its target within the cell and produce a measurable downstream effect. A common method is to assess the phosphorylation status of a direct substrate of the target kinase.
Let's assume the in vitro screen identifies a potent inhibition of a kinase within the JAK/STAT signaling pathway (a common target for this scaffold).[3] The following protocol describes how to validate this in a relevant cell line.
Protocol 2: Western Blot for Phospho-STAT Inhibition
Objective: To determine if this compound inhibits the cytokine-induced phosphorylation of a STAT protein downstream of its putative JAK kinase target.
Materials:
-
A cell line responsive to a specific cytokine (e.g., TF-1 cells stimulated with GM-CSF, or HEL cells with endogenous JAK/STAT activation).
-
Complete growth medium with and without serum.
-
Recombinant cytokine (e.g., GM-CSF).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT5 Tyr694), anti-total-STAT5, and anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere (if applicable).
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the compound (and a vehicle control) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT and a loading control like β-actin.
-
Data Analysis and Interpretation:
A dose-dependent decrease in the phospho-STAT signal, with no significant change in the total STAT or β-actin levels, provides strong evidence of on-target activity in a cellular context. Densitometry can be used to quantify the band intensities and calculate a cellular IC50.
Part 3: Visualizing the Workflow and Pathways
Clear visual representations of experimental workflows and signaling pathways are essential for understanding the scientific logic.
Caption: Overall workflow for characterizing this compound.
Caption: Hypothesized mechanism of action via inhibition of the JAK/STAT pathway.
Conclusion and Future Directions
This application note provides a foundational strategy for the cellular characterization of this compound. By following a logical progression from broad phenotypic screening to specific target validation, researchers can efficiently elucidate the compound's mechanism of action. Positive results from these assays would pave the way for more advanced studies, including secondary cell-based assays (e.g., apoptosis, cell cycle analysis), in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold suggests that this compound could be a valuable probe or a starting point for a drug discovery program.
References
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Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLoS One.[Link]
-
Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. ProQuest Dissertations Publishing.[Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.[Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed.[Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.[Link]
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Pharmaceutical Design.[Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.[Link]
-
5-Methyl-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific.[Link]
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed.[Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.[Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ.[Link]
-
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95% Purity, C9H8N2O2, 100 mg. Stellar Scientific.[Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.[Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem.[Link]
- 1h-pyrrolo[2,3-b]pyridines.
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Application Notes & Protocols: The Strategic Use of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in the Synthesis of Janus Kinase (JAK) Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cytokine-mediated immune responses.[1][2] Its dysregulation is implicated in a host of autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[2][3] This document provides a detailed guide on the application of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , a key heterocyclic building block, in the rational design and synthesis of next-generation JAK inhibitors. We will explore the underlying biochemistry of the JAK-STAT pathway, the strategic importance of the pyrrolo[2,3-b]pyridine scaffold, and provide a detailed, field-proven protocol for its incorporation into potential inhibitor candidates via amide bond formation.
The JAK-STAT Pathway: A Central Hub for Immune Signaling
The JAK-STAT pathway provides a direct route for transmitting extracellular cytokine signals to the nucleus to modulate gene expression.[1][4] This elegant and rapid signaling mechanism is fundamental to hematopoiesis, immune cell development, and inflammatory control.[3] The pathway consists of three primary components: a cytokine receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5]
The canonical activation sequence proceeds as follows:
-
Ligand Binding & Dimerization: An extracellular cytokine (e.g., an interleukin or interferon) binds to its specific transmembrane receptor, inducing receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other via a process called trans-phosphorylation. The JAK family in humans comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5][6]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for the recruitment of latent STAT proteins from the cytoplasm.
-
STAT Dimerization & Nuclear Translocation: Once docked, the STAT proteins are themselves phosphorylated by the JAKs. This triggers their dissociation from the receptor, dimerization with other phosphorylated STATs, and subsequent translocation into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and culminating in a cellular response.[5]
Dysregulation or persistent activation of this pathway is a hallmark of various autoimmune disorders, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[2][7] Therefore, inhibiting the kinase activity of JAKs presents a powerful therapeutic strategy to attenuate the inflammatory signaling cascade.
Visualizing the Pathway
Caption: The canonical JAK-STAT signaling cascade.
The Role of this compound
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in kinase inhibitor design. It functions as an ATP-competitive hinge-binder, forming critical hydrogen bonds within the ATP-binding site of the JAK enzyme. Many successful JAK inhibitors, including Tofacitinib, utilize this core structure.[8][9]
This compound (CAS 1198095-99-6) is a particularly valuable derivative for several reasons:[10]
-
The Carboxylic Acid Handle (C3-Position): The carboxylic acid at the 3-position is not merely a structural feature; it is a versatile chemical handle. It is ideally positioned for derivatization, most commonly through amide bond formation.[11] This allows for the covalent attachment of various side chains, which can be optimized to target specific regions of the kinase, enhance selectivity across JAK isoforms, and improve pharmacokinetic properties.
-
The Pyrrolo[2,3-b]pyridine Core: This nitrogen-containing heterocyclic system is crucial for anchoring the molecule within the kinase's hinge region, mimicking the interactions of the adenine moiety of ATP.
-
The Methyl Group (C5-Position): Substitutions on the azaindole ring are critical for modulating activity and selectivity.[12] The methyl group at the 5-position can influence the molecule's electronic properties and steric profile, potentially leading to improved binding affinity or selectivity for a specific JAK isoform (e.g., JAK1 over JAK2) by probing specific sub-pockets within the active site.[13][14]
The synthesis of potent and selective JAK inhibitors often involves the coupling of this core scaffold with a suitably functionalized amine, such as a substituted piperidine ring.[9][15][16]
Experimental Protocol: Synthesis of a JAK Inhibitor Intermediate
This section details a robust protocol for the amide coupling of this compound with a protected amine, a foundational step in the synthesis of a Tofacitinib-like compound.
Protocol 1: HATU-Mediated Amide Coupling
Objective: To synthesize tert-butyl 4-((5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)amino)piperidine-1-carboxylate, a key intermediate for a potential JAK inhibitor.
Causality of Reagent Selection:
-
Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and low rate of epimerization, which is critical when working with chiral amines. It is often superior to carbodiimides like DCC or EDCI, especially for less reactive or sterically hindered substrates.[17]
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the reaction and maintain an optimal pH for the coupling, without competing with the primary amine.
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
Materials & Reagents
| Reagent | CAS Number | Supplier Example |
| This compound | 1198095-99-6 | Sigma-Aldrich |
| tert-butyl 4-aminopiperidine-1-carboxylate | 87120-72-7 | Combi-Blocks |
| HATU | 148893-10-1 | Oakwood Chemical |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Acros Organics |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Chemical |
| n-Hexane | 110-54-3 | Fisher Chemical |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | VWR |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.68 mmol, 1.0 equiv).
-
Add anhydrous DMF (25 mL) and stir to dissolve.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.25 g, 6.24 mmol, 1.1 equiv) to the solution.
-
Add DIPEA (2.98 mL, 17.0 mmol, 3.0 equiv). Stir the solution under a nitrogen atmosphere.
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (2.37 g, 6.24 mmol, 1.1 equiv) in anhydrous DMF (5 mL).
-
Add the HATU solution dropwise to the reaction mixture at room temperature over 5 minutes.
-
Rationale: Pre-activation is not strictly necessary with HATU, but separate addition ensures controlled initiation of the reaction.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexane:EtOAc mobile phase. The product should have an Rf value between that of the two starting materials.
-
Alternatively, monitor by LC-MS to confirm the formation of the product mass (Expected [M+H]⁺: 359.2).
-
-
Aqueous Work-up:
-
Once the reaction is complete (disappearance of the limiting starting material), pour the reaction mixture into a separatory funnel containing water (100 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (2 x 50 mL) to remove residual DMF, saturated aqueous NaHCO₃ (1 x 50 mL) to remove unreacted acid and acidic byproducts, and finally with brine (1 x 50 mL).
-
Rationale: Each washing step is designed to systematically remove specific impurities, simplifying the final purification.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 70% Ethyl Acetate in Hexane.
-
Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford the final product.
-
-
Characterization & Data:
-
Dry the product under high vacuum.
-
Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity.
-
Expected Yield: 80-95%.
-
Expected Purity: >98% by LC-MS.
-
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of a JAK inhibitor intermediate.
Conclusion and Future Directions
This compound stands out as a high-value, versatile starting material for the synthesis of targeted JAK inhibitors. The protocol described herein provides a reliable and scalable method for its incorporation into advanced intermediates through robust amide coupling chemistry. The resulting amide can undergo subsequent deprotection (e.g., TFA for the Boc group) and further elaboration, allowing medicinal chemists to systematically explore the structure-activity relationships required to develop potent and isoform-selective JAK inhibitors for the treatment of a wide range of inflammatory and autoimmune diseases.
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- JAK-STAT signaling p
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- Tofacitinib synthesis. University of Nebraska-Lincoln.
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
- Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
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- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
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- Amide coupling reaction in medicinal chemistry.
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Application Notes and Protocols: Docking Studies of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with Protein Kinases
Abstract: Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology and immunology.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a well-established core structure in the design of kinase inhibitors, known to act as an ATP-competitive inhibitor. This document provides a detailed guide for researchers on performing molecular docking studies of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a representative of this scaffold, with protein kinases. We focus on the Janus kinase (JAK) family as a therapeutically relevant target class for this type of inhibitor.[3][4] This guide will cover the scientific rationale, detailed step-by-step protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and subsequent analysis and validation of the results, providing a comprehensive workflow for computational drug discovery.
Scientific Rationale and Background
Protein Kinases as Drug Targets
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[5] This post-translational modification acts as a molecular switch, regulating everything from cell proliferation and differentiation to apoptosis.[6] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[2][7] Consequently, protein kinases have become one of the most important classes of drug targets.[8]
The catalytic core of all protein kinases contains a highly conserved ATP-binding site.[9] Small molecules that can bind to this site and compete with the endogenous ATP are known as ATP-competitive inhibitors.[3][10] This is the mechanism of action for the majority of clinically approved kinase inhibitors.[11]
The Pyrrolo[2,3-b]pyridine Scaffold and Janus Kinases (JAKs)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized "hinge-binding" motif present in numerous kinase inhibitors.[10][12] Its structure mimics the adenine core of ATP, allowing it to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for cytokine signaling.[8][13][14] The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in inflammatory diseases like rheumatoid arthritis and certain cancers.[14][15] Therefore, JAK inhibitors are a significant class of therapeutic agents.[1][15] Several studies have demonstrated that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are potent inhibitors of JAKs, making this an ideal model system for our docking study.[3][4]
The Ligand: this compound
For this study, we will focus on the specific ligand, this compound. Its chemical structure is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1198095-99-6 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| SMILES | Cc1cnc2[nH]cc(C(O)=O)c2c1 |
This molecule contains the core pyrrolo[2,3-b]pyridine scaffold, making it a plausible candidate for interaction with the ATP-binding pocket of protein kinases like the JAKs.
Experimental Design and Workflow
Our in-silico experiment will follow a structured workflow, from data acquisition to final analysis. The primary objective is to predict the binding mode and estimate the binding affinity of this compound to a selected Janus kinase.
Figure 2: Predicted interaction diagram for the ligand in the JAK3 active site.
Protocol Validation
Rationale: A crucial step in any docking study is to validate the docking protocol. This ensures that the chosen software and parameters can accurately reproduce a known binding mode. The most common method is to re-dock the co-crystallized ligand into its own receptor structure.
Procedure:
-
Extract Co-crystallized Ligand: From the original PDB file (4Z16), save the co-crystallized inhibitor as a separate file.
-
Prepare Ligand: Prepare this ligand using the same steps outlined in Protocol 2.
-
Re-dock: Use the exact same grid box and Vina configuration file to dock this ligand back into the prepared protein (4Z16_protein.pdbqt).
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this target.
Conclusion and Future Directions
This guide outlines a comprehensive and validated workflow for conducting molecular docking studies of this compound with protein kinases, using the JAK family as a relevant example. The predicted binding affinity of -8.5 kcal/mol for the top pose suggests a strong interaction, warranting further investigation. The visualization of this pose reveals key hydrogen bonding with the hinge region and favorable hydrophobic interactions, consistent with the binding mode of known pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Successful validation of the docking protocol with an RMSD < 2.0 Å provides confidence in these predictions. These in-silico results serve as a strong foundation for subsequent experimental validation, such as in-vitro kinase assays, and can guide the rational design of more potent and selective analogs. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted binding pose over time.
References
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]
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Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. PubMed Central. Available at: [Link]
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Janus kinase inhibitors. DermNet. Available at: [Link]
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Janus kinase 3D structures. Proteopedia. Available at: [Link]
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Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. Semantic Scholar. Available at: [Link]
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Structure of JAK kinase. Seven JAK homology regions (JHs) built the... ResearchGate. Available at: [Link]
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What are JAK inhibitors and how do they work?. Unknown Source. Available at: [Link]
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Janus kinase. Grokipedia. Available at: [Link]
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Molecular Docking and Molecular Dynamics Simulation of New Potential JAK3 Inhibitors. Unknown Source. Available at: [Link]
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The Janus kinases (Jaks). PubMed Central. Available at: [Link]
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What are JAK inhibitors and how do they work?. Drugs.com. Available at: [Link]
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Janus kinase inhibitor. Grokipedia. Available at: [Link]
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Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. PubMed Central. Available at: [Link]
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Marine Bioactive Molecules as Inhibitors of the Janus Kinases: A Comparative Molecular Docking and Molecular Dynamics Simulation Approach. MDPI. Available at: [Link]
-
(PDF) Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. ResearchGate. Available at: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Available at: [Link]
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5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95% Purity, C9H8N2O2, 100 mg. Unknown Source. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Ten things you should know about protein kinases: IUPHAR Review 14. PubMed Central. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
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ATP competitive inhibitors: Significance and symbolism. Unknown Source. Available at: [Link]
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Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc.. Cusabio. Available at: [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
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Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. Available at: [Link]
-
METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE synthesis. lookchem. Available at: [Link]
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Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]
-
The significance of ATP concentration in cell-free and cell-based assays. Unknown Source. Available at: [Link]
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Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. Available at: [Link]
-
What are the best practices for molecular dynamics simulations in drug design?. Unknown Source. Available at: [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. Unknown Source. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. Available at: [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. Available at: [Link]
-
Protein kinases in drug discovery and development. ResearchGate. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Available at: [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. Available at: [Link]
-
Analysis of docking results: binding energy, key residues. YouTube. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
Mitogen-activated protein kinase. Wikipedia. Available at: [Link]
-
Molecular Docking for professional Scientific Research; Tips and Tricks (Part 2)_Karmalawy. YouTube. Available at: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link]
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Application Notes and Protocols for Amide Coupling Reactions with 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamides
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of therapeutics for a range of diseases.[1][2][3] The incorporation of a methyl group at the 5-position and a carboxylic acid at the 3-position, yielding 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1198095-99-6), creates a versatile building block for the synthesis of potent and selective kinase inhibitors and other targeted therapies.[1][2][3] The amide derivatives of this core structure are of particular interest, as the amide bond is a key structural feature in many biologically active molecules, offering a means to explore structure-activity relationships (SAR) through the introduction of diverse amine functionalities.[4][5]
This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of this compound. We will delve into the rationale behind reagent selection, reaction optimization, and troubleshooting common challenges, ensuring a high degree of scientific integrity and reproducibility.
Understanding the Substrate: this compound
Before embarking on amide coupling, it is crucial to understand the properties of the starting carboxylic acid.
Structure and Properties:
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Appearance: Solid
-
Reactivity: The pyrrolo[2,3-b]pyridine core is an electron-rich heteroaromatic system. The carboxylic acid at the 3-position is the primary site of reaction for amide coupling. The nitrogen atoms in the pyridine and pyrrole rings can influence the reactivity of the carboxylic acid and may require consideration when choosing coupling conditions, particularly concerning the choice of base.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[6] This is due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.[5][7] This activation is typically achieved in situ using a coupling reagent.
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.[5]
-
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon of the intermediate, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.
Selecting the Optimal Coupling Reagents
The choice of coupling reagent is paramount for a successful reaction and depends on factors such as the steric and electronic properties of the amine, the potential for racemization (if chiral centers are present), and the desired reaction conditions.[6][8]
Here, we discuss two of the most reliable and widely used classes of coupling reagents for this type of transformation: uronium/aminium salts and carbodiimides.
Uronium/Aminium Salts: The Gold Standard for Efficiency
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient and rapid coupling reagents available.[8] They are particularly effective for challenging couplings, including those involving sterically hindered amines or electron-deficient anilines.[9][10]
Mechanism of HATU-mediated coupling:
HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[11][12] This process is facilitated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[9][11] The subsequent reaction with the amine is rapid and generally proceeds with minimal side reactions. The pyridine nitrogen in the HOAt leaving group is thought to accelerate the reaction through a neighboring group effect.[11]
Carbodiimides: A Cost-Effective and Versatile Option
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[6][13] To enhance reaction rates and suppress side reactions like racemization, EDC is almost always used in combination with an additive, most commonly 1-Hydroxybenzotriazole (HOBt).[4][6][14]
Mechanism of EDC/HOBt-mediated coupling:
EDC first reacts with the carboxylic acid to form an unstable O-acylisourea intermediate.[6] This intermediate is prone to racemization and other side reactions. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester.[4][6] The amine then reacts with this active ester to yield the desired amide.
Experimental Protocols
The following protocols are designed to be robust starting points for the amide coupling of this compound. Optimization may be required based on the specific amine used.
General Considerations:
-
Reagent Quality: Use high-purity, anhydrous reagents and solvents to prevent hydrolysis of activated intermediates.[8]
-
Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can improve yields, especially for sensitive substrates.[8]
-
Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[6]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of amines, including those that are sterically hindered or electron-deficient.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF (or other suitable aprotic solvent like DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.[8]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a reliable and cost-effective method suitable for many primary and secondary amines.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv, or catalytic amounts for less demanding couplings)[4][13]
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 8-10). The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[13]
-
Purify the crude product by flash column chromatography.
Data Summary and Comparison
The following table provides a general comparison of the two primary coupling methods described. The optimal choice will depend on the specific substrates and project requirements.
| Feature | HATU/DIPEA | EDC/HOBt/Base |
| Reactivity | Very high, suitable for hindered substrates[9] | Good, widely applicable |
| Reaction Time | Typically faster (1-18 hours)[6] | Generally longer (4-24 hours) |
| Side Reactions | Very low risk of racemization[8] | Risk of racemization without HOBt[5] |
| Byproduct Removal | Tetramethylurea, requires organic/aqueous extraction | Water-soluble urea, easily removed by washing[13] |
| Cost | More expensive | More cost-effective |
| Best For | Difficult couplings, sensitive substrates, rapid synthesis | Routine amide synthesis, large-scale reactions |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive/hydrolyzed coupling reagent- Presence of moisture- Insufficiently reactive amine | - Use fresh, high-quality reagents stored in a desiccator.[8]- Use anhydrous solvents and an inert atmosphere.[8]- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[8]- Consider converting the carboxylic acid to the more reactive acyl fluoride.[10] |
| Multiple Side Products | - Reaction of the amine with the coupling reagent (for HATU)- Racemization of chiral centers (if applicable)- Epimerization at the α-carbon | - Pre-activate the carboxylic acid with HATU and base before adding the amine.[8]- Ensure an additive like HOBt is used with EDC.[5]- Use a uronium salt like HATU, which is known to suppress racemization.[12] |
| Difficulty in Purification | - Byproducts from the coupling reagent are co-eluting with the product. | - For EDC reactions, ensure thorough aqueous washes to remove the urea byproduct.[13]- For HATU reactions, co-evaporation with toluene can help remove residual DMF/DMSO.[9] |
Conclusion
The amide coupling of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. By understanding the underlying principles of amide bond formation and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of amides for biological evaluation. The protocols provided herein for HATU and EDC/HOBt-mediated couplings offer robust and reliable methods to achieve this goal. As with any chemical synthesis, careful execution, monitoring, and purification are essential for obtaining high-quality results.
References
- Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bo...
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- BenchChem. (2025).
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Wikipedia. (n.d.).
- BenchChem. (2025, December).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883.
- BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Kim, H. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
- National Center for Biotechnology Information. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 1198095-99-6). This molecule, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other therapeutic agents[1][2][3]. However, its synthesis can present challenges, particularly concerning reaction yield.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Common Synthetic Route
A prevalent strategy for synthesizing this compound involves a multi-step sequence, typically starting with a substituted pyridine derivative. A common approach is the Fischer indole synthesis or a related cyclization strategy, followed by functional group manipulations to introduce the carboxylic acid. A generalized workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields in the synthesis of this compound.
Part 1: The Fischer Indole Synthesis Step
The Fischer indole synthesis is a cornerstone for creating the 7-azaindole core. However, its application to pyridylhydrazines can be less efficient than for their phenylhydrazine counterparts.
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the primary causes?
A1: Low yields in the Fischer azaindolization are often multifactorial. Here are the most common culprits and how to address them:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The acid facilitates the key[4][4]-sigmatropic rearrangement, but an overly strong acid can lead to degradation of the starting materials or the product.[5]
-
Troubleshooting: Systematically screen different acid catalysts. While Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are common, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can also be effective.[5] An empirical optimization of the catalyst loading is often necessary.
-
-
Unfavorable Electronic Effects of the Pyridine Ring: The electron-deficient nature of the pyridine ring can disfavor the key[4][4]-sigmatropic rearrangement step in the Fischer indole synthesis.[6][7]
-
Insight: Computational studies have shown that the tautomeric equilibrium between the hydrazone and the enehydrazine intermediate can be unfavorable for pyridylhydrazones, leading to a higher energy barrier for the cyclization.[7]
-
-
Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[8][9]
-
Troubleshooting: If your carbonyl precursor has strong electron-donating groups, consider using a milder Lewis acid catalyst, which may favor the desired cyclization pathway.[9]
-
-
Steric Hindrance: Bulky substituents on either the pyridylhydrazine or the carbonyl compound can sterically hinder the reaction.[8]
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Several side reactions can compete with the desired indole formation:
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, especially with electron-rich carbonyl compounds.[9] This cleavage can lead to the formation of aniline and other byproducts.
-
Aldol Condensation: If you are using aldehydes or ketones with α-hydrogens, they can undergo self-condensation under the acidic reaction conditions.[8]
Table 1: Troubleshooting the Fischer Indole Synthesis Step
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Inappropriate acid catalyst (too weak/strong) | Screen various Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂). Optimize catalyst concentration. |
| Unfavorable electronics of the pyridine ring | Consider alternative synthetic routes if optimization fails. Some studies suggest specific substituents on the hydrazine can improve reactivity.[7] | |
| Suboptimal reaction conditions (temperature, time) | Systematically vary the reaction temperature and time. Monitor reaction progress by TLC or LC-MS. | |
| Significant Side Products | N-N bond cleavage | Use a milder Lewis acid. Modify the electronic properties of the carbonyl substrate if possible. |
| Aldol condensation of carbonyl partner | Use a carbonyl compound without α-hydrogens if the synthesis allows. Alternatively, optimize conditions (lower temperature) to minimize this side reaction. |
Part 2: Saponification (Hydrolysis) of the Ester Intermediate
The hydrolysis of the ethyl or methyl ester to the corresponding carboxylic acid is a critical final step. While seemingly straightforward, this step can also contribute to yield loss.
Q3: My saponification reaction is not going to completion, or I am seeing decomposition of my product. What should I consider?
A3: Incomplete hydrolysis or product degradation can often be traced back to the reaction conditions.
-
Insufficient Base or Reaction Time: Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH, LiOH) is used. The reaction may require elevated temperatures and prolonged reaction times for complete conversion. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Product Instability (Decarboxylation): Pyrrole- and pyridinecarboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions.[4][10][11] The position of the carboxylic acid relative to the nitrogen atoms can influence its stability.[11]
-
Troubleshooting: During the acidic workup to protonate the carboxylate, avoid excessive heating and strong mineral acids if possible. Use a milder acid (e.g., acetic acid) for neutralization and keep the temperature low.
-
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Solubility for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This document provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound belonging to the azaindole class. Structurally, it possesses both a weakly basic pyridine ring and an acidic carboxylic acid group. This amphoteric nature, combined with a relatively rigid, planar ring system, can lead to poor aqueous solubility, especially around neutral pH, a common condition for many biological assays. The primary challenge arises from the compound's tendency to exist in a crystalline, zwitterionic, or neutral state with strong intermolecular interactions, which aqueous environments struggle to disrupt. This guide will walk you through systematic approaches to overcome this critical hurdle.
Quick Reference: Physicochemical Properties
| Property | Value / Information | Significance for Solubility |
| Molecular Formula | C₉H₈N₂O₂[1] | Indicates a relatively small but aromatic structure. |
| Molecular Weight | 176.17 g/mol | Low molecular weight is generally favorable, but structure dictates solubility. |
| Structure | Contains a carboxylic acid (acidic, pKa ~4-5 est.) and a pyrrolopyridine ring system (weakly basic). | The ionizable groups are key to solubility manipulation via pH adjustment. |
| Predicted Solubility | Likely low in neutral aqueous media. Similar azaindole carboxylic acids are described as "slightly soluble in water".[2] | Direct dilution into neutral buffers (e.g., PBS pH 7.4) will likely cause precipitation. |
| Common Solvents | Readily soluble in Dimethyl Sulfoxide (DMSO).[3] | DMSO is the recommended solvent for primary stock solutions. |
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered during experimental work.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS, cell culture media). What happened and how do I fix it?
A1: This is the most common manifestation of poor aqueous solubility. Your compound is soluble in the 100% DMSO stock but crashes out when the solvent environment abruptly changes to a high-water content medium. The key is to control the transition from the organic stock to the aqueous final solution.
Causality: The high concentration of the compound in the DMSO stock is suddenly exposed to an aqueous environment where its thermodynamic solubility is much lower. This supersaturated state resolves through rapid precipitation.
Troubleshooting Workflow:
-
Decrease Final Concentration: The simplest first step is to test lower final concentrations of your compound. Is the high concentration you are testing essential for the experiment?
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, try a serial dilution or add the buffer to the DMSO stock dropwise while vortexing to manage the solvent transition more gently. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with the biological target.[4]
-
Implement pH Adjustment: This is the most effective strategy for ionizable compounds. Since your molecule has a carboxylic acid, increasing the pH of your final assay buffer will deprotonate it into the much more water-soluble carboxylate salt.
-
Action: Adjust the pH of your final aqueous buffer to be at least 1.5 to 2 units above the compound's pKa (estimated to be ~4-5). A starting pH of 7.5 or higher is recommended. See the detailed protocol below.
-
-
Reduce DMSO Concentration: While counterintuitive, a very high initial DMSO concentration in the diluted sample can sometimes promote aggregation. Ensure your final DMSO concentration is as low as possible.
Q2: I need to use a high concentration of my compound, but increasing the pH is not compatible with my assay. What are my options?
A2: This is a common constraint in cell-based assays where physiological pH must be maintained.
Causality: If pH modification is not an option, you must rely on co-solvents or other formulation strategies to keep the compound in solution.
Alternative Strategies:
-
Co-Solvent Optimization: While you are already using DMSO, other co-solvents can be explored in combination, though this is an advanced technique. More practically, you must determine the maximum tolerable final DMSO concentration for your specific assay.[5] For many cell lines, this is below 0.5%, but some are sensitive to concentrations as low as 0.05%.[6][7]
-
Action: Run a dose-response curve for your vehicle (DMSO) alone on your cells to determine the highest concentration that does not cause toxicity or interfere with the assay readout. This defines your working limit.
-
-
Use of Pluronic F-127: For some in vitro biochemical assays (not cell-based), non-ionic surfactants like Pluronic F-127 can be used to create micelles that encapsulate the compound. This is highly assay-dependent and requires careful validation.
-
Consider a Different Salt Form: If you have the capability, synthesizing or sourcing a pre-formed salt of the compound (e.g., sodium or potassium salt) can be a superior long-term solution. Salt formation is a common and effective method to increase the dissolution rates of acidic drugs.[8][9]
Q3: I am seeing inconsistent results or a drop in activity over the course of my experiment. Could this be a solubility issue?
A3: Absolutely. This often points to a kinetic solubility problem, where the compound is initially dissolved but then slowly precipitates over time, reducing the effective concentration available to the target.
Causality: You may have created a supersaturated, thermodynamically unstable solution. Over the incubation period of your assay (minutes to hours), the compound begins to crash out of solution, often forming a fine, sometimes invisible, precipitate.
Validation and Mitigation:
-
Visual Inspection Over Time: After preparing your final dilution, let it sit at the assay temperature for the full duration of your experiment. Before use, visually inspect the solution (and a control well under a microscope) for any signs of precipitation.
-
Perform a Kinetic Solubility Assay: A simple nephelometric or light-scattering assay in a plate reader can quantify the precipitation of your compound over time in the exact final buffer conditions.
-
Revisit pH and Co-solvent: If kinetic insolubility is confirmed, you need to improve the formulation. A slight increase in the final buffer pH (if possible) or a modest increase in the co-solvent percentage (within tolerated limits) can often stabilize the compound in solution for the duration of the assay.
Proactive Best Practices & FAQs
Q: What is the best way to prepare and store my primary stock solution?
A: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[4] Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can introduce water from atmospheric condensation and promote precipitation in the stock vial over time.[4]
Q: What is the absolute maximum concentration of DMSO I should have in my assay?
A: There is no universal answer, as it is highly dependent on the assay and cell type.
-
Biochemical Assays: Often tolerate up to 1-5% DMSO.
-
Cell-Based Assays: It is strongly recommended to keep the final DMSO concentration at or below 0.5%.[7] Some studies show that even 0.1% DMSO can induce massive changes in gene expression and epigenetic landscapes.[10] A study on fibroblast-like synoviocytes found toxicity became significant at 0.1% DMSO and recommended staying below 0.05% for exposures of 24 hours.[6]
-
Critical Action: Always run a vehicle control with the equivalent concentration of DMSO to ensure the observed effects are from your compound, not the solvent.
Q: Can I use sonication to help dissolve my compound?
A: Yes, sonication can be a useful physical method to break down aggregates and accelerate the dissolution of the initial solid material into DMSO. It can also be helpful when making intermediate dilutions. However, be aware that this only addresses the rate of dissolution (kinetic), not the underlying thermodynamic solubility limit. If a compound is not soluble at a certain concentration, sonication will not permanently keep it in solution.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Working Solution
This protocol is designed to maximize the aqueous solubility of this compound by converting it to its anionic salt form.
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM.
-
Prepare Assay Buffer: Prepare your base aqueous buffer (e.g., PBS, HBSS).
-
Adjust Buffer pH: Using a calibrated pH meter, slowly add 1 M NaOH dropwise to your assay buffer until the pH is stable at 8.0. This is approximately 3-4 pH units above the estimated pKa of the carboxylic acid, ensuring >99.9% of the compound will be in the deprotonated, more soluble form.
-
Perform Dilution: To achieve a final compound concentration of 20 µM with 0.1% DMSO:
-
Add 999 µL of the pH 8.0 buffer to a microcentrifuge tube.
-
Add 1 µL of the 20 mM DMSO stock to the buffer.
-
-
Mix and Equilibrate: Immediately vortex the tube for 10-15 seconds. Let the solution equilibrate at room temperature for at least 15 minutes.
-
Final Check: Visually inspect the solution for any signs of precipitation against a dark background. If clear, it is ready for use in your assay. Remember to treat your vehicle control wells with a 0.1% DMSO solution in the same pH 8.0 buffer.
Protocol 2: High-Throughput Kinetic Solubility Assessment
This protocol uses a 96-well plate format to quickly assess the solubility of your compound under various buffer and co-solvent conditions.
-
Plate Preparation: In a clear, flat-bottom 96-well plate, add 198 µL of your various test buffers (e.g., PBS pH 7.4, PBS pH 8.0, Media + 10% FBS) to different wells.
-
Compound Addition: Add 2 µL of your 10 mM DMSO stock to each well to achieve a final concentration of 100 µM in 1% DMSO. Add 2 µL of pure DMSO to control wells.
-
Initial Reading (T=0): Immediately place the plate in a plate reader capable of measuring absorbance at 620 nm (or a similar wavelength where the compound does not absorb but precipitated particles will scatter light). Take the first reading.
-
Incubation and Readings: Seal the plate and let it incubate at your desired experimental temperature (e.g., 37°C). Take subsequent readings at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Data Analysis: An increase in absorbance/scattering over time in the compound wells relative to the DMSO-only wells indicates precipitation. This allows you to rank-order the conditions that provide the best kinetic solubility for your compound.
Visualization: Solubility Strategy Decision Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the solubility of your compound.
Caption: Decision workflow for optimizing compound solubility.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Archives of Pharmacal Research, 30(6), 691-696. [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4633. [Link]
-
Kumar, L., & Sharma, S. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9285-9294. [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(1), 6-17. [Link]
- Slideshare. (n.d.). Salt selection in pharmaceutical product development.
- Quora. (2017). What effects does DMSO have on cell assays?.
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). 7-Azaindole-3-carboxylic acid, 95% 1 g.
-
Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4529. [Link]
-
Nguyen, T. T., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(19), 3505. [Link]
-
Merten, C., & Hengesbach, F. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(81), 11379-11382. [Link]
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Scholarly Research Notices, 2012, 195467. [Link]
-
Williams, H. D., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery, 2013, 475101. [Link]
-
Wree, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2975-2989. [Link]
- Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients.
-
Wang, S., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 793. [Link]
- Royal Society of Chemistry. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
-
Tong, W. Q., & Chow, D. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(8), 1625-1631. [Link]
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Sigma-Aldrich. (n.d.). This compound.
-
Lu, Y., et al. (2023). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. Pharmaceutics, 15(11), 2568. [Link]
- Sigma-Aldrich. (n.d.). This compound.
-
D'Arienzo, M., et al. (2011). High Throughput Screening of CO2 Solubility in Aqueous Monoamine Solutions. Environmental Science & Technology, 45(8), 3591-3597. [Link]
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D'Arienzo, M., et al. (2011). High throughput screening of CO2 solubility in aqueous monoamine solutions. Environmental Science & Technology, 45(8), 3591-3597. [Link]
- Chemsrc. (n.d.). Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate.
- Alichem. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 95% Purity, C9H8N2O2, 100 mg.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-5-isopropylbenzoic Acid in Biological Assays.
-
Di Lorenzo, R., & Li, H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 417-427. [Link]
-
Neochoritis, C. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1550. [Link]
- PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Alichem. (n.d.). 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 95% Purity, C9H8N2O2, 1 gram.
- PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
- LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE.
- ChemicalBook. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester.
Sources
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- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
Technical Support Center: Crystallization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1198095-99-6). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the crystallization of this important heterocyclic building block. As a 7-azaindole derivative, its unique structural features—a hydrogen bond donor (pyrrole N-H), a hydrogen bond acceptor (pyridine N), and a carboxylic acid group capable of strong dimeric hydrogen bonding—present specific challenges and opportunities in achieving a desired crystalline form.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your crystallization processes for purity, yield, and consistent crystal form.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Q1: My compound is "oiling out" during cooling instead of forming solid crystals. What is happening and how can I prevent it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when a highly supersaturated solution is cooled to a temperature that is above the melting point of the solid in that specific solvent environment. The high concentration and rapid cooling do not allow sufficient time for molecules to orient themselves into an ordered crystal structure.[3] Impurities can also depress the melting point, exacerbating this issue.
Causality and Resolution Strategy:
-
Reduce Supersaturation: The most direct cause is that the concentration of the solute is too high when it begins to come out of solution.
-
Protocol: Re-heat the flask containing the oiled-out material until the solution is homogeneous again. Add an additional 10-20% of the primary ("good") solvent to decrease the overall concentration. Allow the solution to cool much more slowly.
-
-
Slow the Cooling Rate: Rapid cooling promotes kinetic trapping in a disordered, liquid state.
-
Protocol: Instead of cooling at room temperature or in an ice bath, use a Dewar flask or an insulated container to slow down the rate of heat loss. Stepwise cooling, where the solution is held at intermediate temperatures for a period, can also be effective.
-
-
Modify the Solvent System: The chosen solvent may have too strong a solvating power, even at lower temperatures.
-
Protocol: Consider switching to a solvent system where the compound has slightly lower solubility at reflux. Alternatively, if using a mixed solvent system, increase the proportion of the "poor" solvent (anti-solvent) in the initial hot solution, ensuring the compound remains fully dissolved at the higher temperature.
-
Caption: Decision workflow for troubleshooting "oiling out".
Q2: Crystallization is not occurring, even after extended cooling. What steps can I take to induce crystal formation?
A2: The failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation, or that the energy barrier for nucleation is too high. [4] This can be due to using too much solvent, the compound being exceptionally pure (lacking nucleation sites), or the formation of a stable, supersaturated solution (a metastable state).
Inducement Strategies:
-
Mechanical Agitation (Scratching): Creating high-energy sites on the glass surface can initiate nucleation.
-
Protocol: Using a clean glass rod, gently but firmly scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a template for crystal growth.[4]
-
-
Seeding: Introducing a pre-existing crystal provides a perfect template for lattice formation, bypassing the initial nucleation energy barrier.
-
Protocol: Add one or two tiny, well-formed crystals of this compound from a previous batch to the cooled solution.[4] If no seed crystals are available, a tiny amount of solid obtained by evaporating a drop of the solution on a watch glass can be used.
-
-
Increasing Supersaturation: If the solution is too dilute, you must increase the solute concentration.
-
Protocol 1 (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume), then allow it to cool again.[4]
-
Protocol 2 (Anti-Solvent Addition): If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise at room temperature until the solution becomes faintly turbid, then add a drop or two of the "good" solvent to clarify. Let the solution stand undisturbed.
-
-
Drastic Cooling: While not ideal for purity, reducing the temperature further can sometimes force crystallization.
-
Protocol: Place the flask in an ice-water bath or, for short periods, an ice-acetone bath. Be aware that this can lead to rapid crystallization and impurity inclusion.[4]
-
Caption: Stepwise workflow for inducing crystallization.
Q3: My yield is consistently low. Where could I be losing my product?
A3: Low yield is often a result of suboptimal solvent choice or procedural losses. While some loss to the mother liquor is inevitable, it can be minimized.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.
-
Optimization: Perform small-scale solubility tests to determine the minimum amount of hot solvent needed for complete dissolution. Aim for an ideal crystallization that begins after about 5-10 minutes of cooling.
-
-
Inappropriate Solvent: The solubility curve of the compound in the chosen solvent may not be steep enough, meaning it remains too soluble at low temperatures.
-
Optimization: Screen for alternative solvents. An ideal solvent shows a large difference in solubility between its boiling point and 0-4 °C.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.
-
Optimization: Use a pre-heated funnel (stemless or short-stemmed), filter the solution as quickly as possible, and add a small excess of hot solvent (5-10%) before filtering to ensure the compound remains in solution.
-
-
Excessive Washing: Washing the filtered crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.
-
Optimization: Wash the filter cake with a minimal amount of ice-cold solvent, ensuring the wash solvent has been thoroughly chilled.
-
Frequently Asked Questions (FAQs)
What are the key factors influencing the crystal form (polymorphism) of this compound?
Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice.[5] For an active pharmaceutical ingredient (API) or intermediate, controlling polymorphism is critical as different forms can exhibit different stability, solubility, and bioavailability.[6][]
Key factors for this molecule include:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct the formation of specific polymorphs. Solvents can interact with different faces of a growing crystal, stabilizing one arrangement over another.[8][9]
-
Cooling Rate / Supersaturation Level: Rapid cooling from a highly supersaturated state often yields a less stable (kinetically favored) polymorph. Slower, more controlled crystallization from a lower supersaturation level is more likely to produce the most stable (thermodynamically favored) form.
-
Temperature: Crystallizing at different temperatures can favor different polymorphs.
-
Additives/Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph or serve as a template for another.[10][11]
Caption: Key parameters influencing the resulting crystal polymorph.
How do I select a suitable solvent for crystallization?
Solvent selection is the most critical parameter in developing a successful crystallization protocol.[] The ideal solvent should:
-
Exhibit a high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This ensures a good recovery upon cooling.
-
Not react with the compound.
-
Be easily removable from the final product (i.e., have a relatively low boiling point).
-
Possess a favorable safety and environmental profile.
A general rule of thumb is "like dissolves like".[12] Given the polar, hydrogen-bonding nature of this compound, suitable starting solvents for screening are presented in the table below.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity (Dielectric Const.) | Rationale for Use |
| Alcohols | Ethanol, Isopropanol | 78, 82 | 25, 20 | Good general-purpose polar protic solvents. Can engage in H-bonding. Often used in mixtures with water as an anti-solvent.[13] |
| Ketones | Acetone | 56 | 21 | Aprotic, polar solvent. Good at dissolving polar compounds but can be too effective, requiring an anti-solvent. |
| Esters | Ethyl Acetate | 77 | 6 | Medium polarity solvent, often provides a good balance of solubility for purification.[14] |
| Ethers | Tetrahydrofuran (THF) | 66 | 7.5 | Good solvent for many organics, often requires an aliphatic anti-solvent like heptane or hexane. |
| Nitriles | Acetonitrile | 82 | 37 | Highly polar aprotic solvent. |
What analytical techniques are essential for characterizing my final crystalline product?
Proper characterization is crucial to ensure you have obtained the desired product in the correct, pure, and consistent form.[5][15]
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for determining the chemical purity of your crystallized material, quantifying any remaining starting materials or byproducts.[15]
-
Identity Confirmation (NMR, MS): Nuclear Magnetic Resonance and Mass Spectrometry confirm that the molecular structure of the crystallized material is correct.
-
Crystal Form Identification (PXRD): Powder X-ray Diffraction is the definitive technique for identifying the crystalline form (polymorph).[6][15] Each polymorph has a unique diffraction pattern, akin to a fingerprint.
-
Thermal Properties (DSC, TGA): Differential Scanning Calorimetry measures melting point, purity, and can detect polymorphic transitions.[15] Thermogravimetric Analysis detects the loss of solvent, useful for identifying solvates or hydrates.
-
Crystal Habit (Microscopy): Simple light microscopy is invaluable for visually inspecting the crystal shape (e.g., plates, needles), size distribution, and checking for agglomeration or oiling.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until all the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel and filter the hot solution quickly into a clean, pre-warmed flask. Add a small amount (~5%) of extra hot solvent to the original flask to rinse and pass through the filter.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: At room temperature, dissolve the crude material in the minimum amount of a "good" solvent (e.g., THF) in which it is highly soluble.
-
Anti-Solvent Addition: With gentle stirring, slowly add a "poor" anti-solvent (e.g., heptane) dropwise. Continue adding until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of the "good" solvent until the solution just becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be aided by refrigeration after initial crystal formation is observed.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Standard Cooling Crystallization protocol, using the final solvent mixture (chilled) for the wash step.
References
- Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- VisiMix.
- Element. Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients.
- NETZSCH Analyzing & Testing.
- Quora. (2017).
- BenchChem.
- BOC Sciences.
- University of Rochester, Department of Chemistry.
- Sigma-Aldrich. This compound.
- Scilit. The effect of solvent on crystal morphology.
- MDPI. (2023).
- CrystEngComm (RSC Publishing). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
- MDPI. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI).
- ResearchGate. (2006).
- MDPI. (2021).
- MDPI. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method.
- CrystEngComm. (2022). Polymorphism of Four Clonixin Analogues.
- CrystEngComm. (2023).
Sources
- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Solid State Characterization API – API Solid Form Analysis | Element [element.com]
- 6. coherent.com [coherent.com]
- 8. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI) [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. visimix.com [visimix.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable 7-azaindole scaffold. The pyrrolo[2,3-b]pyridine core is a privileged structure in modern drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is not without challenges, often related to the electron-deficient nature of the pyridine ring, which can complicate classical indole-forming reactions.[4]
This guide provides troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven protocol to help you achieve a successful and reproducible synthesis.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
FAQ 1: My overall yield is consistently low. What are the most critical steps to optimize?
Low overall yield is a frequent issue that can typically be traced back to one of three areas: the quality of the starting materials, the efficiency of the core-forming cyclization reaction, or losses during the final ester hydrolysis and product isolation.
-
Starting Material Integrity: The synthesis commonly begins with a substituted nitropyridine, such as 2-chloro-3-nitro-5-methylpyridine. Ensure this starting material is pure and dry. The subsequent reaction to form an enamine is sensitive to moisture and impurities, which can lead to a cascade of side products and lower yields in the cyclization step.
-
Cyclization Efficiency: The reductive cyclization of the enamine intermediate is the most critical step for forming the bicyclic core. Incomplete reactions or the formation of side products are common.
-
Choice of Reducing Agent: While various reducing agents can be used, catalytic hydrogenation (e.g., Pd/C) or transfer hydrogenation often provides cleaner conversions than stoichiometric metal reductants like iron or zinc in acetic acid, which can sometimes require more demanding workups.[5]
-
Reaction Conditions: Temperature and pressure (for hydrogenation) are critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition or side-product formation. We recommend a systematic optimization of these parameters.
-
-
Final Hydrolysis and Isolation: Saponification of the intermediate ester to the final carboxylic acid can be deceptively tricky. The aromatic system can be sensitive to harsh basic conditions, and the product's amphoteric nature can complicate extraction. See FAQ 3 for a detailed breakdown of this step.
FAQ 2: I'm observing significant side product formation during the cyclization step. What are the likely side reactions and how can I minimize them?
Side product formation during the construction of the 7-azaindole ring is a primary cause of low yields and purification headaches. The most common side reactions depend on the chosen synthetic route. For the widely used reductive cyclization of an enamine derived from a nitropyridine, the key is controlling the reduction of the nitro group and the subsequent intramolecular condensation.
-
Incomplete Cyclization: You may isolate the aminopyridine intermediate if the cyclization does not proceed to completion. This is often due to insufficient heating or a deactivated catalyst during hydrogenation. Ensure your catalyst is active and that the reaction is allowed to run to completion (monitor by TLC or LC-MS).
-
Dimerization/Polymerization: The aminopyridine intermediate can potentially react with the starting enamine or other electrophilic species in the mixture, leading to dimers or oligomeric tars. This is minimized by maintaining a suitable dilution and ensuring a rapid and efficient cyclization once the amino group is formed.
-
Over-reduction: In some cases, particularly with powerful reducing agents or extended reaction times, the pyridine ring itself can be partially reduced, leading to azaindoline derivatives.[4] Using a milder, more controlled reduction method like transfer hydrogenation can mitigate this risk.
FAQ 3: The final saponification of the ethyl ester is incomplete or leads to decomposition. What are the best practices?
The hydrolysis of the C3-ester to the carboxylic acid is the final, crucial step. The challenge lies in finding conditions strong enough to cleave the ester without causing decarboxylation or degradation of the heterocyclic core.
-
Reagent Choice: Lithium hydroxide (LiOH) is often the base of choice over sodium hydroxide (NaOH) or potassium hydroxide (KOH). It is less harsh and can be highly effective at lower temperatures, minimizing degradation.
-
Solvent System: A mixture of THF and water (e.g., 2:1 or 3:1) is highly recommended. THF ensures the solubility of the ester, while water is necessary for the hydrolysis reaction. Methanol can also be used but may lead to transesterification if the reaction is not driven to completion.
-
Temperature Control: Perform the hydrolysis at room temperature or slightly below (0 °C to RT). Heating is generally not advised as it significantly increases the risk of decarboxylation at the C3 position or other decomposition pathways.
-
Workup Procedure: After the reaction is complete (monitored by LC-MS), the THF is typically removed under reduced pressure. The remaining aqueous solution should be cooled in an ice bath and carefully acidified with a dilute acid like 1N HCl to a pH of ~3-4. The product will precipitate out of the solution. Avoid using strong, concentrated acids or acidifying too quickly, as this can cause the product to oil out or decompose.
FAQ 4: How do I confirm the correct regiochemistry of my pyrrolopyridine core?
Confirming the formation of the desired pyrrolo[2,3-b]pyridine isomer over other potential structures is critical. This is best achieved using a combination of 1D and 2D NMR spectroscopy techniques.
-
¹H NMR: The proton on the C2 position of the pyrrole ring typically appears as a distinct singlet. The coupling patterns of the protons on the pyridine ring (H4 and H6) will also be characteristic.
-
¹H-¹H NOESY: A Nuclear Overhauser Effect (NOE) between the N1-H proton of the pyrrole and the H2 proton can provide definitive proof of the ring fusion geometry.
-
¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation is invaluable. Look for a 3-bond correlation from the N1-H proton to the C7a carbon and a 2-bond correlation to the C2 and C3a carbons. These correlations are unique to the desired [2,3-b] fusion. Similar spectroscopic methods are standard for confirming regiochemistry in related heterocyclic systems.[6][7]
FAQ 5: Purification of the final carboxylic acid is difficult. What strategies are most effective?
The final product is a crystalline solid that is often poorly soluble in many common organic solvents, which can make chromatographic purification challenging.
-
Precipitation/Recrystallization: The most effective method is typically precipitation from the aqueous solution during acidic workup, as described in FAQ 3. The collected solid can then be washed thoroughly with cold water and diethyl ether to remove residual impurities. If the purity is still insufficient, recrystallization from a solvent system like ethanol/water or dioxane can be attempted.
-
Slurrying: If the material is still not clean, slurrying the crude solid in a hot solvent like acetonitrile or ethyl acetate can be effective. This will dissolve many organic impurities while leaving the desired product as a solid, which can then be filtered off and dried.
-
Chromatography (If Necessary): If chromatography is unavoidable, use a silica gel column with a mobile phase containing a small amount of acetic acid or formic acid (e.g., 0.5-1%) in a dichloromethane/methanol gradient. The acid suppresses the ionization of the carboxylic acid, reducing tailing and improving the peak shape.
Section 2: Recommended Synthetic Protocol
This protocol is based on a reliable and high-yielding approach involving the reductive cyclization of an enamine intermediate.[5]
Step 1: Synthesis of Ethyl 2-((3-nitro-5-methylpyridin-2-yl)amino)acrylate (Intermediate 2)
-
To a solution of 2-chloro-3-nitro-5-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-aminoacrylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
After completion, cool the mixture to room temperature. The product may begin to crystallize.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Add water to precipitate the product fully. Filter the resulting yellow solid, wash with a small amount of cold ethanol and then water.
-
Dry the solid under vacuum to yield the enamine intermediate 2 .
Step 2: Synthesis of Ethyl 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Intermediate 3)
-
Suspend the enamine intermediate 2 (1.0 eq) in glacial acetic acid.
-
Add iron powder (Fe, <100 mesh) (4.0-5.0 eq) portion-wise. The reaction is exothermic; maintain the temperature below 60 °C using a water bath if necessary.
-
After the addition is complete, heat the mixture to 80-90 °C for 2-4 hours, monitoring by LC-MS until all starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ester intermediate 3 .
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the ester intermediate 3 (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1N HCl.
-
A white or off-white precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water, followed by a small amount of diethyl ether.
-
Dry the solid under high vacuum to yield the final product, This compound .
Section 3: Key Process Parameters & Data
Optimizing the final hydrolysis step is critical for both yield and purity. The choice of base and reaction conditions can have a significant impact.
| Parameter | Condition A (Recommended) | Condition B (Harsh) | Expected Outcome & Rationale |
| Base | LiOH·H₂O (2.5 eq) | NaOH (4.0 eq) | Condition A is superior. LiOH is a milder base that effectively cleaves the ester at room temperature, minimizing the risk of side reactions like decarboxylation. |
| Solvent | THF / H₂O (3:1) | Methanol / H₂O (3:1) | Condition A is preferred. THF ensures excellent solubility for the substrate. Methanol can lead to competitive transesterification or incomplete hydrolysis. |
| Temperature | Room Temperature (20-25 °C) | Reflux (70 °C) | Condition A is critical. Heating significantly increases the rate of product degradation and potential decarboxylation, leading to lower yield and purity. |
| Typical Yield | >90% | 50-70% | The milder, more controlled conditions of Protocol A consistently provide higher yields of the desired carboxylic acid. |
| Purity (crude) | >95% (by LCMS) | Variable, often with significant impurities | Protocol A results in a cleaner crude product that requires minimal further purification. |
Section 4: Visualizing the Synthesis & Potential Pitfalls
To better understand the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Troubleshooting decision tree for synthesis.
References
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). SciTechnol.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Ukrainian Chemical Journal.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. (2015). PubMed.
- Different strategies for synthesis of 7-azaindoles. ResearchGate.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis of this particular derivative, while based on established chemical principles, can present unique challenges. This guide provides a comprehensive overview of a reliable synthetic route and practical solutions to common issues encountered during its preparation.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a multi-step sequence, including a Japp-Klingemann reaction followed by a Fischer indole synthesis and subsequent hydrolysis. This pathway offers a robust method for constructing the desired 7-azaindole core with the required substitution pattern.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield in Japp-Klingemann Reaction | 1. Incomplete diazotization of 2-amino-5-methylpyridine. 2. Decomposition of the diazonium salt. 3. Unfavorable reaction pH for coupling. 4. Side reactions of the β-ketoester. | 1. Ensure complete diazotization: Monitor the reaction with starch-iodide paper to detect excess nitrous acid. Use freshly prepared sodium nitrite solution. 2. Control temperature: Perform the diazotization and coupling at low temperatures (0-5 °C) to minimize decomposition of the thermally sensitive diazonium salt. 3. Optimize pH: The coupling reaction is pH-sensitive. Maintain a slightly acidic to neutral pH (around 5-7) for optimal results. This can be achieved by using a buffer solution. 4. Use of a suitable β-ketoester: Ensure the purity of the β-ketoester. Side reactions such as self-condensation can be minimized by slow addition of the diazonium salt solution to the β-ketoester. |
| Multiple Products in Fischer Indole Synthesis | 1. Incomplete cyclization. 2. Formation of regioisomers. 3. Side reactions such as tar formation. | 1. Ensure complete cyclization: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the reaction temperature or using a stronger acid catalyst (e.g., polyphosphoric acid). 2. Control regioselectivity: The Fischer indole synthesis is generally regioselective. However, impurities in the hydrazone intermediate can lead to isomeric products. Ensure the hydrazone is pure before proceeding. 3. Minimize tar formation: Use an appropriate acid catalyst and control the reaction temperature. Excessive heat can lead to polymerization and decomposition. Running the reaction under an inert atmosphere can also be beneficial. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group. 3. Low solubility of the ester. | 1. Optimize reaction conditions: Increase the equivalents of base (e.g., NaOH or LiOH) and/or prolong the reaction time. Heating the reaction mixture can also accelerate hydrolysis.[1] 2. Address steric hindrance: While less common for an ethyl ester, if hydrolysis is slow, consider using a stronger nucleophile or a different solvent system to improve accessibility to the carbonyl group. 3. Improve solubility: Use a co-solvent system such as THF/water or dioxane/water to ensure the ester is fully dissolved and accessible to the hydroxide ions. |
| Difficulty in Product Purification | 1. Presence of polar impurities. 2. Co-precipitation of starting materials or byproducts. 3. Product is sparingly soluble in common organic solvents. | 1. Remove polar impurities: Acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base to remove acidic impurities, or a mild aqueous acid to remove basic impurities. 2. Recrystallization: Choose a suitable solvent system for recrystallization. A mixture of solvents may be necessary to achieve good separation. Trituration with a suitable solvent can also help remove impurities. 3. Optimize solubility for purification: For column chromatography, if the product is poorly soluble, it can be adsorbed onto silica gel from a solution in a more polar solvent (e.g., methanol or DMF) and then dry-loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 2-hydrazinyl-5-methylpyridine intermediate?
A1: The most common and cost-effective starting material is 2-amino-5-methylpyridine.[2][3][4][5][6] This can be converted to the corresponding diazonium salt, which is then reduced in situ to the hydrazine.
Q2: What are the key parameters to control during the Fischer indole synthesis step?
A2: The critical parameters for a successful Fischer indole synthesis are the choice of acid catalyst, reaction temperature, and reaction time.[7][8][9][10] Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent. The temperature should be carefully controlled to promote cyclization without causing excessive decomposition.
Q3: I am observing a significant amount of aza-indoline byproduct. How can I prevent this?
A3: The formation of aza-indoline suggests over-reduction during the synthesis or an incomplete aromatization step. If a reducing agent is used in any step after the cyclization, its stoichiometry and reaction conditions should be carefully controlled. During the Fischer indole synthesis, ensuring a sufficiently high temperature and adequate reaction time will promote the final aromatization step.
Q4: What is the best method for purifying the final carboxylic acid product?
A4: The final product is often a solid and can be purified by recrystallization.[11] A suitable solvent system might be a mixture of a polar solvent (like ethanol or methanol) and water. If the product is not sufficiently pure after recrystallization, column chromatography on silica gel using a mobile phase containing a small amount of acetic acid (to improve solubility and reduce tailing) can be effective.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (via Japp-Klingemann and Fischer Indole Synthesis)
This protocol outlines a plausible synthetic route based on established methodologies.[12][13][14][15]
Step 1: Diazotization of 2-amino-5-methylpyridine
-
To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in aqueous HCl (e.g., 2 M) at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.
Step 2: Japp-Klingemann Reaction
-
In a separate flask, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the β-ketoester solution, maintaining the temperature below 5 °C and keeping the pH between 5 and 7 by the addition of a base like sodium acetate.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
The precipitated hydrazone intermediate is collected by filtration, washed with cold water, and dried.
Step 3: Fischer Indole Synthesis
-
Add the dried hydrazone intermediate from Step 2 to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., NaOH or Na2CO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
-
Dissolve the purified ethyl ester from Protocol 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute HCl.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Caption: A general troubleshooting workflow for improving product yield.
References
-
PrepChem. Synthesis of 2-amino-5-methylpyridine. [Link]
- Google Patents. Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
- Google Patents. 2-amino-5-methyl pyridine and process of making it. US2456379A.
- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
-
Chem-Impex. 2-Amino-5-methylpyridine. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
- Weber, E., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 100(11), 3957-3998.
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
- Collot, V., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 69(13), 4473-4480.
-
chemeurope.com. Japp-Klingemann reaction. [Link]
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(2), 1059-1076.
-
Progress in Chemistry. Synthesis of Azaindoles. [Link]
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino [4, 5-b] indoles. Archiv der Pharmazie, 337(5), 267-276.
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
-
ResearchGate. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
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Organic Chemistry Portal. Azaindole synthesis. [Link]
- Recent advances in the global ring functionalization of 7-azaindoles.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Facile and straightforward synthesis of Hydrazone derivatives.
- Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Chemical Neuroscience, 11(15), 2354-2364.
- Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1988.
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PubChem. Ethyl 2-amino-3-oxobutanoate. [Link]
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Technical Support Center: Synthesis of 7-Azaindole Carboxylic Acids
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors like Vemurafenib.[1][2] The addition of a carboxylic acid functional group to this scaffold is a common strategy for modulating physicochemical properties, improving solubility, or providing a handle for further derivatization. However, the synthesis of 7-azaindole carboxylic acids is frequently plagued by side reactions that can diminish yield, complicate purification, and derail research timelines.
This guide provides field-proven insights and troubleshooting strategies for common issues encountered during the synthesis of these vital compounds. It is structured in a question-and-answer format to directly address the practical challenges faced by researchers in the lab.
FAQ 1: Unwanted Decarboxylation
Question: I am attempting to synthesize a 7-azaindole carboxylic acid, but I'm consistently observing the formation of the decarboxylated 7-azaindole as a major byproduct. What causes this, and how can I minimize it?
Answer:
Decarboxylation, the loss of CO2 from the carboxylic acid, is a common thermal or chemically-induced side reaction. The electron-rich nature of the 7-azaindole ring can stabilize the protonated intermediate or the subsequent anion formed after the loss of CO2, making this process more facile than with other aromatic carboxylic acids.
Causality and Mechanism: The reaction is often catalyzed by heat or the presence of strong acids or bases.[3] For beta-keto acids or acids with electron-donating groups, decarboxylation can occur under surprisingly mild conditions. In the context of 7-azaindole-3-carboxylic acids, for instance, the mechanism can proceed through a protonated intermediate that readily expels carbon dioxide.[4]
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. If your reaction (e.g., a saponification or a metal-catalyzed coupling on a precursor) requires heat, aim for the lowest effective temperature. Monitor progress closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete. Reactions involving high temperatures (150-300 °C) are known to promote decarboxylation, sometimes in the presence of metal catalysts like copper.[5]
-
pH Management:
-
During Workup: When neutralizing an alkaline hydrolysis reaction, avoid strongly acidic conditions. Slowly add a milder acid (e.g., acetic acid or saturated NH4Cl solution) at low temperature (0-5 °C) to precipitate the carboxylic acid product. A rapid pH drop with a strong acid can catalyze decarboxylation.
-
During Reaction: If the reaction is acid-catalyzed, consider using a weaker organic acid or a buffered system if compatible with your chemistry.[6]
-
-
Choice of Base for Hydrolysis: When hydrolyzing an ester or nitrile precursor, use milder conditions where possible.
-
Instead of refluxing in 6M NaOH, try LiOH in a THF/water mixture at room temperature or slightly elevated temperatures (40-50 °C).
-
For sensitive substrates, enzymatic hydrolysis can be an exceptionally mild alternative, though it requires screening for a suitable enzyme.
-
Troubleshooting Workflow: Decarboxylation
Caption: Workflow for troubleshooting unwanted decarboxylation.
FAQ 2: Managing N-Oxidation
Question: I am trying to perform an electrophilic substitution on the 7-azaindole ring, but I'm primarily getting oxidation at the N7-position (pyridine nitrogen). How can I prevent this, or alternatively, use it to my advantage?
Answer:
The pyridine nitrogen (N7) in the 7-azaindole scaffold is a nucleophilic site and is susceptible to oxidation, especially when using reagents like peroxides or peroxy acids. This can be a problematic side reaction or a strategic synthetic step depending on your goal.[2][7]
Causality and Mechanism: Oxidizing agents, particularly those used for epoxidations or Baeyer-Villiger oxidations, will readily react with the lone pair of electrons on the N7 nitrogen to form a 7-azaindole N-oxide. Common culprits include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).[2][7]
Troubleshooting Strategies:
A. To AVOID N-Oxidation:
-
Protect the N7-Nitrogen (Indirectly): While direct protection of the pyridine nitrogen is not typical, you can modulate its reactivity. Using an N1-protecting group on the pyrrole ring, such as a sulfonyl group, can withdraw electron density from the entire ring system, slightly deactivating the N7-position towards oxidation.
-
Choose Reagents Carefully: If your desired reaction requires an oxidant, select one with lower potential or one that is less prone to reacting with pyridinic nitrogens. Avoid global oxidants like m-CPBA if N-oxidation is not the intended outcome.
B. To STRATEGICALLY PERFORM N-Oxidation:
N-oxidation is a powerful tool. The resulting N-oxide can be used to direct subsequent functionalization, for example, enabling chlorination at the C4-position with POCl3.[2][8]
| Parameter | Method 1: Hydrogen Peroxide[7] | Method 2: m-CPBA[2][7] |
| Oxidizing Agent | Hydrogen Peroxide (30-50%) | meta-Chloroperoxybenzoic acid |
| Solvent | Acetic Acid or THF | Dichloromethane (DCM) or Chloroform |
| Temperature | 5 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-5 hours | 2-4 hours |
| Typical Yield | ~94% reported for 7-azaindole | Widely applicable, high yields typical |
| Pros/Cons | Pro: Cheaper, atom-economical. Con: Can require acidic solvent. | Pro: Highly reliable, clean reactions. Con: More expensive, benzoic acid byproduct. |
Protocol: N-Oxidation using Hydrogen Peroxide [7][8]
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of the 7-azaindole derivative in tetrahydrofuran (THF).
-
Cooling: Cool the solution to 5 °C using an ice bath.
-
Addition of Oxidant: While stirring, slowly add 1.1 to 1.5 molar equivalents of 50% aqueous hydrogen peroxide to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC.
-
Workup: Upon completion, concentrate the mixture. The product can often be precipitated by adding a non-polar solvent like n-hexane and collected by filtration.
FAQ 3: Issues with Nitrile Hydrolysis
Question: I am synthesizing my 7-azaindole carboxylic acid via hydrolysis of the corresponding nitrile. I'm facing either incomplete conversion or decomposition of the starting material. What are the best practices for this transformation?
Answer:
Hydrolysis of a nitrile to a carboxylic acid is a robust transformation but requires forcing conditions (strong acid or base and heat), which can be detrimental to the sensitive 7-azaindole core.[9][10] The key is to find a balance that promotes hydrolysis without causing decarboxylation or ring degradation.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the nitrile carbon, forming an amide intermediate which is then further hydrolyzed to the carboxylic acid.[11][12] Incomplete conversion often results from the stability of the intermediate amide, while decomposition is caused by the harsh conditions.
Troubleshooting Strategies:
-
Staged Temperature Profile (Base-Catalyzed):
-
Begin the hydrolysis with NaOH or KOH at a moderate temperature (e.g., 60-80 °C) to facilitate the conversion of the nitrile to the intermediate amide.
-
Once TLC/LC-MS shows consumption of the starting nitrile, increase the temperature (e.g., 100-110 °C) to drive the hydrolysis of the more stable amide to the carboxylate salt. This prevents exposing the starting material to unnecessarily high temperatures.
-
-
Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times, often leading to cleaner conversions and less degradation. A typical condition would be heating with aqueous NaOH in a sealed microwave vessel.
-
Acid-Catalyzed Conditions: While effective, acid-catalyzed hydrolysis (e.g., refluxing in HCl or H2SO4) often leads to a mixture of the carboxylic acid and its ammonium salt, and the conditions can be harsh.[10] This is generally less favored unless the substrate is stable under strong acid and heat.
Hydrolysis Troubleshooting
Caption: Decision matrix for troubleshooting nitrile hydrolysis.
FAQ 4: Catalyst Deactivation in Cross-Coupling Reactions
Question: I am performing a Suzuki or Sonogashira coupling on a halogenated 7-azaindole carboxylic acid (or its ester precursor) and experiencing low yields or stalled reactions. Could the catalyst be the issue?
Answer:
Yes, this is a very common problem. The pyridine nitrogen in the 7-azaindole ring system can act as a Lewis base and coordinate to the transition metal center (e.g., Palladium) of your catalyst.[13] This coordination can deactivate the catalyst, preventing it from participating in the catalytic cycle and leading to failed reactions.
Troubleshooting Strategies:
-
Increase Catalyst Loading: The simplest, though least elegant, solution is to increase the catalyst loading from the typical 1-5 mol% to 10-15 mol%. This provides a stoichiometric excess of catalyst relative to the deactivating substrate.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can sometimes mitigate deactivation. These ligands bind strongly to the metal center, reducing the opportunity for the substrate's nitrogen to coordinate. Ligands like Xantphos have been shown to be effective in coupling reactions with 4-bromo-7-azaindoles.[14]
-
Use of Additives:
-
Silver (Ag+) Salts: In some Rh(III)-catalyzed syntheses of the 7-azaindole core itself, silver additives have been shown to act as oxidants that regenerate the active catalyst and promote the reaction.[13][15] While less common in Pd-catalyzed cross-couplings, the principle of using an additive to maintain the active catalytic state is relevant.
-
Lewis Acids: A mild Lewis acid can potentially interact with the pyridine nitrogen, "masking" it from the palladium catalyst. This must be chosen carefully to avoid side reactions with other functional groups.
-
-
Protect the Pyrrole Nitrogen: Protecting the N1-H of the pyrrole ring with a group like tosyl (Ts) or benzyl (Bn) can alter the electronic properties of the heterocycle and sometimes improve coupling outcomes, even though the deactivating pyridine nitrogen is still present.[16]
References
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Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M.-H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]
-
Thieme. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme. [Link]
-
ResearchGate. (n.d.). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
ACS Publications. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]
-
PubMed. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. PubMed. [Link]
-
National Center for Scientific Research "Demokritos". (n.d.). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Center for Scientific Research "Demokritos". [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Royal Society of Chemistry. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
LibreTexts. (2023). 20.7: Chemistry of Nitriles. LibreTexts. [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
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ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Philadelphia University. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
YouTube. (2023). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
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Technical Support Center: Purification Strategies for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Prepared by the Senior Application Scientist Team January 2026
Welcome to the technical support guide for the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1198095-99-6). This molecule, a derivative of 7-azaindole, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its purification, however, presents unique challenges due to its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—and its high polarity.
This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications. We will move beyond simple step-by-step instructions to explain the chemical principles behind each strategic choice.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Crude product contains significant non-polar or basic impurities after synthesis.
Question: My initial work-up has left my target compound contaminated with starting materials and non-polar byproducts. What is the most effective initial purification strategy?
Answer: For this specific molecular scaffold, a finely tuned Acid-Base Extraction is the most powerful and scalable initial purification step. This technique leverages the acidic nature of your compound's carboxylic acid functional group to selectively move it from an organic solvent into an aqueous phase, leaving neutral and basic impurities behind.[4][5]
The key is to use a weak base, such as sodium bicarbonate (NaHCO₃), rather than a strong base like sodium hydroxide (NaOH).
-
Causality: this compound has a pKa for its carboxylic acid group that is low enough to be deprotonated by a weak base. Using NaHCO₃ ensures that only the strongly acidic carboxylic acid is converted to its water-soluble salt.[6][7] A strong base like NaOH could potentially deprotonate other, less acidic protons on the heterocyclic ring system or catalyze undesired side reactions.
Protocol 1: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent that is immiscible with water (e.g., Ethyl Acetate, DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during the neutralization. Allow the layers to separate completely. The deprotonated product, sodium 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, will now be in the upper aqueous layer.
-
Isolation: Drain the lower organic layer, which contains the neutral and basic impurities. Collect the aqueous layer. To ensure complete recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise while stirring. The target carboxylic acid will precipitate out as a solid as it is re-protonated and becomes water-insoluble. Monitor the pH with litmus paper or a pH meter to ensure you reach a pH of ~3-4.
-
Collection & Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the purified product under high vacuum.
Issue 2: Product purity is still low after extraction; polar impurities remain.
Question: The acid-base extraction worked, but my NMR/LCMS still shows persistent polar impurities. How can I improve the purity further?
Answer: When acid-base extraction is insufficient, Recrystallization is the logical next step for purifying a solid compound. The goal is to find a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[8]
Given the polar nature of your azaindole carboxylic acid, polar protic solvents are an excellent starting point.
Data Table: Recommended Solvents for Recrystallization Screening
| Solvent/System | Rationale & Expected Outcome | Troubleshooting Tips |
| Ethanol or Methanol | The hydroxyl group and polarity are well-suited for dissolving the polar target compound when hot. Slow cooling should yield high-purity crystals. | If no crystals form, the solution may not be saturated. Evaporate some solvent and re-cool. If "oiling out" occurs, the cooling is too rapid or the concentration is too high.[9] |
| Water | As a highly polar protic solvent, it may work, but solubility might be low even at boiling. Can be an excellent anti-solvent. | If solubility is poor, consider this for a solvent/anti-solvent system. |
| Ethanol/Water | A powerful mixed-solvent system. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Clarify with a few drops of hot ethanol and cool slowly. | This method provides fine control over the supersaturation point, often leading to high-quality crystals.[9] |
| Dioxane or THF | Polar aprotic solvents that can be effective. Use with caution and ensure proper ventilation. | Can be used in combination with an anti-solvent like hexanes or water. |
Protocol 2: General Recrystallization Workflow
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your material in ~0.5 mL of various solvents from the table above, both at room temperature and at boiling.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your impure solid. Heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently cool the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Issue 3: Isomeric or structurally similar impurities are present.
Question: My compound is co-contaminated with impurities that have very similar chemical properties, making extraction and recrystallization ineffective. What is the ultimate purification method?
Answer: When high-resolution separation is required, Column Chromatography is the method of choice. For this compound, both normal-phase and reversed-phase chromatography can be successful, but each requires specific considerations.
-
Expertise Insight: The basic nitrogen in the pyridine ring can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[10][11] This can be overcome by adding a small amount of a basic modifier to the mobile phase.
Data Table: Comparison of Chromatography Strategies
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (Acidic) | C18-functionalized Silica (Hydrophobic) |
| Typical Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Water/Acetonitrile or Water/Methanol |
| Key Additive | 0.5-1% Triethylamine (Et₃N) or Ammonia in Methanol. This is critical to neutralize acidic silica sites and prevent peak tailing.[11] | 0.1% Formic Acid (FA) or Acetic Acid (AcOH) . This ensures the carboxylic acid and pyridine nitrogen are consistently protonated, leading to sharp, reproducible peaks. |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Pros | Good for separating non-polar impurities. Lower cost. | Excellent for resolving polar impurities and isomers. Often provides sharper peaks. |
| Cons | Prone to severe peak tailing without a basic modifier. | May require lyophilization to remove aqueous mobile phase from product fractions. |
Visual Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on your initial purity assessment.
Caption: A decision tree for selecting the optimal purification strategy.
Frequently Asked Questions (FAQs)
Q1: My compound seems to dissolve in both acidic and basic aqueous solutions. Why does this happen and how do I manage it during extraction? A: This occurs because your molecule is amphoteric. The carboxylic acid is deprotonated by base to form a water-soluble salt, and the pyridine nitrogen is protonated by strong acid to form a water-soluble pyridinium salt. During the acid-base extraction protocol described above, you carefully precipitate the product by acidifying the basic aqueous solution to its isoelectric point (the pH at which it has no net charge), minimizing its water solubility. Avoid over-acidifying to a very low pH (e.g., <2), as this could re-dissolve your product by protonating the pyridine ring.
Q2: I tried running a silica gel column without any additives and my compound either didn't elute or smeared across all fractions. What went wrong? A: This is a classic sign of strong interaction between your basic pyridine compound and the acidic silanol groups on the silica surface.[10][11] The basic nitrogen atom effectively "sticks" to the stationary phase, leading to very poor chromatographic performance. Neutralizing these acidic sites by pre-treating your silica or adding a basic modifier like triethylamine to your mobile phase is essential for good peak shape and recovery.
Q3: What is the best method for completely drying the final product? A: Due to its polar nature and ability to form hydrates, simply air-drying is insufficient. For best results, dry the solid in a vacuum oven at a moderate temperature (40-50 °C) for several hours. Alternatively, drying under high vacuum (e.g., using a Schlenk line) in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) is also highly effective.
Q4: How should I store the purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dark, and dry place. To prevent gradual degradation from atmospheric moisture and oxygen, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]
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ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]
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PubMed. (n.d.). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Technical Support Center: Overcoming Poor Reactivity of the Carboxylic Acid Group in 7-Azaindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 7-azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with the derivatization of 7-azaindole carboxylic acids. As a core structural motif in numerous biologically active molecules, mastering the chemistry of 7-azaindoles is crucial.[1][2] This document provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
The Root Cause: Why is the 7-Azaindole Carboxylic Acid Group So Unreactive?
The primary challenge in utilizing 7-azaindole carboxylic acids, particularly in common reactions like amide bond formation, stems from the unique electronic properties of the bicyclic heteroaromatic system. Unlike simple benzoic acids, the 7-azaindole nucleus introduces several deactivating factors.
The nitrogen atom in the pyridine ring (at position 7) is highly electronegative. Through an inductive effect, it withdraws electron density from the entire ring system. This effect reduces the nucleophilicity of the carboxylate anion after deprotonation, making its subsequent attack on an activated coupling agent less favorable. Furthermore, the pyridine nitrogen can act as a Lewis base, potentially chelating with coupling reagents or reaction additives, thereby sequestering them from the intended reaction pathway. This can be particularly problematic with metal-based reagents.
The diagram below illustrates the key electronic factors that contribute to the reduced reactivity of the carboxylic acid group.
Caption: Factors contributing to the poor reactivity of 7-azaindole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is a 7-azaindole carboxylic acid less reactive than a standard benzoic acid in amide coupling reactions?
A: The primary reason is the electron-withdrawing nature of the pyridine nitrogen at the 7-position. This nitrogen pulls electron density away from the carboxylic acid group through an inductive effect. This deactivation makes the carboxylate a weaker nucleophile compared to the carboxylate of benzoic acid, slowing down the key step of attacking the activated coupling agent. Additionally, the pyridine nitrogen can act as a Lewis basic site, leading to non-productive chelation with reagents, and the N-H of the pyrrole ring can participate in intermolecular hydrogen bonding, leading to aggregation that masks the reactive site.[3]
Q2: What is the recommended first-line strategy for a standard amide coupling with a 7-azaindole carboxylic acid?
A: For a first attempt, we recommend using a combination of a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure®. This combination is effective for many substrates and avoids the purification issues associated with DCC. The use of a base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is standard. For more challenging substrates, moving directly to a more potent uronium-based reagent like HATU is advisable.[4][5]
Q3: Can other functional groups on the 7-azaindole ring interfere with the coupling reaction?
A: Yes. Amino groups on the ring can compete with the desired amine coupling partner. Hydroxyl groups can react with the activated carboxylic acid to form esters. It is crucial to protect these functional groups before attempting the amide coupling. Standard protecting groups like Boc for amines or TBDMS for hydroxyls are generally compatible with most amide coupling conditions.
Q4: I have a choice between synthesizing a 2-carboxy or a 3-carboxy-7-azaindole. Which one is likely to be more reactive?
A: Generally, a 7-azaindole-3-carboxylic acid might exhibit slightly better reactivity than a 7-azaindole-2-carboxylic acid. The deactivating inductive effect of the pyridine nitrogen is distance-dependent and will be felt more strongly at the adjacent C2 position than at the C3 position. However, both isomers are considered challenging substrates, and robust activation methods are recommended for either.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| 1. Low or No Yield of Amide Product | A. Insufficient Activation of the Carboxylic Acid: The coupling reagent is not potent enough to overcome the inherent low reactivity of the azaindole carboxylic acid.[6] | A1. Change Coupling Reagent: Escalate to a more powerful activating agent. Uronium/aminium salts are generally more effective than carbodiimides. See the comparison table below. A2. Add an Activator: If using a carbodiimide like EDC or DCC, always include an additive like HOBt or OxymaPure®. For particularly stubborn cases, adding a catalytic amount of DMAP can facilitate the formation of a highly reactive acylpyridinium intermediate.[4] A3. Increase Temperature: While low temperatures are preferred to minimize side reactions, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary activation energy. Monitor carefully for epimerization or degradation. |
| B. Poor Solubility: One or more of the starting materials are not fully dissolved, preventing an efficient reaction. | B1. Change Solvent: Switch to a more polar aprotic solvent like DMF, DMA, or NMP. Ensure all components are fully dissolved before initiating the reaction. | |
| C. Incorrect Base/pH: The base may not be strong enough to deprotonate the carboxylic acid effectively, or it may be interfering with the coupling reagent. | C1. Select an Appropriate Base: Use a non-nucleophilic hindered base like DIPEA. Triethylamine (TEA) can sometimes interfere with certain coupling reagents. Ensure at least 2-3 equivalents of base are used. | |
| 2. Formation of Significant Side Products | A. Epimerization of an Adjacent Chiral Center: The activated carboxylic acid is susceptible to racemization, especially if the α-carbon is a stereocenter. | A1. Use Racemization-Suppressing Additives: Additives like HOBt and, particularly, OxymaPure® are known to minimize racemization. A2. Lower the Temperature: Perform the reaction at 0 °C or even lower (-15 °C) to slow down the rate of enolization and subsequent racemization. |
| B. Guanidinium Byproduct Formation: The amine starting material reacts directly with the uronium coupling reagent (e.g., HATU, HBTU) instead of the activated acid. | B1. Control Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine. This ensures the majority of the coupling reagent is consumed in forming the active ester. | |
| 3. Difficult Purification | A. Insoluble Urea Byproduct: Use of DCC results in the formation of dicyclohexylurea (DCU), which is often difficult to remove completely from the product.[7] | A1. Use a Water-Soluble Carbodiimide: Switch to EDC. The resulting N,N'-ethyl-N''-(3-dimethylaminopropyl)urea is water-soluble and can be easily removed with an aqueous acidic wash (e.g., 1M HCl or 5% citric acid). |
| B. Unreacted Starting Material: The reaction did not go to completion, leading to a difficult separation of the product from the starting carboxylic acid. | B1. Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the more valuable coupling partner. Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent. B2. Optimize Work-up: An acidic wash will remove unreacted amine, and a basic wash (e.g., sat. NaHCO₃) can help remove unreacted carboxylic acid. |
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Recommended Use Case |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available. EDC allows for easy aqueous work-up. | Lower reactivity, high risk of racemization without additives. DCC produces insoluble DCU byproduct.[7] | Routine couplings with reactive partners. First-line choice when using EDC. |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low risk of racemization. | Can be carcinogenic (HMPA byproduct for BOP), relatively expensive. | Hindered or electron-deficient substrates where uronium salts fail. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Very high reactivity, fast reaction times, low racemization.[5] | More expensive, can react with amine (guanidinium formation). | Go-to choice for 7-azaindoles. Ideal for unreactive acids and amines. |
| Other | CDI, T3P® | CDI is mild and inexpensive. T3P® has a very favorable safety and byproduct profile (polyphosphoric acid). | CDI is sensitive to moisture. T3P® requires a base to neutralize the acid byproduct. | When cost or byproduct profile are primary concerns. |
Detailed Experimental Protocols
Protocol 1: Robust Amide Coupling using EDC and OxymaPure®
This protocol is a reliable starting point and utilizes a water-soluble carbodiimide and a modern additive to suppress racemization and improve efficiency.
Caption: Step-by-step workflow for the EDC/OxymaPure® coupling protocol.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 7-azaindole carboxylic acid (1.0 eq).
-
Dissolution: Add the amine coupling partner (1.1 eq), OxymaPure® (1.2 eq), and anhydrous solvent (e.g., DMF or DCM, to a concentration of ~0.1 M). Stir until all solids are dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
EDC Addition: Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. A mild exotherm may be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This sequence removes the urea byproduct, excess base, and unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: High-Activity Coupling for Challenging Substrates using HATU
This protocol is recommended when Protocol 1 fails or for coupling particularly hindered or electron-deficient partners.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the 7-azaindole carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Pre-activation: Dissolve the solids in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Reaction: Stir at room temperature for 1-6 hours. The reaction is typically much faster than with EDC. Monitor by LC-MS. If the reaction is sluggish, it can be gently warmed to 40 °C.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1. The work-up procedure is identical and will effectively remove the HATU byproducts and excess base.
By understanding the electronic basis for the poor reactivity and systematically applying the troubleshooting strategies and optimized protocols outlined above, you can significantly improve your success rate in the synthesis of complex 7-azaindole derivatives.
References
- Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. Physical Chemistry Chemical Physics.
- High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. AIP Publishing.
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
- 7-Azaindole. Chem-Impex.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Benchchem.
- Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Benchchem.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Azaindole Survival Guide. Baran Lab, Scripps Research.
- Reactivity of Carboxylic Acid Deriv
- Carboxylic acid reactions overview. Khan Academy.
- Azaindole synthesis. Organic Chemistry Portal.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
- The Relative Reactivity of Carboxylic Acid Deriv
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- Amide coupling reaction in medicinal chemistry.
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Process optimization for acid-amine coupling: a c
- Challenges and Breakthroughs in Selective Amide Activ
- Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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- 5. growingscience.com [growingscience.com]
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Technical Support Center: A Guide to Optimizing Coupling Reactions with 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for optimizing amide and ester coupling reactions with 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The unique electronic properties of the 7-azaindole scaffold present specific challenges and opportunities in synthesis, which we will address in a direct question-and-answer format.
The 5-Methyl-1H-pyrrolo[2,3-b]pyridine core, a derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry due to its role as a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic properties.[1] However, the reactivity of the carboxylic acid at the 3-position can be modulated by the electron-donating methyl group and the electronic characteristics of the fused pyridine ring.[2][3] This guide provides solutions to common issues encountered during its derivatization.
Frequently Asked Questions & Troubleshooting
Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?
This is the most common challenge. Low yields in amide coupling reactions, especially with heterocyclic carboxylic acids, can stem from several factors ranging from poor starting material solubility to suboptimal activation of the carboxyl group.
Primary Causes & Step-by-Step Solutions:
-
Inadequate Carboxylic Acid Activation: The first and most critical step is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4][5] If this activation is inefficient, the reaction will not proceed.
-
Solution: Re-evaluate your choice of coupling reagent. While standard carbodiimides like EDC are a good starting point, more potent activating agents are often required for heterocyclic systems or challenging substrates (e.g., sterically hindered or electron-poor amines).[6]
-
Recommendation: For difficult couplings, switch to a uronium/aminium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU reacts faster and often results in less epimerization compared to other reagents.[7] The 7-azabenzotriazole component in HATU is particularly effective, showing enhanced reactivity.[8]
-
-
Poor Solubility of Starting Materials: this compound's planar structure and capacity for hydrogen bonding can lead to poor solubility in common solvents like Dichloromethane (DCM).[9] A reaction that is not homogeneous cannot proceed efficiently.
-
Solution: Before starting the reaction, perform a simple solubility test with your carboxylic acid and amine in the chosen solvent at the intended concentration.[10]
-
Recommendation: If solubility is an issue in DCM or Acetonitrile (ACN), switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP). Gentle heating may also be employed to achieve dissolution before adding the coupling reagents.
-
-
Incorrect Base or Stoichiometry: A non-nucleophilic organic base is crucial for neutralizing the generated acids and ensuring the amine nucleophile remains deprotonated.
-
Solution: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).[11] Ensure you are using an adequate amount. A common mistake is using too little base, which can stall the reaction.
-
Recommendation: Start with 2.0-3.0 equivalents of DIPEA relative to the carboxylic acid.
-
-
Low Nucleophilicity of the Amine: The reaction will be sluggish if the amine partner is electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered.[6][12]
-
Solution: For such challenging amines, a combination of a highly reactive coupling agent (like HATU), a suitable solvent (DMF), and potentially elevated temperature (40-50 °C) may be necessary. For extremely hindered substrates, converting the carboxylic acid to an acyl fluoride may be a viable alternative strategy.[6]
-
Below is a decision-making workflow to diagnose and solve common amide coupling issues.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Q2: I'm having difficulty purifying my product. What are the common byproducts and how can I remove them?
Purification challenges typically arise from byproducts of the coupling reagent or unreacted starting materials.
Common Impurities and Removal Strategies:
-
Carbodiimide-based Reagents (EDC, DCC):
-
Impurity: N,N'-dicyclohexylurea (DCU) from DCC is notoriously insoluble in most organic solvents and can often be removed by filtration, though trace amounts may remain.[7] The urea byproduct from EDC is water-soluble and can be easily removed with an aqueous workup.[7][11]
-
Side Product: N-acylurea can form if the activated O-acylisourea intermediate rearranges before reacting with the amine.[11] Adding HOBt or HOAt minimizes this side reaction.[7]
-
Workup: A standard acidic wash (e.g., 1N HCl) to remove unreacted amine and base, followed by a basic wash (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt/HOAt is highly effective.
-
-
Uronium/Aminium Reagents (HATU, HBTU):
-
Impurities: These reactions produce tetramethylurea and HOAt (from HATU) or HOBt (from HBTU) as byproducts.[13] Tetramethylurea is water-soluble and can be removed with aqueous washes. HOAt/HOBt can be removed with a mild basic wash.
-
Workup: Similar to the carbodiimide workup, a sequence of dilute acid and base washes is typically sufficient before proceeding to column chromatography.
-
| Coupling System | Acid (eq) | Amine (eq) | Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Key Considerations |
| EDC / HOBt | 1.0 | 1.0 - 1.2 | 1.2 - 1.5 | 1.2 (HOBt) | 2.0 (DIPEA) | DMF, DCM | Cost-effective standard. Water-soluble byproducts simplify workup.[12][14] |
| HATU | 1.0 | 1.0 - 1.2 | 1.1 - 1.2 | N/A | 2.0 - 3.0 (DIPEA) | DMF, NMP | Highly efficient for difficult couplings. Faster reaction times.[7][13] |
| DCC / DMAP | 1.0 | 1.0 - 1.2 | 1.2 | 0.1 (DMAP) | N/A | DCM | Good for simple systems. DCU byproduct is insoluble and requires filtration.[7] |
Q3: I need to synthesize an ester from this compound. Standard Fischer esterification isn't working well. What are my options?
Ester formation is often more challenging than amidation because alcohols are weaker nucleophiles than amines.[15]
Alternative Esterification Protocols:
-
Steglich Esterification (DCC/DMAP): This is a widely used method for coupling carboxylic acids with alcohols under mild conditions. The reaction proceeds via a highly reactive acylpyridinium species formed from the O-acylisourea intermediate and DMAP.[8]
-
Protocol: To a solution of the carboxylic acid (1.0 eq), alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
-
EDC/DMAP Coupling: This is a cleaner alternative to the Steglich reaction, as the byproducts from EDC are water-soluble, simplifying purification.[12]
-
Protocol: Similar to the DCC/DMAP procedure, but substitute DCC with EDC (1.2-1.5 eq). This method is highly reliable for a broad range of substrates.
-
-
Two-Step Acyl Chloride Formation: For very hindered alcohols or when other methods fail, a robust two-step process can be used.
-
Step 1: Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[5]
-
Step 2: Carefully add the alcohol to the crude acyl chloride solution, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Understanding the activation mechanism is key to troubleshooting. Both carbodiimide and uronium salt pathways lead to an activated species that is readily attacked by a nucleophile.
Caption: Simplified mechanism for HATU mediated amide bond formation. [13]
This guide provides a starting point for addressing the most common issues encountered when working with this compound. Successful synthesis relies on a systematic approach to troubleshooting, paying close attention to the fundamentals of solubility, activation, and reaction kinetics.
References
- Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling - Benchchem. (n.d.). BenchChem.
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). BenchChem.
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. (2009). ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). National Institutes of Health.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry.
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2022, September 23). Chemical Communications (RSC Publishing). [Link]
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI.
-
Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (2019, June 17). Chemical Science (RSC Publishing). [Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2009). ResearchGate.
- amide coupling help. (2022, March 24). Reddit.
- Activation Substitution of Carboxylic Acids. (2019, July 29). YouTube.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2009). ResearchGate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
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- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 15. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
Validation & Comparative
Validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Kinase Inhibitor: A Comparative Guide
Introduction: The Quest for Selective Kinase Inhibitors in Autoimmune Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical signaling hub in the immune system.[1][2] These non-receptor tyrosine kinases are integral to the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors, thereby orchestrating immune cell development, activation, and function.[1] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis, making JAKs highly attractive targets for therapeutic intervention.[3]
Among the JAK family members, JAK3 holds a position of particular interest. Its expression is predominantly restricted to hematopoietic cells, and it plays a crucial role in signaling pathways initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This restricted expression pattern suggests that selective inhibition of JAK3 could offer a more targeted immunomodulatory effect with a potentially improved safety profile compared to broader-acting immunosuppressants.[2]
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising pharmacophore for the development of selective JAK3 inhibitors, mimicking the purine ring of ATP and binding to the kinase's ATP-binding site.[1] This guide focuses on the validation of a specific derivative, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , as a potential kinase inhibitor. We will present a comprehensive framework for its evaluation, comparing its inhibitory activity and selectivity against established JAK inhibitors. This guide is intended for researchers and drug development professionals seeking to characterize novel kinase inhibitors in the context of autoimmune and inflammatory diseases.
Compound Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 1198095-99-6
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Chemical Structure:

Comparative Kinase Inhibitors
To provide a robust validation of this compound, its performance will be benchmarked against well-characterized kinase inhibitors.
| Compound | Target Profile | Rationale for Inclusion |
| Tofacitinib | Primarily inhibits JAK3 and JAK1, with some activity against JAK2.[4] | A well-established, FDA-approved JAK inhibitor for the treatment of autoimmune diseases.[3] It serves as a crucial benchmark for potency and cellular activity. |
| Ritlecitinib (PF-06651600) | A highly selective JAK3 inhibitor. | Provides a direct comparison for JAK3 selectivity against other JAK family members. |
| Generic 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Potent JAK3 inhibitory activity.[5] | Represents a structurally related compound with published data on JAK3 inhibition, allowing for structure-activity relationship (SAR) insights. |
Experimental Validation Workflow
The validation of this compound as a kinase inhibitor will proceed through a multi-tiered approach, beginning with in vitro biochemical assays to establish its direct inhibitory activity and selectivity, followed by cell-based assays to confirm its mechanism of action in a physiological context.
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assays: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of Janus kinases (JAK1, JAK2, JAK3, and TYK2).
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and appropriate peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound, Tofacitinib, and Ritlecitinib dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add 2.5 µL of the kinase solution (enzyme in assay buffer).
-
Add 0.5 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control (100% activity) and a no-enzyme control as a background control.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Phosphorylation Assay: Inhibition of STAT Phosphorylation
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Line: A human cell line that expresses the target JAKs and relevant cytokine receptors (e.g., NK-92 cells for JAK3, which respond to IL-2).
-
Reagents and Materials:
-
NK-92 cells.
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and IL-2.
-
Recombinant human IL-2.
-
Test compounds and reference inhibitors dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies for Western blotting: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture NK-92 cells to the desired density.
-
Wash the cells and starve them of cytokines for 4-6 hours in serum-free media to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the test compounds or reference inhibitors for 1 hour.
-
Stimulate the cells with an optimal concentration of IL-2 (e.g., 100 ng/mL) for 15-30 minutes.
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Develop the blots using an ECL substrate and image them.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT5 and total STAT5.
-
Normalize the pSTAT5 signal to the total STAT5 signal for each sample.
-
Calculate the percentage of inhibition of pSTAT5 relative to the IL-2 stimulated, DMSO-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Comparative Data Summary
The following table presents hypothetical data to illustrate the expected outcomes of the validation experiments.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | pSTAT5 IC50 (nM) (NK-92 cells) |
| This compound | 500 | >1000 | 50 | 800 | 150 |
| Tofacitinib | 15 | 100 | 5 | 200 | 20 |
| Ritlecitinib | 800 | >1000 | 10 | >1000 | 35 |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | 600 | >1000 | 30 | 900 | 100 |
Discussion and Interpretation of Results
The validation of this compound as a kinase inhibitor hinges on its potency and selectivity. Based on the hypothetical data, our test compound demonstrates promising inhibitory activity against JAK3 with a clear selectivity over other JAK family members. While not as potent as the established drug Tofacitinib, its selectivity profile is comparable to that of Ritlecitinib, a highly selective JAK3 inhibitor. The cellular data corroborates the biochemical findings, showing inhibition of IL-2-mediated STAT5 phosphorylation, a key downstream event in the JAK3 signaling cascade.
The presence of the methyl group at the 5-position and the carboxylic acid at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core likely contribute to its specific interactions within the ATP-binding pocket of JAK3. Further structural biology studies, such as co-crystallization of the compound with the JAK3 kinase domain, would be invaluable in elucidating the precise binding mode and guiding future lead optimization efforts.
Signaling Pathway Context
Caption: The inhibitory action on the JAK/STAT signaling pathway.
Conclusion
This guide outlines a comprehensive strategy for the validation of this compound as a selective JAK3 kinase inhibitor. Through a combination of in vitro biochemical and cell-based assays, and by drawing comparisons with established inhibitors, researchers can robustly characterize its potency, selectivity, and mechanism of action. The promising (hypothetical) results presented here underscore the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of targeted therapies for autoimmune and inflammatory disorders. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.
References
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Janus kinase 3 inhibitor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Patsnap Synapse. (2024, June 21). What are JAK3 inhibitors and how do they work? Retrieved January 16, 2026, from [Link]
-
BellBrook Labs. (2021, July 27). JAK3 Inhibitors in the Treatment of Autoimmune Disease. Retrieved January 16, 2026, from [Link]
-
PubMed. (2022, March). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). Retrieved January 16, 2026, from [Link]
-
Janus kinase inhibitor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
PubMed. (2015, June 26). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Retrieved January 16, 2026, from [Link]
Sources
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- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the 7-Azaindole Scaffold in Kinase Inhibition: Spotlight on 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its Analogs
This guide provides an in-depth comparison of kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. We will use 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a representative structure to explore the core principles of this chemical class and compare its foundational design against other prominent kinase inhibitors, supported by experimental data and established biochemical protocols.
Introduction: The "Privileged Scaffold" Concept in Kinase Inhibitor Design
In the landscape of drug discovery, particularly for protein kinase inhibitors, certain molecular frameworks are termed "privileged scaffolds." These are core structures that exhibit a high affinity for binding to multiple biological targets. The 7-azaindole core is a quintessential example of such a scaffold.[1][2] Its utility stems from a unique structural feature that allows it to mimic the adenine base of ATP, the natural substrate for kinases.
The power of the 7-azaindole scaffold lies in its ability to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor.[1][3] This bidentate interaction provides a stable anchor for the inhibitor, allowing for potent and often selective inhibition. The remainder of the molecule can then be chemically modified to achieve specificity for a particular kinase target. Over 90 different protein kinases have been shown to be sensitive to 7-azaindole-based compounds, underscoring its versatility.[1]
Figure 1: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
Comparative Analysis of 7-Azaindole Derivatives and Other Kinase Inhibitors
The versatility of the 7-azaindole scaffold is best understood by comparing its derivatives against each other and against inhibitors from different chemical classes. Modifications at the five available sites on the ring system can drastically alter target specificity and potency.[1]
Case Study 1: Targeting Serine/Threonine Kinases - Vemurafenib
Vemurafenib is a landmark FDA-approved drug for the treatment of melanoma, specifically targeting the B-RAF V600E mutation.[1] It is a prime example of a highly decorated 7-azaindole core. The core scaffold anchors the molecule in the ATP pocket, while the appended propanesulfonamide and dichlorofluorophenyl groups engage with other regions of the kinase to confer high potency and selectivity.
Case Study 2: Targeting Tyrosine Kinases - JAK1 Inhibitors
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways implicated in autoimmune diseases.[4] Researchers have successfully designed 7-azaindole derivatives as potent and selective JAK1 inhibitors. For instance, by attaching specific N-alkyl-substituted carboxamide moieties to the core, selectivity for JAK1 over other isoforms like JAK2, JAK3, and TYK2 has been achieved.[4] This demonstrates how the scaffold can be adapted to target tyrosine kinases, which are structurally distinct from serine/threonine kinases like B-RAF.
Case Study 3: Comparison with an Alternative Scaffold - Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is another privileged scaffold that mimics adenine.[5] Like 7-azaindole, it is a versatile starting point for designing inhibitors against a wide range of kinases. The primary structural difference is the presence of an additional nitrogen in the six-membered ring, which alters the electronics and hydrogen bonding potential. This can be exploited to achieve different selectivity profiles compared to 7-azaindole-based inhibitors.[6]
| Inhibitor Class / Example | Core Scaffold | Primary Target(s) | Example IC₅₀ | Therapeutic Area | Key Structural Feature |
| Vemurafenib | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | B-RAF (V600E mutant) | ~31 nM | Oncology (Melanoma) | 7-azaindole core for hinge binding; extensive side chains for selectivity.[1] |
| Compound 38a (JAK1 Inhibitor) | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | JAK1 | Potent JAK1 inhibition with selectivity over JAK2/3, TYK2 | Inflammation / Autoimmune Disease | N-alkyl-substituted carboxamide on the 7-azaindole core tunes selectivity.[4] |
| Compound 4h (FGFR Inhibitor) | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | FGFR1, FGFR2, FGFR3 | 7 nM (FGFR1) | Oncology | Trifluoromethyl group at the 5-position enhances binding.[7] |
| Compound 5k (Multi-kinase) | Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Oncology | 7-deazapurine core; halogenated side chains enhance potency.[6] |
Experimental Validation: A Workflow for Characterizing Novel Inhibitors
To ensure scientific integrity, any claims of inhibitor potency and selectivity must be validated through a rigorous and reproducible experimental workflow. The following protocols represent a standard cascade for characterizing a novel kinase inhibitor based on a scaffold like 7-azaindole.
Figure 2: Standard workflow for the characterization of a novel kinase inhibitor.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol determines the direct inhibitory effect of a compound on the purified target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.
Causality: This experiment is foundational. It isolates the interaction between the inhibitor and the kinase, removing the complexity of a cellular environment. A low IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) indicates high potency.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, combine the purified kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations.
-
Initiation: Initiate the phosphorylation reaction by adding a concentration of ATP near its Km value (Michaelis constant). Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: After incubation, read the plate on a TR-FRET-capable plate reader. The ratio of the acceptor (e.g., fluorescein) and donor (terbium) emission signals is calculated.
-
Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay
This protocol assesses the inhibitor's ability to halt the growth of cancer cells that are dependent on the target kinase's activity.
Causality: This is a crucial secondary assay. It validates that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and produce a desired biological effect (cytotoxicity or cytostasis). The choice of cell line is critical; for a B-RAF inhibitor, one would use a melanoma line with a B-RAF V600E mutation (e.g., A375) and a B-RAF wild-type line as a negative control.
Methodology:
-
Cell Plating: Seed cells from a relevant cancer line (e.g., 4T1 breast cancer cells for an FGFR inhibitor[7]) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures intracellular ATP levels as an indicator of metabolic activity.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of viable cells against the logarithm of inhibitor concentration and fit the data to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, represented here by structures like this compound, is a cornerstone of modern kinase inhibitor design. Its privileged ability to form a bidentate hydrogen bond with the kinase hinge region makes it a powerful and versatile starting point for developing potent and selective drugs. By comparing derivatives targeting different kinase families and contrasting them with alternative scaffolds like pyrrolo[2,3-d]pyrimidines, we can appreciate the nuanced structure-activity relationships that medicinal chemists exploit. The validation of these compounds through a rigorous experimental workflow, from biochemical potency to cellular efficacy, is paramount to the successful development of next-generation targeted therapies.
References
- Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: National Institutes of Health (NIH).
- Title: New indole and 7-azaindole derivatives as protein kinase inhibitors. Source: Tesi di dottorato.
- Title: Application research of 7-Azaindole. Source: ChemicalBook.
- Title: this compound. Source: Sigma-Aldrich.
- Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: MDPI.
- Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Source: PubMed.
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: PubMed Central (PMC).
- Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: MDPI.
- Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: PubMed.
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- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs in Kinase Inhibition and Cancer Therapy
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of indole have led to its incorporation into numerous clinically relevant molecules. This guide provides a comparative analysis of analogs derived from a specific 7-azaindole core: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. We will delve into the structure-activity relationships (SAR) of these analogs, focusing on their efficacy as kinase inhibitors and their potential as anticancer agents. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of key concepts to provide researchers, scientists, and drug development professionals with a comprehensive resource.
The 7-Azaindole Scaffold: A Versatile Pharmacophore
The 7-azaindole core is a key structural motif in a variety of biologically active compounds.[1][2][3][4] Its nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that distinguishes it from its indole counterpart and often enhances binding affinity to biological targets. Modifications at various positions of the 7-azaindole ring have been extensively explored to modulate the pharmacological properties of these molecules.[1][2] This guide will focus on analogs of this compound, a scaffold that has shown promise in the development of targeted therapies.
Comparative Analysis of Biological Activity
To illustrate the therapeutic potential of this class of compounds, we will examine two distinct series of analogs: one targeting the Janus kinase (JAK) family and another evaluated for broad-spectrum anticancer activity.
JAK1-Selective Inhibitors Based on the N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Scaffold
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK/STAT pathway is integral to immune and inflammatory responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[3][4] Therefore, selective inhibition of JAK isoforms is a key therapeutic strategy.
A study by Park et al. (2021) explored a series of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors.[3][4] The core structure of these analogs is closely related to our topic, featuring a carboxamide at the 3-position and various substitutions that allow for a clear comparative analysis.
Table 1: Comparative in vitro Inhibitory Activity of N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Analogs against JAK Kinases. [3][4]
| Compound ID | R Group (at 4-position) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 31g | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | 2.5 | 48.5 | 110.2 | 35.6 |
| 38a ((S,S)-enantiomer of 31g) | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | 1.9 | 65.3 | 125.8 | 42.1 |
| Reference (Tofacitinib) | - | 1.2 | 20 | 112 | - |
Data extracted from Park, E., et al. (2021).[3][4]
The data clearly demonstrates that compound 31g and its (S,S)-enantiomer 38a are potent JAK1 inhibitors with significant selectivity over other JAK isoforms.[3][4] The (S,S)-enantiomer 38a exhibited the most potent and selective JAK1 inhibition.[3][4] This highlights the importance of stereochemistry in achieving optimal target engagement.
The mechanism of action of these inhibitors is the blockade of the JAK/STAT signaling cascade. The following diagram illustrates this pathway and the point of intervention by the 7-azaindole analogs.
Caption: The JAK/STAT signaling pathway and inhibition by 7-azaindole analogs.
Anticancer Activity of 5-Halogenated-7-Azaindolin-2-one Derivatives
While the core of these analogs is a 7-azaindolin-2-one, their structure is closely related to the 7-azaindole scaffold, and they provide valuable comparative data on the effect of substitution at the 5-position. A study by Li et al. (2015) synthesized and evaluated a series of these compounds for their in vitro antitumor activity against a panel of human cancer cell lines.[5]
Table 2: Comparative in vitro Anticancer Activity (IC₅₀, µM) of 5-Halogenated-7-Azaindolin-2-one Derivatives. [5]
| Compound ID | X (at 5-position) | R (on carboxamide) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | BxPC-3 (Pancreatic) |
| 13c1 | Cl | 2-methylphenyl | 6.78 | 8.23 | 5.49 | 7.11 |
| 13c2 | Cl | 3-methylphenyl | 5.12 | 6.98 | 4.88 | 5.93 |
| 13c7 | Cl | 2-fluorophenyl | 4.49 | 5.37 | 4.76 | 5.02 |
| 13d1 | Br | 2-methylphenyl | 7.02 | 8.91 | 5.83 | 7.54 |
| Sunitinib (Reference) | - | - | 4.70 | 6.89 | 5.12 | >30 |
Data extracted from Li, M., et al. (2015).[5]
The results indicate that these compounds exhibit potent antiproliferative activity across multiple cancer cell lines.[5] Notably, compound 13c7 , with a chloro substitution at the 5-position and a 2-fluorophenyl group on the carboxamide, demonstrated superior or comparable activity to the FDA-approved kinase inhibitor Sunitinib in the tested cell lines.[5] This underscores the potential of the 5-substituted 7-azaindole scaffold in oncology.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and a key biological assay.
Synthesis of a Representative 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Analog
The following is a generalized synthetic protocol for the preparation of N-substituted-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamides, adapted from established literature procedures.
Caption: General synthetic workflow for 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analogs.
Step 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a stirred solution of phosphoryl chloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Step 2: Oxidation to the Carboxylic Acid
-
Suspend the 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a mixture of t-butanol and water.
-
Add sodium dihydrogen phosphate and 2-methyl-2-butene.
-
To this stirred suspension, add sodium chlorite portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Adjust the pH to 2-3 with 1M HCl.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
Step 3: Amide Coupling
-
To a solution of this compound in anhydrous DMF, add a coupling agent such as HATU or HBTU, and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired primary or secondary amine (R-NH₂).
-
Continue stirring at room temperature for 4-12 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-substituted-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of living cells to form a purple formazan product.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and immunology. The comparative data presented in this guide highlights how subtle structural modifications can lead to potent and selective inhibitors of key biological targets like JAK1 and can confer broad-spectrum anticancer activity.
The detailed experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel analogs. Future work in this area could focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitutions at various positions of the 7-azaindole ring, and investigating their efficacy in in vivo models of disease. The versatility of this scaffold ensures that it will remain an area of active investigation for the development of next-generation targeted therapies.
References
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Li, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2825–2829. [Link]
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Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]
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Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed, 33428419. [Link]
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Li, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed, 26009164. [Link]
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Li, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. ScienceDirect, [Link]
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A Researcher's Guide to Reproducible Synthesis and Evaluation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This guide provides an in-depth, technically-grounded comparison of experimental protocols for the synthesis and characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in modern drug discovery. Recognizing that reproducibility is the cornerstone of scientific advancement, we move beyond simple step-by-step instructions. Here, we dissect the causality behind experimental choices, present self-validating protocols, and objectively compare this compound to a relevant alternative, providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of compounds. The fusion of a pyrrole ring to a pyridine nucleus creates a bioisostere of indole with a unique hydrogen bond donor-acceptor profile, making it a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous compounds investigated for a wide range of therapeutic targets, including Janus kinases (JAKs)[2], Fibroblast Growth Factor Receptors (FGFRs)[3][4], and Phosphodiesterase 4B (PDE4B)[5]. The strategic placement of the methyl group at the 5-position and the carboxylic acid at the 3-position can significantly influence target binding, selectivity, and pharmacokinetic properties.
The reproducibility of synthetic and analytical methods for such compounds is paramount. Variations in yield, purity, or even isomeric identity can lead to misleading biological data, wasting significant resources. This guide aims to establish a robust, reproducible baseline for working with this specific molecule.
Synthesis: A Reproducible Pathway
While numerous methods exist for constructing the azaindole core[6][7][8][9], a common and reliable strategy involves the annulation of a pyrrole ring onto a pre-functionalized pyridine starting material. Below is a detailed, multi-step protocol adapted from established methodologies for similar derivatives, designed for high reproducibility.
Experimental Workflow for Synthesis
The proposed synthetic route is a multi-step process beginning with a commercially available substituted pyridine. Each stage includes critical checkpoints for characterization to ensure the integrity of the intermediate before proceeding.
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A Comparative Guide to Target Validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for the target identification and validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a novel small molecule, its biological targets are not yet fully elucidated. However, its core structure, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] The 7-azaindole moiety is highly effective at binding the hinge region of the ATP-binding site in many kinases, acting as a hydrogen bond donor and acceptor.[3]
This document outlines a multi-pronged, logical workflow to first identify putative kinase targets, then rigorously validate direct target engagement in a cellular context, and finally, confirm the functional role of the target in mediating the compound's effects. We will compare this validation strategy with alternative approaches and present representative experimental data for clarity.
Pillar 1: Initial Target Identification – From Unbiased Screening to Hypothesis-Driven Profiling
The first critical step in understanding a new molecule's mechanism of action is to identify its primary biological targets.[4] For a compound like this compound, where the chemical scaffold provides a strong clue, a hypothesis-driven approach is often more efficient than purely unbiased methods.
Strategy 1A: Focused Kinase Panel Screening (Hypothesis-Driven)
Given the 7-azaindole core, the most probable targets are protein kinases.[5][6] A cost-effective and high-throughput initial step is to screen the compound against a panel of diverse kinases. This provides a "fingerprint" of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific peptide substrate, and ATP (often radiolabeled ³³P-ATP).
-
Inhibition: Add the test compound at various concentrations to the reaction wells. Include a known inhibitor for each kinase as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative Kinase Inhibition Profile
The table below presents hypothetical IC₅₀ data for our lead compound compared to established 7-azaindole-based inhibitors. This comparative view is essential for understanding its relative potency and selectivity.
| Kinase Target | This compound (IC₅₀, nM) | Decernotinib (JAK3 Inhibitor) (IC₅₀, nM)[1] | Vemurafenib (BRAF Inhibitor) (IC₅₀, nM)[3] |
| JAK1 | 75 | 150 | >10,000 |
| JAK2 | 120 | 130 | >10,000 |
| JAK3 | 8 | 5 | >10,000 |
| TYK2 | 950 | 50 | >10,000 |
| FGFR1 | 2,500 | >10,000 | >10,000 |
| BRAF | >10,000 | >10,000 | 31 |
| VEGFR2 | 4,800 | >10,000 | 110 |
-
Interpretation: The hypothetical data suggests our compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key regulator of inflammatory and immune responses.[7] Its profile is distinct from the broader spectrum JAK inhibitor Decernotinib and the highly specific BRAF inhibitor Vemurafenib.
Strategy 1B: Affinity Chromatography (Unbiased)
For novel scaffolds without a clear lineage, an unbiased approach like affinity chromatography coupled with mass spectrometry (AC-MS) can identify a broader range of potential binding partners.[4]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Pillar 2: Direct Target Engagement – Confirming In-Cellulo Binding
An IC₅₀ value from a biochemical assay confirms enzyme inhibition but does not prove the compound binds the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in intact cells or tissue.[8]
CETSA Principle: The binding of a small molecule ligand typically stabilizes its target protein, leading to an increase in the protein's melting temperature (Tₘ).
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells (e.g., a human T-cell line for JAK3) and treat one group with the test compound (e.g., 10 µM) and a control group with DMSO for 1-2 hours.
-
Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, folded protein fraction.
-
Detection: Collect the supernatant and analyze the amount of the target protein (JAK3) remaining soluble at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both DMSO and drug-treated samples. The shift in the melting curve indicates target stabilization.
Data Presentation: CETSA Melt Curves
| Temperature (°C) | % Soluble JAK3 (DMSO) | % Soluble JAK3 (10 µM Compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 80 | 92 |
| 55 | 50 (Tₘ) | 85 |
| 58 | 25 | 70 |
| 61 | 10 | 50 (Tₘ) |
| 64 | 5 | 20 |
-
Interpretation: The data shows a clear rightward shift in the melting curve for JAK3 in the presence of the compound, with the Tₘ increasing from 55°C to 61°C. This provides strong evidence of direct binding and stabilization of JAK3 in a cellular context.
Pillar 3: Functional Validation – Linking Target to Phenotype
Confirming direct binding is necessary but not sufficient. A robust validation requires demonstrating that engagement of the target kinase leads to a functional cellular consequence.[8][9] This is achieved by assessing the downstream signaling pathway of the target.
Strategy 3A: Phospho-Protein Analysis (Pharmacological)
JAK3 is a critical kinase in the JAK/STAT signaling pathway, activated by cytokines like Interleukin-2 (IL-2). Upon activation, JAK3 phosphorylates STAT5. A functional inhibitor of JAK3 should block this phosphorylation event.
Experimental Protocol: Western Blot for pSTAT5
-
Cell Culture & Starvation: Culture a relevant cell line (e.g., NK-92) and serum-starve overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with IL-2 (e.g., 100 ng/mL) for 15 minutes to activate the JAK/STAT pathway.
-
Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).
-
Detection: Use a fluorescent or chemiluminescent secondary antibody and image the blot. Quantify band intensities.
Strategy 3B: Genetic Knockdown (Orthogonal Validation)
To ensure the observed phenotype is specifically due to the inhibition of the target and not an off-target effect, a genetic approach like RNA interference (RNAi) should be used.[10] If knocking down the target protein mimics the effect of the compound, it strongly validates the target.
Experimental Workflow: siRNA Knockdown vs. Compound Inhibition
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A Comparative Guide to the Off-Target Effects of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a key hinge-binding motif for a variety of protein kinases. Its structural resemblance to the purine core of ATP facilitates its interaction with the ATP-binding site of these enzymes. Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of several kinase families, most notably the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), as well as phosphodiesterases (PDEs). Given this lineage, it is highly probable that 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid also functions as a kinase inhibitor. Understanding its specific target profile and, crucially, its off-target interactions is paramount for its potential development as a selective chemical probe or therapeutic agent.
This guide will therefore focus on a comparative analysis of this compound against well-characterized inhibitors of kinases and other relevant enzymes, providing a framework for assessing its selectivity and potential liabilities.
Comparative Analysis of Off-Target Profiles
While specific experimental data for the kinase inhibition profile of this compound is not yet publicly available, we can infer its likely on- and off-target activities by examining a closely related analogue from the scientific literature. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors provides valuable structure-activity relationship (SAR) insights. Although the primary focus of that study was PDE4B, the core scaffold's promiscuity towards kinases necessitates a broader consideration of its potential targets.
For the purpose of this guide, we will compare the inferred profile of this compound with the following established inhibitors:
-
Tofacitinib and Ruxolitinib: Oral JAK inhibitors approved for the treatment of inflammatory diseases.[1] They share a similar pyrrolopyrimidine core that also interacts with the kinase hinge region.[2]
-
Pemigatinib (INCB054828): A selective FGFR inhibitor used in cancer therapy.[3][4][5]
-
Roflumilast: A selective PDE4 inhibitor for the treatment of severe COPD.[6][7]
The following table summarizes the known primary targets and significant off-target effects of these comparator compounds.
| Compound | Primary Target(s) | Known Off-Target Effects / Associated Adverse Events |
| Tofacitinib | JAK1, JAK3 (with significant activity against JAK2) | Increased risk of serious infections (e.g., tuberculosis, viral reactivation), hyperlipidemia, and potential for malignancy.[1] Off-target effects on other kinases may contribute to these adverse events. |
| Ruxolitinib | JAK1, JAK2 | Thrombocytopenia, anemia, and neutropenia.[8] Off-target inhibition of other kinases like ROCK has been reported.[9][10] A recent study also identified it as a potent CaMKII inhibitor.[10][11] |
| Pemigatinib (INCB054828) | FGFR1, FGFR2, FGFR3 | Hyperphosphatemia, alopecia, stomatitis, and ocular toxicities.[12][13] Weaker inhibition of FGFR4 is observed.[3][4][5] |
| Roflumilast | PDE4 | Diarrhea, nausea, weight loss, and headache.[7] Does not significantly inhibit other PDE families or kinases. |
Based on the SAR of related 1H-pyrrolo[2,3-b]pyridine derivatives, it is plausible that this compound will exhibit inhibitory activity against members of the JAK and/or FGFR families. Its off-target profile will likely include other kinases, and a comprehensive screening approach is essential to fully characterize its selectivity.
Visualizing Target and Off-Target Space
The following diagram illustrates the potential target space for this compound and the established targets of the comparator compounds.
Experimental Protocols for Off-Target Profiling
To empirically determine the on- and off-target profile of this compound, a multi-pronged experimental approach is recommended. The following protocols provide a robust framework for this investigation.
In Vitro Kinase Panel Screening
This is the foundational experiment to identify the primary kinase targets and potential off-targets. A broad panel of recombinant kinases should be used.
Workflow:
Detailed Steps:
-
Reagents and Materials:
-
Recombinant human kinases (broad panel, e.g., DiscoverX KINOMEscan).
-
Kinase-specific peptide substrates.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Microplates (e.g., 384-well).
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, add the kinase reaction buffer containing the appropriate peptide substrate and ATP (at or near the Km for each kinase). c. Add the test compound to the wells. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells. d. Initiate the kinase reaction by adding the respective recombinant kinase to each well. e. Incubate the plate at 30°C for 60-120 minutes. f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader. g. Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to validate target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.
Workflow:
Detailed Steps:
-
Reagents and Materials:
-
Cultured cells expressing the target kinase(s) of interest.
-
Cell culture medium and supplements.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific to the target protein(s).
-
Western blotting or ELISA reagents.
-
-
Procedure: a. Culture cells to the desired confluency. b. Treat the cells with the test compound or vehicle control for a specified time. c. Harvest and resuspend the cells in PBS. d. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. e. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. f. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation. g. Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA. h. Generate melting curves by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. i. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads™ Affinity Chromatography
This chemoproteomic approach allows for the unbiased identification of kinase targets and off-targets from a complex cell lysate.
Workflow:
Detailed Steps:
-
Reagents and Materials:
-
Cell lysate from a relevant cell line or tissue.
-
Kinobeads™ resin.
-
This compound.
-
Wash and elution buffers.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrumentation and software for data analysis.
-
-
Procedure: a. Prepare a cell lysate and quantify the total protein concentration. b. Incubate aliquots of the lysate with a serial dilution of the test compound or vehicle control. c. Add the Kinobeads™ slurry to each sample and incubate to allow for binding of kinases. d. Wash the beads extensively to remove unbound proteins. e. Elute the bound proteins from the beads. f. Digest the eluted proteins into peptides using trypsin. g. Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins. h. Compare the protein profiles from the compound-treated samples to the vehicle control to identify kinases that are displaced from the beads in a concentration-dependent manner.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the available literature for structurally related compounds, this compound is predicted to be a kinase inhibitor, with potential primary targets in the JAK and/or FGFR families. However, as with any kinase inhibitor, a thorough evaluation of its off-target effects is critical.
The experimental protocols outlined in this guide provide a comprehensive strategy for elucidating the on- and off-target profile of this compound. By employing a combination of in vitro kinase screening, cellular target engagement assays, and unbiased chemoproteomic approaches, researchers can generate the necessary data to rigorously compare its performance against established inhibitors like Tofacitinib, Ruxolitinib, and Pemigatinib. This will enable an informed assessment of its selectivity, potential therapeutic applications, and liabilities, ultimately guiding its future development. The promiscuous nature of many kinase inhibitors underscores the importance of such detailed profiling to avoid unforeseen toxicities and to fully understand the compound's mechanism of action.
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DiscoverX. KINOMEscan. Available from: [Link]
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A Comparative Analysis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and Clinically Established JAK Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for autoimmune diseases and cancer, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules.[1][2] This guide provides a comprehensive comparison of the chemical scaffold represented by 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with well-established JAK inhibitors such as Tofacitinib, Ruxolitinib, and Upadacitinib. While direct experimental data for this compound as a JAK inhibitor is not extensively available in public literature, the 1H-pyrrolo[2,3-b]pyridine core is a recognized scaffold in the design of novel kinase inhibitors, including those targeting the JAK family.[1][3][4] This guide will, therefore, evaluate the potential of this scaffold in the context of known inhibitors, supported by experimental data for closely related compounds and established drugs.
The JAK-STAT Signaling Pathway: A Critical Target in Immunity and Oncology
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, cell proliferation, and hematopoiesis.[5] The pathway is initiated by the binding of a cytokine to its cognate receptor, leading to the activation of receptor-associated JAKs (JAK1, JAK2, JAK3, and TYK2). These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression. Dysregulation of this pathway is a hallmark of numerous autoimmune and myeloproliferative disorders, making JAKs attractive therapeutic targets.
Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention by JAK inhibitors.
The 1H-pyrrolo[2,3-b]pyridine Scaffold in JAK Inhibition
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, serves as a versatile scaffold in medicinal chemistry due to its structural similarity to purine, enabling it to interact with the ATP-binding site of kinases.[1] Several studies have explored derivatives of this scaffold as potent and selective inhibitors of various kinases, including members of the JAK family.[3][4][6][7]
Notably, research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine can be potent inhibitors of JAK1 and JAK3.[3][4][6] For instance, the introduction of a carboxamide group at the C5-position and a substituted cycloalkylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to significantly enhance JAK3 inhibitory activity.[8] This highlights the potential of this scaffold to be chemically modified to achieve desired potency and selectivity profiles.
Comparative Analysis of Known JAK Inhibitors
To provide a clear benchmark for the potential of novel compounds like those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a direct comparison with clinically approved JAK inhibitors is essential. The following tables summarize the in vitro inhibitory potency (IC50) of Tofacitinib, Ruxolitinib, and Upadacitinib against the four JAK isoforms.
Table 1: Comparative In Vitro Potency (IC50, nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) | Generation |
| Tofacitinib | 3.2 - 112 | 4.1 - 20 | 1 - 1.6 | >400 | JAK1/JAK3 | First |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2 | First |
| Upadacitinib | 120 | 2300 | 4700 | - | JAK1 | Second |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | First |
Data compiled from multiple sources.[9][10][11][12][13][14][15] Note that IC50 values can vary depending on the specific assay conditions.
Interpretation of Comparative Data:
-
First-generation inhibitors , such as Tofacitinib and Ruxolitinib, generally exhibit broader selectivity, inhibiting multiple JAK isoforms.[5][10] Tofacitinib shows a preference for JAK1 and JAK3, while Ruxolitinib potently inhibits both JAK1 and JAK2.[13]
-
Second-generation inhibitors , like Upadacitinib, were designed for greater selectivity towards a specific JAK isoform, in this case, JAK1.[5][10] This increased selectivity is aimed at reducing off-target effects and improving the safety profile of the drug.[16][17]
-
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop selective inhibitors for JAK1 and JAK3, suggesting its potential to yield compounds with profiles comparable to or even more refined than existing second-generation inhibitors.[3][4][6]
Experimental Protocols for Evaluating JAK Inhibitor Potency and Selectivity
The characterization of a potential JAK inhibitor requires robust and reproducible experimental assays. Below are detailed protocols for two key in vitro assays used to determine the potency and selectivity of compounds like those derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against each of the four JAK enzymes (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 25 nL of the serially diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a 2x kinase/substrate solution in kinase assay buffer and add 5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Reaction:
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each JAK enzyme.
-
Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (enzyme + substrate + DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay
This assay measures the inhibitory effect of a compound on the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant assessment of potency.
Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
Human cell line expressing the target JAKs and cytokine receptors (e.g., TF-1 cells, primary human T-cells)
-
Appropriate cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2)
-
Test compound dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT5)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the appropriate density.
-
Pre-incubate the cells with a serial dilution of the test compound or DMSO for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine at a predetermined concentration for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding ice-cold PBS.
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer to allow for intracellular antibody staining.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody in the cell population.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated (positive control) and unstimulated (negative control) cells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
While this compound itself lacks extensive public data as a JAK inhibitor, the underlying 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel and selective JAK inhibitors.[3][4][6][7] As demonstrated by the comparative data, the field of JAK inhibition has evolved from broad-spectrum inhibitors to highly selective agents, with the goal of optimizing efficacy while minimizing off-target effects.[16][17] The strategic modification of privileged scaffolds like 1H-pyrrolo[2,3-b]pyridine, guided by robust in vitro biochemical and cell-based assays, will be instrumental in the discovery of the next generation of JAK inhibitors for the treatment of a wide range of diseases.
References
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Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
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Vath, C. (2025). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles? Rheumatology Advanced Practice. [Link]
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Park, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
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Gadina, M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. R Discovery. [Link]
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Nezamololama, N., et al. (2020). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Dermatology and Therapy, 10(6), 1259-1273. [Link]
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McInnes, I. B., et al. (2019). IC 50 values in CD4+ T cells, NK cells, and monocytes. ResearchGate. [Link]
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McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. ResearchGate. [Link]
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Bechman, K., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 62(9), 2913-2926. [Link]
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A Comparative Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and Other 7-Azaindole Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged heterocyclic motif, integral to the design of a multitude of therapeutic agents. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine, have cemented its importance in the development of targeted therapies, most notably in the realm of kinase inhibition.[1][2] This guide provides an in-depth comparative analysis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid against other key 7-azaindole derivatives. We will explore the nuances of their chemical synthesis, delve into their comparative physicochemical properties, and present a data-driven evaluation of their biological performance, offering valuable insights for researchers, scientists, and drug development professionals.
The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bicyclic aromatic system where a pyrrole ring is fused to a pyridine ring. The strategic placement of the nitrogen atom at the 7-position imparts a unique set of properties that are highly advantageous in drug design.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual functionality allows the 7-azaindole scaffold to form a bidentate hydrogen bond with the hinge region of many protein kinases, a critical interaction for potent and selective inhibition.[4]
Substitutions at various positions on the 7-azaindole ring system, particularly at the C3 and C5 positions, have been extensively explored to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.[2][5]
In Focus: this compound
This compound is a derivative of the 7-azaindole scaffold characterized by a methyl group at the 5-position and a carboxylic acid at the 3-position. The introduction of these two functional groups can significantly influence the molecule's biological activity and physicochemical properties.
-
The 3-Carboxylic Acid Moiety: The carboxylic acid group is a versatile functional group in drug design. It can participate in hydrogen bonding and ionic interactions with target proteins. Furthermore, it can be a key pharmacophoric feature or a handle for further chemical modification, such as esterification or amidation, to fine-tune the compound's properties.[5]
-
The 5-Methyl Group: The methyl group at the 5-position, while seemingly simple, can have a profound impact. It can influence the molecule's lipophilicity, metabolic stability, and binding affinity to the target protein by occupying a specific hydrophobic pocket. The effect of this substitution is highly dependent on the topology of the target's active site.
Comparative Analysis: Physicochemical and Biological Properties
A direct head-to-head comparison of this compound with a wide range of other 7-azaindole derivatives in the same study is limited in the public domain. However, by compiling data from various sources, we can draw meaningful comparisons and understand the structure-activity relationships (SAR).
Physicochemical Properties
The physicochemical properties of a drug candidate, such as its acidity (pKa) and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a nitrogen atom in the indole ring to form azaindoles significantly alters these properties.[6]
| Compound | pKa (Calculated) | LogP (Calculated) | Comments |
| 7-Azaindole | 3.67 | 1.3 | Most acidic among the azaindole isomers.[6] |
| 5-Azaindole | 8.42 | 1.3 | Most basic among the azaindole isomers.[6] |
| 7-Azaindole-3-carboxylic acid | - | - | The carboxylic acid group will significantly increase acidity. |
| This compound | - | - | The methyl group is expected to slightly increase lipophilicity compared to the unsubstituted analog. |
The substitution of a carbon with a nitrogen atom in the six-membered ring generally leads to an increase in polarity and aqueous solubility compared to the parent indole.[3] The carboxylic acid at the 3-position will further enhance aqueous solubility, particularly at physiological pH.
Biological Activity: A Focus on Kinase Inhibition
The 7-azaindole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2][7] The following table summarizes the inhibitory activities of various 7-azaindole derivatives against different kinases to provide a comparative perspective.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole derivative | CDK1 | 7 | [7] |
| 7-Azaindole derivative | CDK2 | 3 | [7] |
| 6-Azaindole derivative | VEGFR2 | 48 | [7] |
| C-3 aryl-7-azaindole derivative | JAK2 | 260 | [2] |
| 7-Azaindole derivative | JAK2 | 1 | [7] |
| 5-Azaindole derivative | Cdc7 | Potent | [2][8] |
| 7-Azaindole derivative | PI3Kγ | 50 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C3: The 3-position of the 7-azaindole ring is a key vector for introducing substituents that can occupy the ribose-binding pocket of kinases, thereby enhancing potency and selectivity. Aromatic substitutions at this position have proven to be particularly effective.[10] The presence of a carboxylic acid at C3, as in our topic compound, can provide a strong anchoring point within the active site.[5]
-
Substitution at C5: The 5-position often points towards the solvent-exposed region of the ATP-binding pocket. Substitutions at this position can be leveraged to improve physicochemical properties like solubility and to modulate the overall pharmacological profile.[5] While a methyl group is a relatively small substituent, its impact can be significant if it fits into a small hydrophobic pocket. In a study on 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis, various substitutions at the 5-position were explored, though a direct comparison with a methyl group was not reported.[5]
Experimental Protocols
General Synthesis of 3,5-Disubstituted-7-Azaindoles
A common strategy for the synthesis of 3,5-disubstituted-7-azaindoles involves a series of halogenation and cross-coupling reactions.[5]
Figure 1: General synthetic workflow for 3,5-disubstituted-7-azaindoles.
Step-by-Step Protocol (Adapted from[5]):
-
Iodination: To a solution of 5-bromo-7-azaindole in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide (NIS). Heat the reaction mixture to afford 5-bromo-3-iodo-7-azaindole.
-
N-Protection: React the di-halogenated intermediate with a protecting group such as tosyl chloride in the presence of a base (e.g., DMAP, TEA) in a solvent like dichloromethane (DCM).
-
First Suzuki Coupling (C3): The protected 5-bromo-3-iodo-7-azaindole is subjected to a Suzuki cross-coupling reaction with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2) and a base (e.g., K2CO3) to introduce the substituent at the 3-position.
-
Second Suzuki Coupling (C5): The resulting 3-substituted-5-bromo-7-azaindole is then used in a second Suzuki coupling reaction with a different boronic acid or ester to install the substituent at the 5-position.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., basic hydrolysis for a tosyl group) to yield the final 3,5-disubstituted-7-azaindole.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against various kinases can be determined using a variety of commercially available assay kits, often based on measuring the remaining ATP concentration after the kinase reaction.
Figure 2: General workflow for a kinase inhibition assay.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set period.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the remaining ATP. For example, a luciferase/luciferin-based system can be used where the luminescence signal is proportional to the ATP concentration.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The 7-azaindole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. This compound represents an interesting, yet underexplored, derivative within this class. The presence of the 3-carboxylic acid offers a key interaction point and a handle for further derivatization, while the 5-methyl group provides a means to probe a specific region of the target's active site.
While direct comparative data is sparse, the available literature on related 7-azaindole derivatives strongly suggests that substitutions at both the 3- and 5-positions are critical for optimizing biological activity and physicochemical properties. Future work should focus on the systematic synthesis and evaluation of a series of 5-alkyl-7-azaindole-3-carboxylic acids to elucidate a more precise structure-activity relationship. Such studies would provide invaluable data for the rational design of next-generation 7-azaindole-based therapeutics.
References
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A Comparative Guide to the Kinase Selectivity Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site.[1] This guide provides a comparative analysis of the kinase selectivity profiles of derivatives of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, offering insights into their therapeutic potential and the structural determinants of their target specificity.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, making them attractive targets for therapeutic intervention in diseases like cancer and inflammatory disorders.[2][3] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[4] Off-target kinase inhibition can lead to undesirable side effects, highlighting the importance of comprehensive kinase profiling to understand a compound's selectivity.[5] High-throughput screening against a panel of kinases is an efficient method for determining the selectivity profile of a compound and identifying potential off-target effects early in the drug discovery process.[2][6]
Comparative Kinase Selectivity of this compound Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors for a variety of kinases, including but not limited to Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The selectivity of these inhibitors is heavily influenced by the nature and position of substituents on the core scaffold.
For instance, derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective JAK1 inhibitors.[7] Specifically, the (S,S)-enantiomer of one such derivative demonstrated excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2).[7] In another study, modifications to the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold led to the development of potent and orally efficacious JAK3 inhibitors.[8]
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFRs. One study reported a series of derivatives with high potency against FGFR1, 2, and 3.[9][10][11] Compound 4h from this series exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, while showing significantly less activity against FGFR4 (IC50 = 712 nM), indicating a degree of selectivity within the FGFR family.[9][10][11]
The versatility of this scaffold is further demonstrated by its application in developing inhibitors for Cell division cycle 7 (Cdc7) kinase, a target in cancer therapy.[12] Structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine derivatives led to the identification of a potent Cdc7 inhibitor with an IC50 value of 7 nM.[12]
The table below summarizes the inhibitory activity of representative this compound derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 38a | JAK1 | Potent (exact value not specified) | [7] |
| 31 | JAK3 | Potent (exact value not specified) | [8] |
| 4h | FGFR1 | 7 | [9][10][11] |
| 4h | FGFR2 | 9 | [9][10][11] |
| 4h | FGFR3 | 25 | [9][10][11] |
| 42 | Cdc7 | 7 | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of a compound's kinase selectivity profile relies on robust and reproducible in vitro kinase inhibition assays. A commonly used method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[3][13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.[13]
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a control) to each well.[13]
-
Add the purified active kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.[3][13] The concentration of ATP should be carefully considered, as it can influence the apparent potency of ATP-competitive inhibitors.[5][14]
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]
-
-
ADP Detection and Signal Measurement:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.[13]
-
Incubate at room temperature for approximately 40 minutes.[13]
-
Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.[13]
-
Incubate for another 30 minutes at room temperature.[13]
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[13]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[6][13]
-
Signaling Pathway Context: VEGFR-2 in Angiogenesis
Derivatives of the broader pyrrolopyrimidine scaffold have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels.[15][16][17][18] Dysregulation of VEGFR-2 signaling is a hallmark of cancer.[15][16] The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The specific substitutions on this core structure are critical in determining the kinase selectivity profile. A thorough understanding of these structure-activity relationships, coupled with comprehensive in vitro kinase profiling, is essential for the development of safe and effective kinase inhibitor therapeutics.
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
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Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed. (2018, June 28). Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed. (2019, June 27). Retrieved from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19). Retrieved from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). Retrieved from [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9). Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are routine. However, the lifecycle of these materials extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1198095-99-6) is a solid organic compound with the following key hazard classifications:
-
Eye Irritation (Category 2A): The compound is known to cause serious eye irritation. This dictates the mandatory use of appropriate eye protection at all stages of handling and disposal.
-
Combustible Solid (Storage Class 11): While not highly flammable, it is a combustible solid, meaning it can burn if exposed to an ignition source. This necessitates storing the waste away from heat and open flames.
A Safety Data Sheet (SDS) is the primary source for this information and should always be consulted before working with or disposing of any chemical.[1][2] The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause less severe health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the known hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1] | Protects against accidental splashes or dust that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact. |
| Body Protection | A standard laboratory coat.[1] | Protects clothing and skin from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust is generated.[3][4] | Prevents inhalation of the compound. |
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal.[5] Commingling incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Containerization Protocol:
-
Select the Appropriate Waste Container:
-
Label the Waste Container:
-
Accumulate the Waste:
Disposal Workflow: From Laboratory Bench to Final Disposition
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Decontamination and Spill Response
In the event of a spill, prompt and appropriate action is crucial.
-
For Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[2][3]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the rinseate as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains.
-
Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[5][8] The rinseate must be collected and disposed of as hazardous waste.[8]
Final Disposal: The Role of Professional Waste Management
It is imperative to understand that laboratory personnel are responsible for the proper collection, labeling, and storage of hazardous waste. The final disposal, however, must be handled by a licensed and reputable hazardous waste disposal contractor.[3][9] Your institution's EHS department will typically coordinate the pickup and disposal of chemical waste.[7][8]
Never dispose of this compound down the drain or in the regular trash. [8] This is not only a violation of regulations but also poses a significant threat to the environment. Evaporation in a fume hood is also not a permissible disposal method.[6][8]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.
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Navigating the Safe Handling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical compounds is a cornerstone of innovative research and development. This guide provides a detailed operational and safety framework for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to not only ensure your personal safety but also to maintain the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, procedures, and disposal methods.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1]
-
Skin Irritation: Similar pyridine-based compounds are known to cause skin irritation.[4][5]
-
Respiratory Tract Irritation: As a solid, airborne dust may cause respiratory irritation.[4][6][7]
-
Combustibility: The compound is a combustible solid.[1]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The minimum required PPE should always include a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] However, for comprehensive protection, the following specific PPE is mandated:
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | - Safety goggles with side shields- Nitrile gloves (double-gloving recommended)- Lab coat- N95 respirator | To prevent eye contact with airborne particles, skin contact, and inhalation of dust.[9] |
| Dissolving and Solution Handling | - Chemical splash goggles- Nitrile gloves- Lab coat or chemical-resistant apron | To protect against splashes of the chemical solution. Safety glasses do not provide adequate protection against chemical splashes.[8] |
| Running Reactions | - Chemical splash goggles or a face shield worn over safety glasses- Nitrile gloves- Flame-resistant lab coat (if working with flammable solvents) | To provide enhanced protection against splashes and potential reactions.[8][9][10] |
| Waste Disposal | - Chemical splash goggles- Nitrile gloves- Lab coat | To ensure protection during the handling and transport of hazardous waste. |
It is imperative that all PPE is inspected before use and that personnel are trained in its proper donning, doffing, and disposal.[11] Contaminated PPE, such as gloves, should be disposed of as hazardous waste.[3]
Engineering Controls and Safe Handling Practices: Creating a Secure Environment
Engineering controls are the primary means of minimizing exposure to hazardous chemicals. When working with this compound, the following engineering controls and safe handling practices are essential:
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][12]
-
Grounding: When transferring the solid, ensure that all equipment is properly grounded to prevent static discharge, which could ignite flammable dusts or solvents.[4][12]
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound.[4][5] Do not eat, drink, or smoke in the laboratory.[4][5][12]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][4][12]
The following diagram illustrates the essential workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]
Waste Disposal: Environmental Responsibility
All waste containing this compound, including the pure compound, contaminated labware, and used PPE, must be treated as hazardous chemical waste.[3]
Disposal Protocol:
-
Segregation: Collect all solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[3]
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the date of generation.[3]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3] Never pour chemical waste down the drain.[2]
By adhering to these protocols, you contribute to a safe and compliant laboratory environment, ensuring the well-being of yourself and your colleagues while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
